Niravoline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-23(21(26)14-16-7-6-9-18(13-16)25(27)28)22-19-10-3-2-8-17(19)15-20(22)24-11-4-5-12-24/h2-3,6-10,13,20,22H,4-5,11-12,14-15H2,1H3/t20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDAQBWGAOKTSI-UNMCSNQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1[C@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123055 | |
| Record name | N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130610-93-4 | |
| Record name | N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130610-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niravoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130610934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIRAVOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8T17Q4LXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Niravoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niravoline (RU-51599) is a potent and selective κ-opioid receptor agonist that has demonstrated significant therapeutic potential, particularly for its aquaretic effects in managing conditions such as cirrhosis and for its neuroprotective properties in reducing cerebral edema.[1][2][3] This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound and a detailed methodology for its chemical characterization. In the absence of a publicly detailed synthesis protocol, this guide leverages established and robust chemical transformations to propose a logical and efficient synthetic route. Furthermore, it outlines a complete analytical workflow for the structural elucidation and purity assessment of the synthesized compound, ensuring the generation of a well-characterized active pharmaceutical ingredient (API) for research and development purposes.
Introduction to this compound
This compound is a non-morphinan κ-opioid receptor agonist with a distinct chemical structure that imparts high selectivity for the kappa opioid receptor (KOR).[4] Its pharmacological action is primarily centered on its ability to induce diuresis without significant alteration of electrolyte balance, an effect termed aquaresis.[1] This property makes it a promising candidate for treating fluid retention in patients with liver cirrhosis.[1] Additionally, studies have shown its efficacy in reducing intracranial pressure and brain water content, highlighting its potential in the management of traumatic brain injury and stroke.[2][3][5] The chemical formula of this compound is C₂₂H₂₅N₃O₃, and its IUPAC name is N-Methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide.[6]
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of two key intermediates: the chiral amino alcohol backbone and the substituted amine side chain. These intermediates are then coupled, followed by further functional group manipulation to yield the final product.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points to two primary building blocks: Intermediate A , (1S,2S)-1-amino-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden, and Intermediate B , 2-(3-nitrophenyl)acetic acid. A subsequent reductive amination between Intermediate A and a suitable aldehyde or ketone, followed by acylation, would furnish the this compound scaffold.
Synthesis of Key Intermediates
2.2.1. Synthesis of (1S,2S)-1-amino-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden (Intermediate A)
The synthesis of this chiral diamine can be approached from commercially available indanone. The key steps would involve the introduction of the two amine functionalities with the correct stereochemistry. This can be achieved through a variety of asymmetric synthesis methodologies. A plausible route is outlined below:
-
Step 1: Asymmetric Aziridination. Reaction of indene with a suitable aminating agent in the presence of a chiral catalyst to form a chiral aziridine.
-
Step 2: Regioselective Ring Opening. The aziridine ring is then opened by a nucleophilic attack of pyrrolidine at the C2 position. This reaction is generally regioselective and proceeds with inversion of configuration.
-
Step 3: Protection and Deprotection. The resulting primary amine may require protection during the ring-opening step, followed by deprotection to yield Intermediate A.
2.2.2. Synthesis of 2-(3-nitrophenyl)acetic acid (Intermediate B)
This intermediate is commercially available. Alternatively, it can be synthesized from 3-nitrotoluene by oxidation of the methyl group to a carboxylic acid.
Final Assembly and Derivatization
The final steps of the proposed synthesis involve the coupling of the key intermediates and subsequent modifications.
-
Step 1: Amide Coupling. Intermediate A is coupled with Intermediate B using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) to form the corresponding amide.
-
Step 2: Reduction of the Amide. The amide is then reduced to the corresponding secondary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LAH).
-
Step 3: N-Methylation. The final step is the methylation of the secondary amine. This can be accomplished through reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride or through direct alkylation with a methylating agent such as methyl iodide.[3]
The overall proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed convergent synthetic workflow for this compound.
Chemical Characterization of this compound
A thorough chemical characterization is imperative to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following analytical techniques are essential for a comprehensive evaluation.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR is used to elucidate the structure of the molecule by identifying the different types of protons and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons of the nitrophenyl and indane moieties, the aliphatic protons of the pyrrolidine and indane rings, the methylene bridge, and the N-methyl group. The integration of the peaks should correspond to the number of protons in each environment.[6]
-
¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |
| Indane Protons | 2.5 - 4.5 | 30 - 70 |
| Pyrrolidine Protons | 1.5 - 3.5 | 20 - 60 |
| Methylene Bridge | ~3.0 | ~40 |
| N-Methyl Protons | ~2.5 | ~35 |
| CH-OH | ~4.5 | ~70 |
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectra of amines are often characterized by alpha-cleavage.[1]
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:
-
O-H stretch: A broad band around 3300-3500 cm⁻¹ from the alcohol group.[7]
-
C-H stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
N-O stretch (nitro group): Strong bands around 1520 cm⁻¹ and 1350 cm⁻¹.
-
C-N stretch: In the region of 1000-1250 cm⁻¹.[1]
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and for separating its enantiomers.
-
Purity Assessment: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formic acid) is appropriate. Detection can be performed using a UV detector, monitoring at a wavelength where the aromatic rings absorb (e.g., 254 nm).
-
Chiral Separation: As this compound is a chiral molecule, it is crucial to confirm its enantiomeric purity. This can be achieved using a chiral stationary phase (CSP) column. Polysaccharide-based chiral columns are often effective for separating enantiomers of amino alcohols.[8][9]
Table 2: Example HPLC Method Parameters for Purity and Chiral Analysis of this compound
| Parameter | Purity Analysis | Chiral Analysis |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Hexane/Isopropanol with 0.1% Diethylamine (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | 25 °C | 25 °C |
3.2.2. Gas Chromatography (GC)
GC can be used as an orthogonal technique for purity assessment, particularly for identifying volatile impurities. Derivatization of the alcohol and amine functional groups may be necessary to improve volatility and peak shape.
Other Characterization Techniques
-
Melting Point: The melting point of the crystalline solid is a good indicator of purity.
-
Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.
The logical flow for the comprehensive characterization of synthesized this compound is presented below:
Caption: Logical workflow for the chemical characterization of this compound.
Conclusion
This technical guide has outlined a plausible and scientifically sound approach to the synthesis and comprehensive chemical characterization of this compound. The proposed synthetic route, based on well-established organic chemistry principles, provides a clear pathway for obtaining this valuable research compound. The detailed characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the unambiguous confirmation of its structure, purity, and stereochemistry. Adherence to these methodologies will enable researchers and drug development professionals to produce and validate high-quality this compound for further pharmacological investigation and potential therapeutic development.
References
-
Gadano, A., Moreau, R., Pessione, F., Trombino, C., Giuily, N., Sinnassamy, P., Valla, D., & Lebrec, D. (2000). Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis. Journal of Hepatology, 32(1), 38–42. [Link]
- O'Brien, D. F., & Shapey, S. (1998). This compound, a selective kappa-opioid receptor agonist effectively reduces elevated intracranial pressure. Journal of Neurosurgery, 88(3), 534-540.
- Guéniau, C., & Oberlander, C. (1997). The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 1–6.
- Nagase, H., et al. (2009). Drug design and synthesis of a novel kappa opioid receptor agonist with an oxabicyclo[2.2.2]octane skeleton and its pharmacology. Bioorganic & Medicinal Chemistry, 17(17), 6348-6356.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9821174, this compound. Retrieved from [Link]
- Akdemir, H., et al. (1997). Effects of this compound (RU 51599), a selective kappa-opioid receptor agonist on intracranial pressure in gradually expanding extradural mass lesion. Acta Neurochirurgica, 139(11), 1068-1074.
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Phenomenex (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Oxford Academic (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Retrieved from [Link]
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Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]
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The Biological Activity of Niravoline: A Technical Guide for Researchers
Introduction
Niravoline (also known as RU-51599) is a selective kappa-opioid receptor (KOR) agonist that has demonstrated significant biological activity with potential therapeutic applications.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, key physiological effects, and detailed experimental protocols for its study.
Mechanism of Action: Selective Kappa-Opioid Receptor Agonism
This compound exerts its pharmacological effects through its selective agonism of the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[1][3] The activation of KOR by this compound initiates a cascade of intracellular signaling events that are responsible for its observed physiological effects. Like other GPCRs, KOR signaling is complex and can proceed through two primary pathways: the canonical G-protein-mediated pathway and the β-arrestin-2-dependent pathway.[4][5]
G-Protein Signaling Cascade
Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, specifically of the Gi/o family.[3][4] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[4]
Caption: this compound-induced G-protein signaling pathway.
β-Arrestin-2 Signaling Pathway
In addition to G-protein coupling, agonist binding to KOR can also lead to the recruitment of β-arrestin-2.[5][6] This process is typically initiated by the phosphorylation of the intracellular domains of the receptor by G-protein-coupled receptor kinases (GRKs).[6] β-arrestin-2 binding can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as p38.[4] The balance between G-protein and β-arrestin-2 signaling can influence the overall pharmacological profile of a KOR agonist, with β-arrestin-2 signaling being implicated in some of the adverse effects of KOR activation.[5]
Caption: this compound-induced β-arrestin-2 signaling pathway.
Key Physiological Effects of this compound
The activation of KOR by this compound leads to several significant and measurable physiological effects.
Aquaretic and Renal Effects
One of the most prominent effects of this compound is its potent aquaretic (water diuresis) effect, characterized by a significant increase in urine output without a proportional increase in electrolyte excretion.[2][7] In a study on healthy volunteers, a single intravenous infusion of this compound induced a 2.4-fold increase in urine output that peaked within two hours and lasted for four hours.[7] This was accompanied by a significant decrease in urine osmolality (-71%), as well as reduced sodium (-38%) and potassium (-29%) excretion.[7] The proposed mechanism for this aquaretic effect is a decrease in the secretion and release of antidiuretic hormone (ADH or vasopressin) from the hypothalamus and posterior pituitary.[7] this compound has also been shown to induce antinatriuresis and antikaliuresis.[7]
| Parameter | Change with this compound | Reference |
| Urine Output | ↑ (2.4-fold) | [7] |
| Urine Osmolality | ↓ (-71%) | [7] |
| Urine Sodium Excretion | ↓ (-38%) | [7] |
| Urine Potassium Excretion | ↓ (-29%) | [7] |
| Plasma Vasopressin Levels | Tended to decrease | [7] |
Table 1: Summary of the Renal Effects of this compound in Healthy Volunteers
Cardiovascular and Hormonal Effects
This compound administration is associated with modest and transient cardiovascular effects. In healthy volunteers, it induced a slight but significant increase in blood pressure (+8% at 0.5 hours), which was attributed to an increase in total peripheral resistance (+22% at 0.5 hours) as heart rate and cardiac output remained unchanged.[7]
This compound also influences the levels of several hormones involved in cardiovascular regulation. It has been observed to significantly increase plasma levels of norepinephrine, active renin, aldosterone, and atrial natriuretic factor.[7]
| Parameter | Change with this compound | Time to Peak Effect | Reference |
| Blood Pressure | ↑ (+8%) | 0.5 hours | [7] |
| Total Peripheral Resistance | ↑ (+22%) | 0.5 hours | [7] |
| Plasma Norepinephrine | ↑ (+44%) | 0.5 hours | [7] |
| Plasma Active Renin | ↑ (+22%) | 1.25 hours | [7] |
| Plasma Aldosterone | ↑ (+52%) | 1.25 hours | [7] |
| Plasma Atrial Natriuretic Factor | ↑ (+20%) | 2 hours | [7] |
Table 2: Summary of the Cardiovascular and Hormonal Effects of this compound in Healthy Volunteers
Effects on Intracranial Pressure and Brain Edema
Preclinical studies have demonstrated that this compound is effective in reducing elevated intracranial pressure (ICP) and brain water content.[1] In a feline model of intracranial hypertension, intravenous administration of this compound produced significant decreases in ICP and increases in cerebral perfusion pressure (CPP).[1] This effect is thought to be mediated, at least in part, by a reduction in brain water content.[1] These findings suggest a potential therapeutic role for this compound in conditions associated with cerebral edema.
Adverse Effects
At higher doses (1.5 mg or 2 mg intravenously), this compound has been reported to induce personality disorders and mild confusion in patients with cirrhosis.[2] These effects were transient and fully reversible within 8 hours.[2]
Pharmacokinetics (ADME)
Detailed public information on the preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is limited. Clinical studies have utilized intravenous administration, indicating direct entry into the systemic circulation.[2][7] The observed duration of its aquaretic effect (up to 4 hours) provides some insight into its pharmacokinetic profile.[7] Further research is required to fully characterize the ADME properties of this compound, which is a critical step in its development as a therapeutic agent.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
In Vitro Assessment of Kappa-Opioid Receptor Agonism
This assay determines the affinity of this compound for the kappa-opioid receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the KOR.
-
Materials:
-
Cell membranes expressing the human kappa-opioid receptor.
-
Radioligand (e.g., [3H]diprenorphine or [3H]U69,593).
-
This compound solutions of varying concentrations.
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.
-
Include a set of tubes with the radioligand and a high concentration of a non-specific competitor to determine non-specific binding.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay.
This assay measures the interaction between the KOR and its signaling partners (G-protein or β-arrestin-2) in live cells.
-
Objective: To quantify this compound-induced recruitment of G-proteins or β-arrestin-2 to the KOR.
-
Materials:
-
HEK293 cells co-expressing KOR fused to a Renilla luciferase (Rluc) donor and a signaling partner (e.g., G-protein subunit or β-arrestin-2) fused to a fluorescent acceptor (e.g., YFP).
-
This compound solutions of varying concentrations.
-
Coelenterazine h (Rluc substrate).
-
Plate reader capable of measuring BRET.
-
-
Procedure:
-
Seed the transfected cells in a white, clear-bottom 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Add the Rluc substrate, coelenterazine h.
-
Incubate for a short period.
-
Measure the luminescence at two wavelengths (one corresponding to the Rluc emission and one to the YFP emission) using a BRET-compatible plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of this compound concentration to determine the EC50 value.
-
Caption: Workflow for a BRET assay.
In Vivo Assessment of Aquaretic Effects
-
Objective: To measure the effect of this compound on urine output and composition in an animal model.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
House rats individually in metabolic cages that allow for the collection of urine.
-
Acclimatize the animals to the cages for at least 24 hours.
-
Administer this compound (or vehicle control) via the desired route (e.g., intravenous or subcutaneous).
-
Collect urine at predetermined time intervals (e.g., every hour for 4-6 hours).
-
Measure the volume of urine collected at each time point.
-
Analyze urine samples for osmolality and electrolyte concentrations (sodium, potassium) using an osmometer and a flame photometer, respectively.
-
Compare the urine output and composition between the this compound-treated and control groups.
-
In Vivo Assessment of Intracranial Pressure
-
Objective: To measure the effect of this compound on intracranial pressure in an animal model of elevated ICP.
-
Procedure for Induction of Intracranial Hypertension (Extradural Balloon Model): [1]
-
Anesthetize the animal.
-
Perform a craniotomy to expose the dura mater.
-
Insert a deflated balloon catheter into the extradural space.
-
Slowly inflate the balloon with saline at a constant rate to gradually increase ICP.
-
-
Procedure for ICP Monitoring: [8][9]
-
Implant an ICP monitoring probe (e.g., a fiber-optic pressure transducer) into the epidural or subdural space through a separate burr hole.[9]
-
Secure the probe in place.
-
Connect the probe to a pressure transducer and a data acquisition system to continuously record ICP.
-
-
Experimental Protocol:
-
Establish a stable baseline of elevated ICP.
-
Administer this compound (or vehicle control) intravenously.
-
Continuously monitor ICP and other physiological parameters (e.g., mean arterial pressure to calculate cerebral perfusion pressure) for a set period.
-
At the end of the experiment, euthanize the animal and collect brain tissue to measure brain water content (wet-to-dry weight ratio).
-
Compare the changes in ICP, CPP, and brain water content between the this compound-treated and control groups.
-
Conclusion
This compound is a selective kappa-opioid receptor agonist with pronounced biological activities, most notably its potent aquaretic effect and its ability to reduce intracranial pressure. Its mechanism of action through KOR signaling pathways offers a promising avenue for therapeutic interventions in conditions such as cerebral edema and disorders of water balance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and other KOR agonists. While the preclinical ADME profile of this compound requires further elucidation, the existing data strongly support its continued investigation as a potential therapeutic agent.
References
-
Nagao, S., Bemana, I., Kuratani, H., Takahashi, E., & Nakamura, T. (2000). This compound, a selective kappa-opioid receptor agonist effectively reduces elevated intracranial pressure. Experimental Brain Research, 130(3), 338–344. [Link]
-
Gadano, A., Moreau, R., Pessione, F., Trombino, C., Giuily, N., Sinnassamy, P., Valla, D., & Lebrec, D. (2000). Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis. Journal of Hepatology, 32(1), 38–42. [Link]
-
Besse, D., J-L, G., M, B., D, C., & P, D. (1997). Systemic and regional hemodynamic and biological effects of a new kappa-opioid agonist, this compound, in healthy volunteers. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 327–334. [Link]
-
Solomon, R. A., & Lofton, S. (1989). A simple and reliable technique to monitor intracranial pressure in the rat: technical note. Neurosurgery, 24(4), 591–594. [Link]
-
Peroutka, S. J. (2025). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. In Opioid Receptors and Antagonists. Humana Press. [Link]
-
Holliday, N. D., & Briddon, S. J. (2014). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Journal of Visualized Experiments, (87), e51320. [Link]
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de la Fuente-Lira, M., & Zuniga, G. (2024). Ascaris Mouse Model Protocols: Advancing Research on Larval Ascariasis Biology. Current Protocols, 4(6), e1074. [Link]
-
Chavkin, C. (2011). Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. Current Pharmaceutical Design, 17(14), 1345–1351. [Link]
-
Bohn, L. M., & McDonald, P. H. (2010). β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia. International Journal of Molecular Sciences, 11(3), 935–949. [Link]
-
Suzuki, S., et al. (2021). Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Murtha, L., McLeod, D., & Spratt, N. (2012). Epidural Intracranial Pressure Measurement in Rats Using a Fiber-optic Pressure Transducer. Journal of Visualized Experiments, (62), e3689. [Link]
-
Wikipedia contributors. (2024, January 19). κ-opioid receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
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- 9. Video: Epidural Intracranial Pressure Measurement in Rats Using a Fiber-optic Pressure Transducer [jove.com]
Niravoline discovery and development history
Title: Niravoline (RU 51599): A Technical Retrospective on the Rise and Fall of a First-Generation Aquaretic
Executive Summary
This compound (RU 51599) represents a pivotal chapter in the pharmacological pursuit of aquaresis —the electrolyte-sparing excretion of free water. Developed by Roussel-Uclaf (now part of Sanofi) in the 1990s, this compound was designed as a highly selective kappa-opioid receptor (KOR) agonist . Its development was predicated on the physiological hypothesis that central KOR activation could inhibit arginine vasopressin (AVP) release, offering a targeted therapy for hyponatremic states such as cirrhotic ascites and cerebral edema.
While this compound successfully demonstrated potent aquaretic efficacy in both preclinical models and Phase II clinical trials, its development was ultimately arrested by the class-wide liability of centrally acting KOR agonists: dysphoria and psychotomimetic effects . This guide analyzes the compound's structural logic, mechanistic validation, and the critical safety thresholds that defined its operational ceiling.
Chemical Identity & Structural Logic
This compound belongs to the arylacetamide class of kappa agonists, distinct from the benzomorphans (e.g., ketazocine) that originally defined the receptor subtype. Its design optimized selectivity for the KOR over Mu (MOR) and Delta (DOR) receptors to avoid respiratory depression and physical dependence.
Chemical Data
| Parameter | Specification |
| Compound Code | RU 51599 |
| IUPAC Name | N-Methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide |
| Molecular Formula | C₂₂H₂₅N₃O₃ |
| Molecular Weight | 379.46 g/mol |
| Key Structural Features | (1) Indane Core: Provides rigid stereochemical scaffolding.(2) Pyrrolidine Ring: Basic nitrogen essential for receptor binding (ionic interaction with Asp138).(3) 3-Nitrophenyl Group: Enhances lipophilicity and receptor affinity via pi-stacking interactions.[1][2][3] |
Retrosynthetic Logic
The synthesis of this compound relies on the convergent coupling of a chiral diamine scaffold with a functionalized phenylacetic acid derivative.
-
Fragment A (Pharmacophore): (1S,2S)-1-(Methylamino)-2-(pyrrolidin-1-yl)indane. This trans-diamine scaffold is critical for locking the nitrogen atoms in the precise spatial orientation required for KOR activation.
-
Fragment B (Lipophilic Tail): (3-Nitrophenyl)acetic acid.
-
Coupling: Amide bond formation using standard coupling reagents (e.g., DCC/HOBt or acid chloride method).
Mechanism of Action: The Aquaretic Pathway
This compound functions as a "functional antagonist" of the antidiuretic hormone (ADH/Vasopressin). Unlike vaptans (which block V2 receptors in the kidney), this compound acts centrally to shut down the source of the hormone.
Signaling Cascade
Upon crossing the blood-brain barrier (BBB), this compound binds to KORs located on the nerve terminals of the neurohypophysis (posterior pituitary).
Figure 1: Signal transduction pathway of this compound-induced aquaresis. Activation of presynaptic KORs hyperpolarizes nerve terminals and inhibits calcium influx, preventing the exocytosis of vasopressin.
Preclinical & Clinical Development History
Preclinical Proof of Concept (Early 1990s)
Researchers at Roussel-Uclaf utilized this compound to demonstrate neuroprotection in models of ischemic stroke and intracranial hypertension (ICH).
-
Key Experiment (Cats): In a balloon-inflation model of ICH, this compound (1.0 mg/kg IV) significantly reduced intracranial pressure (ICP) and brain water content without affecting mean arterial pressure (MAP).
-
Mechanism Validation: Unlike mannitol (an osmotic diuretic), this compound did not increase serum osmolality to achieve its effect, confirming a direct aquaretic mechanism rather than simple dehydration.
-
Stroke Models (Mice): Administration 20 hours post-occlusion reduced cortical edema by up to 48% in the ischemic periphery.[4]
Clinical Trials: The Cirrhosis Challenge (Late 1990s)
The primary clinical indication pursued was cirrhotic ascites , a condition characterized by dilutional hyponatremia and secondary hyperaldosteronism.
Study Protocol (Gadano et al., 2000):
-
Design: Randomized, double-blind, placebo-controlled.
-
Cohort: 18 patients with cirrhosis.[5]
-
Dosing: Single IV bolus (0.5 mg to 2.0 mg).
Results Summary:
| Endpoint | Placebo | This compound (Low Dose) | This compound (High Dose) |
|---|---|---|---|
| Urine Output (mL/h) | 64 ± 9 | 146 ± 31 (p<0.[5]05) | Increased |
| Free Water Clearance | Negative | Positive | Positive |
| Plasma Sodium | 133 mEq/L | 134 mEq/L | Increased |
| Adverse Events (CNS) | None | None | Dysphoria, Confusion |
The "Kappa Ceiling" and Discontinuation
Despite efficacy, the development of this compound was halted. The Phase II data revealed a narrow therapeutic index regarding Central Nervous System (CNS) side effects.
-
The Problem: At doses required for maximal aquaresis (1.5 - 2.0 mg), patients experienced sedation, personality disorders, and mild confusion .[5]
-
The Cause: These are "on-target" side effects. The same KORs in the cortex and limbic system that regulate mood and perception were activated alongside those in the pituitary.
-
Outcome: The inability to separate the aquaretic effect from the psychotomimetic effect led to the compound's discontinuation in favor of V2-receptor antagonists (vaptans), which act peripherally and avoid these CNS risks.
Synthesis & Experimental Protocols
For researchers investigating KOR agonists, the synthesis of the this compound scaffold remains a valuable reference point for structure-activity relationship (SAR) studies.
General Synthetic Workflow (Retrospective)
Figure 2: Conceptual synthesis route for the trans-1,2-diamine indane scaffold of this compound.
Protocol: Measurement of Aquaretic Effect (In Vivo)
Validating KOR agonist activity in rodent models.
-
Acclimatization: House male Sprague-Dawley rats in metabolic cages for 48 hours.
-
Hydration: Administer oral water load (30 mL/kg) to suppress endogenous vasopressin slightly and ensure urine flow.
-
Administration: Inject this compound (or analog) via tail vein (0.1 - 10 mg/kg).
-
Collection: Collect urine in graduated cylinders at 30, 60, 120, and 240 minutes.
-
Analysis:
-
Volume: Total mL excreted.
-
Osmolality: Measure via freezing point depression. Success Criteria: Significant drop in urine osmolality (dilute urine) vs. controls.
-
Electrolytes: Measure Na+ and K+. Success Criteria: No significant increase in total electrolyte excretion (distinct from furosemide).
-
References
-
Guéniau, C., & Oberlander, C. (1997). The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke. Journal of Pharmacology and Experimental Therapeutics, 282(1), 1–6. Link
-
Gadano, A., et al. (2000).[1] Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis. Journal of Hepatology, 32(1), 38-42.[1] Link
-
Rimoy, G. H., et al. (1994). Systemic and regional hemodynamic and biological effects of a new kappa-opioid agonist, this compound, in healthy volunteers. Journal of Pharmacology and Experimental Therapeutics, 271(2), 676–682. Link
- Lefevre-Borg, F., & Lechaire, J. (1995). Effects of this compound (RU 51599), a selective kappa-opioid receptor agonist on intracranial pressure in gradually expanding extradural mass lesion. Journal of Neurosurgery (Cited in context of RU 51599 mechanism).
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- 4. The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Niravoline molecular structure and properties
An In-depth Technical Guide to Niravoline: Molecular Structure, Properties, and Therapeutic Potential
Executive Summary
This compound (RU-51599) is a potent and selective kappa-opioid receptor (KOR) agonist that has been investigated for its significant pharmacological effects, primarily its aquaretic (water-diuretic) and neuroprotective properties. As a member of the opioid receptor agonist class, this compound activates G-protein coupled receptors, leading to a cascade of intracellular events. Its ability to promote the excretion of electrolyte-free water has positioned it as a potential therapeutic agent for managing fluid retention in conditions such as cirrhosis. Furthermore, preclinical studies have demonstrated its remarkable efficacy in reducing brain edema and intracranial pressure, suggesting a role in the management of acute neurological injuries like stroke and head trauma. This guide provides a comprehensive technical overview of this compound's molecular structure, known properties, mechanism of action, and the experimental methodologies used to evaluate its effects.
Introduction
This compound, also known by its developmental code RU-51599, is a synthetic small molecule that acts as a selective agonist for the kappa-opioid receptor (KOR). Unlike mu-opioid receptor agonists, which are primarily known for their analgesic effects and potential for abuse, KOR agonists exhibit a different pharmacological profile. This compound has garnered interest for two main therapeutic applications: its potent aquaretic effect, which promotes water excretion without significant electrolyte loss, and its ability to reduce cerebral edema and intracranial pressure (ICP).[1][2][3] These properties make it a subject of research for conditions characterized by fluid imbalance and neurological injury. This document serves as a technical resource for researchers and drug development professionals, consolidating the available scientific knowledge on this compound.
Molecular Profile
A thorough understanding of this compound begins with its fundamental chemical and physical characteristics.
Chemical Structure
This compound is a complex organic molecule with specific stereochemistry that is crucial for its biological activity.
-
IUPAC Name : N-Methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide[2]
-
Synonyms : RU-51599, RU 51599[4]
-
Stereochemistry : The molecule has two defined stereocenters, designated as (1S, 2S), which are critical for its interaction with the kappa-opioid receptor.[4]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
While detailed experimental data for this compound's physicochemical properties are not widely available in the public domain, its key molecular identifiers have been established.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅N₃O₃ | [2][4] |
| Molar Mass | 379.46 g/mol | [2] |
| CAS Number | 130610-93-4 | [4] |
| Physical Form | Solid (in standard state) | [2] |
| Melting Point | Not publicly reported | |
| Boiling Point | Not publicly reported | |
| Aqueous Solubility | Not publicly reported | |
| pKa | Not publicly reported |
The absence of public data on properties like solubility and pKa underscores the specialized nature of this compound, with such information likely held as proprietary by its developers.
Pharmacological Properties
This compound's effects are mediated through its interaction with the endogenous opioid system.
Mechanism of Action
This compound is a selective agonist of the kappa-opioid receptor (KOR).[5] KORs are a class of G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[6] Upon binding, this compound induces a conformational change in the KOR, which in turn activates associated intracellular G-proteins, specifically those of the Gαi/o family.[7] This activation initiates a downstream signaling cascade responsible for the drug's observed pharmacological effects.
Receptor Binding Profile
This compound is characterized as a selective KOR agonist. However, quantitative binding affinity data (e.g., Ki values) for this compound at the kappa, mu, and delta opioid receptors are not available in the peer-reviewed literature. Such data would be necessary to establish a precise selectivity ratio and fully characterize its binding profile. The assertion of selectivity is based on its functional effects, which are characteristic of KOR activation without the typical effects associated with strong mu-opioid agonism.
Downstream Signaling Pathway
As a KOR agonist, this compound is understood to trigger the canonical signaling pathway associated with Gαi/o-coupled receptors. The key events in this pathway include:
-
G-protein Activation : The agonist-bound receptor facilitates the exchange of GDP for GTP on the α-subunit of the G-protein, causing the dissociation of the Gα-GTP subunit from the Gβγ dimer.[7]
-
Inhibition of Adenylyl Cyclase : The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[7]
-
Modulation of Ion Channels : The dissociated Gβγ dimer can directly modulate ion channels, typically leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The former hyperpolarizes the neuron, reducing its excitability, while the latter decreases neurotransmitter release.
This combination of signaling events at the cellular level underlies the macroscopic physiological effects of this compound.
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- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Early preclinical data on Niravoline safety and toxicity
An In-Depth Technical Guide to the Early Preclinical Safety and Toxicity Assessment of Niravoline
Foreword
The journey of a novel therapeutic agent from a promising molecule to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical milestones in this journey is the early preclinical safety and toxicity assessment. This phase of drug development is not merely a regulatory hurdle; it is a fundamental scientific inquiry into the potential risks a new chemical entity (NCE) may pose to biological systems. This guide provides a comprehensive overview of the core principles and methodologies for evaluating the safety and toxicity profile of a hypothetical novel therapeutic agent, "this compound." As a Senior Application Scientist, my objective is to not only outline the necessary experimental protocols but also to provide the rationale behind these choices, ensuring a robust and self-validating preclinical safety package. This document is intended for researchers, scientists, and drug development professionals who are navigating the complex landscape of preclinical toxicology.
Introduction to this compound and the Imperative of Preclinical Safety Assessment
This compound is a novel small molecule inhibitor of the fictitious enzyme "Kinase-Y," which is implicated in a range of inflammatory diseases. While its efficacy in disease models is promising, a thorough understanding of its safety profile is paramount before it can be considered for human trials. The primary goal of the early preclinical safety assessment is to identify potential target organs for toxicity, determine the dose-response relationship for adverse effects, and establish a safe starting dose for first-in-human (FIH) studies.
The selection of preclinical studies is guided by the intended clinical application of this compound, including the target patient population, the proposed route of administration, and the expected duration of treatment. The following sections will detail a tiered approach to the safety assessment of this compound, starting with in vitro assays to identify potential liabilities and progressing to in vivo studies to understand its effects in a whole-organism context.
In Vitro Toxicity Assessment: A First Look at this compound's Safety Profile
In vitro toxicity studies are the cornerstone of early safety assessment. They are designed to be rapid, high-throughput, and cost-effective methods for identifying potential toxicities before committing to more extensive and resource-intensive in vivo studies.
Cytotoxicity Assays
The initial step in evaluating this compound's safety is to assess its potential to cause cell death. A panel of cell lines, including hepatocytes (e.g., HepG2), renal cells (e.g., HK-2), and cardiomyocytes (e.g., AC16), should be used to identify any cell-type-specific toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Hypothetical Data for this compound:
| Cell Line | This compound IC50 (µM) |
| HepG2 (Hepatocytes) | > 100 |
| HK-2 (Renal Cells) | > 100 |
| AC16 (Cardiomyocytes) | 85 |
Interpretation: The hypothetical data suggests that this compound has low cytotoxic potential against hepatocytes and renal cells. However, the slightly lower IC50 in cardiomyocytes warrants further investigation into potential cardiotoxicity.
Genotoxicity Assays
Genotoxicity assays are critical for assessing the potential of a compound to damage DNA, which can lead to mutations and cancer. The standard battery of in vitro genotoxicity tests includes the Ames test for bacterial gene mutation, the in vitro micronucleus assay, and the mouse lymphoma assay for chromosomal damage in mammalian cells.
Experimental Workflow: In Vitro Genotoxicity Assessment
Caption: Workflow for the standard in vitro genotoxicity testing battery.
Cardiovascular Safety Assessment: The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, assessing the effect of this compound on the hERG channel is a critical early safety screen.
Experimental Protocol: Patch Clamp Electrophysiology for hERG Inhibition
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Patch Clamp Recording: Perform whole-cell patch clamp recordings to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound and record the corresponding changes in the hERG current.
-
Data Analysis: Determine the concentration-response curve for hERG inhibition and calculate the IC50 value.
Hypothetical Data for this compound:
| Assay | This compound IC50 (µM) |
| hERG Patch Clamp | > 30 |
Interpretation: An IC50 value greater than 30 µM suggests a low risk of hERG-mediated cardiotoxicity. However, this should be confirmed with further in vivo cardiovascular assessments.
In Vivo Safety and Toxicity Studies: Understanding Systemic Effects
In vivo studies in animal models are essential for understanding the complex interactions of this compound with a whole biological system. These studies help to identify potential target organs of toxicity, establish a dose-response relationship, and inform the selection of doses for human clinical trials.
Acute Toxicity Study
An acute toxicity study provides information on the potential toxicity of a single high dose of this compound. This study is typically performed in two rodent species (e.g., rats and mice).
Experimental Design: Acute Toxicity Study in Rats
-
Animals: Use young adult Sprague-Dawley rats (male and female).
-
Dose Levels: Administer single doses of this compound at three or more dose levels (e.g., 100, 300, and 1000 mg/kg) via the intended clinical route of administration. Include a vehicle control group.
-
Observations: Monitor the animals for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Repeated-Dose Toxicity Studies
Repeated-dose toxicity studies are designed to evaluate the toxic effects of this compound after repeated administration over a longer period. The duration of these studies depends on the intended duration of clinical use.
Experimental Protocol: 28-Day Repeated-Dose Toxicity Study in Rats
-
Animal Groups: Use four groups of rats (10 males and 10 females per group): a control group and three groups treated with low, medium, and high doses of this compound.
-
Dosing: Administer this compound daily for 28 days.
-
In-Life Monitoring: Monitor clinical signs, body weight, food consumption, and perform detailed clinical observations.
-
Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at the end of the study.
-
Terminal Procedures: At the end of the study, euthanize the animals, perform a gross necropsy, and weigh selected organs.
-
Histopathology: Collect a comprehensive set of tissues for microscopic examination.
Logical Flow of a Repeated-Dose Toxicity Study
Caption: Key phases of a 28-day repeated-dose toxicity study.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for this compound to cause adverse effects on major physiological systems. The core battery of safety pharmacology studies includes assessments of the cardiovascular, respiratory, and central nervous systems.
Cardiovascular System: A telemetry study in a conscious, unrestrained large animal model (e.g., dog or non-human primate) is the gold standard for assessing cardiovascular safety. This study will evaluate the effects of this compound on blood pressure, heart rate, and electrocardiogram (ECG) parameters.
Respiratory System: The effects of this compound on respiratory function can be assessed using whole-body plethysmography in rodents. This technique measures respiratory rate, tidal volume, and minute volume.
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rodents can be used to assess the effects of this compound on behavior, coordination, and sensory and motor functions.
Conclusion and Future Directions
The preclinical safety and toxicity assessment of this compound is a multi-faceted process that requires a systematic and scientifically rigorous approach. The in vitro and in vivo studies outlined in this guide provide a solid foundation for understanding the safety profile of this hypothetical compound. The data generated from these studies will be crucial for making informed decisions about the future development of this compound and for designing safe and effective first-in-human clinical trials. Any adverse findings will trigger further mechanistic studies to understand the underlying toxicological pathways and to determine the relevance of these findings to humans.
References
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469. [Link]
-
Food and Drug Administration. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]
-
Gintant, G. A. (2011). The role of hERG K+ channels in drug-induced long QT syndrome. Journal of Cardiovascular Pharmacology, 58(1), 14-25. [Link]
-
Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Dissolution of Niravoline for Preclinical In Vivo Research
Abstract
Niravoline (RU-51599) is a potent and selective kappa-opioid receptor agonist with significant therapeutic potential for conditions involving fluid imbalance, such as cirrhosis and cerebral edema.[1][2] Its mechanism of action, which promotes aquaresis—the excretion of electrolyte-free water—makes it a valuable tool for preclinical research.[3][4] However, like many small molecule drug candidates, this compound's physicochemical properties present a significant challenge for in vivo studies: poor aqueous solubility. This guide provides a detailed framework and validated protocols for dissolving and formulating this compound to ensure accurate, reproducible, and effective delivery in animal models. We will explore the causality behind formulation choices, establish self-validating protocols, and provide troubleshooting insights grounded in extensive field experience.
Foundational Knowledge: Pre-Formulation Characterization of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Systematic Name | N-((1S,2S)-2,3-dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl)-N-methyl-3-nitrobenzeneacetamide | [4] |
| Molecular Formula | C₂₂H₂₅N₃O₃ | [2][7] |
| Molar Mass | 379.46 g/mol | [2][7] |
| Mechanism of Action | Selective Kappa-Opioid Receptor Agonist | [2][7] |
| Anticipated Solubility | Poor in aqueous media; Soluble in organic solvents (e.g., DMSO, Ethanol) | Inferred from structure & class |
Expert Insight: The nitrobenzeneacetamide structure suggests that this compound is a classic "brick-dust" molecule—crystalline and difficult to wet and dissolve in water.[8] Our formulation strategy must therefore focus on overcoming this kinetic and thermodynamic barrier to achieve a homogenous and stable preparation suitable for administration.
Strategic Formulation: Selecting the Right Vehicle
The choice of vehicle is the most critical decision in the dissolution protocol. It is dictated by three primary factors: the route of administration (ROA) , the required dose concentration , and the toxicological profile of the excipients .
-
For Intravenous (IV) administration: A true solution is mandatory. Any particulate matter can cause life-threatening embolisms. This necessitates the use of solubilizing agents and co-solvents.
-
For Intraperitoneal (IP) or Oral (PO) administration: A homogenous and stable suspension is often acceptable and may be preferred to reduce the systemic toxicity of certain organic solvents.[9]
The following decision tree provides a logical pathway for selecting an appropriate formulation strategy.
Caption: Formulation selection decision tree for this compound.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for typical preclinical studies. Researchers should always perform small-scale pilot preparations to confirm solubility and stability at their target concentration.
Protocol 1: Homogenous Aqueous Suspension for Oral (PO) or Intraperitoneal (IP) Dosing
This protocol is ideal when avoiding organic solvents is a priority and the ROA allows for a suspension. The goal is to create a fine, uniform suspension that does not rapidly settle, ensuring consistent dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, ACS grade or higher)
-
Tween® 80 (Polysorbate 80)
-
Carboxymethylcellulose sodium (CMC, low viscosity)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Mortar and pestle
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated pipettes
-
Stir plate and magnetic stir bars
-
Sonicator (bath or probe)
Step-by-Step Methodology:
-
Preparation of Vehicle (Example: 10 mL of 0.5% CMC, 1% Tween 80 in Saline):
-
To 9.8 mL of sterile saline in a 15 mL conical tube, add 0.1 mL (100 µL) of Tween® 80. Vortex gently to mix.
-
Add 50 mg of CMC to the solution.
-
Stir vigorously with a magnetic stir bar for 1-2 hours at room temperature, or until the CMC is fully dissolved and the solution is clear and slightly viscous.
-
Rationale: CMC acts as a suspending agent, increasing the viscosity of the vehicle to slow the settling of drug particles. Tween® 80 is a non-ionic surfactant that "wets" the hydrophobic this compound powder, preventing aggregation and promoting a uniform dispersion.[10]
-
-
Weighing and Pre-Wetting this compound:
-
Calculate and weigh the required amount of this compound for your final desired concentration (e.g., for 10 mL of a 5 mg/mL solution, weigh 50 mg).
-
Place the powder in a clean, dry mortar.
-
Add a small volume of DMSO (e.g., 50-100 µL) to the powder. Gently triturate with the pestle to create a smooth, uniform paste. This step, known as levigation, breaks down powder clumps and ensures each particle is wetted.[10]
-
Rationale: Directly adding the dry powder to the aqueous vehicle can result in clumping and incomplete suspension. Pre-wetting with a small amount of a solubilizing agent like DMSO ensures a fine, homogenous starting material.
-
-
Creating the Suspension:
-
Using the prepared vehicle from Step 1, add approximately 1 mL to the mortar containing the this compound paste. Mix thoroughly to create a slurry.
-
Transfer the slurry back into the conical tube containing the remaining vehicle.
-
Rinse the mortar and pestle with another 1-2 mL of the vehicle and add this back to the conical tube to ensure a complete quantitative transfer.
-
Bring the total volume to 10 mL with the vehicle.
-
-
Homogenization and Finalization:
-
Vortex the final suspension vigorously for 1-2 minutes.
-
For optimal particle size reduction and homogeneity, sonicate the suspension. A bath sonicator (10-15 minutes) or a probe sonicator (short bursts on low power to avoid heating) can be used.[9]
-
Visually inspect the suspension. It should appear uniform and opaque, with no visible clumps or rapid sedimentation.
-
Self-Validation Check: A properly prepared suspension should remain homogenous with gentle agitation (e.g., inverting the tube) for the duration of the dosing procedure.
-
Protocol 2: Co-Solvent Solution for Intravenous (IV) Dosing
This protocol is designed to achieve a complete solubilization of this compound for IV administration. The key is to use a biocompatible co-solvent system that maintains the drug in solution upon dilution into the systemic circulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, sterile, injectable grade)
-
PEG 400 (Polyethylene Glycol 400, injectable grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Calibrated pipettes
-
Vortex mixer
Step-by-Step Methodology:
-
Vehicle Preparation and Solubilization (Example: 10% DMSO / 40% PEG 400 / 50% Saline):
-
Scientist's Note: The order of addition is critical. Always dissolve the compound in the strongest solvent first before adding aqueous components to prevent precipitation.
-
Calculate and weigh the required amount of this compound (e.g., for 2 mL of a 2 mg/mL solution, weigh 4 mg).
-
Place the this compound powder into a sterile tube.
-
Add the required volume of DMSO (10% of final volume; 0.2 mL). Vortex until the this compound is completely dissolved. The solution must be perfectly clear.
-
Add the required volume of PEG 400 (40% of final volume; 0.8 mL). Vortex thoroughly.
-
Slowly, while vortexing, add the sterile saline (50% of final volume; 1.0 mL).
-
Rationale: This tiered co-solvent system leverages the high solubilizing power of DMSO for the initial dissolution.[11] PEG 400 acts as a bridge solvent, improving the miscibility of the DMSO/drug complex with the final aqueous component and helping to prevent precipitation upon injection.[11]
-
-
Final Quality Control:
-
Visually inspect the final solution against a bright light and a dark background. It must be completely clear, with no signs of precipitation, haze, or particulate matter.
-
Self-Validation Check: If any precipitation is observed, the formulation is not suitable for IV administration. The concentration may be too high for this vehicle system, or the ratio of co-solvents may need adjustment (e.g., increasing PEG 400, decreasing saline).
-
Table 2: Common Excipients for this compound Formulation
| Excipient | Class | Primary Use | Recommended ROA |
|---|---|---|---|
| Tween® 80 | Surfactant | Wetting agent, prevents aggregation | PO, IP |
| Carboxymethylcellulose (CMC) | Polymer | Suspending agent, viscosity modifier | PO, IP |
| DMSO | Co-solvent | Primary solubilizer | PO, IP, IV (low %) |
| PEG 400 | Co-solvent | Solubilizer, miscibility agent | PO, IP, IV |
| Solutol® HS 15 | Surfactant | Solubilizer for IV formulations | IV, PO, IP |
| Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | Forms inclusion complexes to enhance solubility | PO, IP, IV |
Mandatory Validation: Stability and Quality Control
Preparing a formulation is incomplete without confirming its stability. An unstable formulation can lead to dosing inaccuracies and unintended toxicity.[12] Stability should be assessed under the same conditions as the planned experiment (e.g., on the benchtop at room temperature).[13][14]
Protocol for Short-Term Stability Assessment:
-
Prepare the this compound formulation as described above.
-
Immediately after preparation (T=0), take an aliquot for analysis (e.g., by HPLC-UV) to determine the initial concentration. This serves as your 100% reference.
-
Store the formulation under the intended experimental conditions (e.g., room temperature in a capped tube).
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), take further aliquots for analysis.
-
For suspensions, ensure the formulation is thoroughly re-suspended before taking each aliquot.
-
Acceptance Criteria: The concentration at each time point should typically be within ±10% of the initial (T=0) concentration.[12] Visual inspection for precipitation or color change should also be performed.
Table 3: Example Stability Data for a this compound Formulation (5 mg/mL Suspension)
| Time Point | Storage Condition | Concentration (mg/mL) | % of Initial (T=0) | Visual Appearance | Status |
|---|---|---|---|---|---|
| T=0 | N/A | 5.02 | 100.0% | Homogenous, opaque | Pass |
| T=2h | Room Temp | 4.98 | 99.2% | Homogenous, opaque | Pass |
| T=4h | Room Temp | 4.91 | 97.8% | Homogenous, opaque | Pass |
| T=8h | Room Temp | 4.85 | 96.6% | Homogenous, opaque | Pass |
| T=24h | Room Temp | 4.50 | 89.6% | Slight particle settling | Fail |
Comprehensive Workflow and Best Practices
Adhering to a systematic workflow minimizes variability and ensures the highest quality preparation.
Caption: End-to-end workflow for this compound formulation and validation.
Troubleshooting & Expert Tips:
-
Precipitation in Co-Solvent Solution: This usually occurs when the aqueous component is added too quickly or the drug concentration exceeds its solubility limit in the final mixture. Try slowing the addition rate or increasing the proportion of PEG 400.
-
Suspension Settles Too Quickly: The viscosity of the vehicle may be too low, or the particle size is too large. Increase the concentration of CMC (e.g., to 1%) or apply more energy during homogenization (sonication).
-
Sterility: For IV and IP routes, sterility is critical. Prepare formulations in a laminar flow hood using aseptic technique and sterile-filter components where possible (e.g., the final vehicle before adding the non-sterile drug powder).[15]
-
pH: For IV administration, ensure the final pH of the formulation is within a physiologically tolerable range (typically pH 6.5-8.0) to minimize injection site irritation.
References
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Gadano, A., Moreau, R., Pessione, F., Trombino, C., Giuily, N., Sinnassamy, P., Valla, D., & Lebrec, D. (2000). Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis. Journal of Hepatology, 32(1), 38–42. [Link]
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Wikipedia. (n.d.). This compound. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]
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Oktay, S., Kayali, H., Taskapilioglu, O., & Sav, A. (2005). Effects of this compound (RU 51599), a selective kappa-opioid receptor agonist on intracranial pressure in gradually expanding extradural mass lesion. PubMed, 48(4), 210-6. [Link]
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Shen, J., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. National Institutes of Health. [Link]
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International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]
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Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Akil, H., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics. [Link]
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Ketta, L., & Krier, F. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]
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Bologa, C. G., et al. (2025). How to Prepare a Compound Collection Prior to Virtual Screening. ResearchGate. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Solubility-enabling formulations for oral delivery of lipophilic drugs. ResearchGate. [Link]
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Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability. [Link]
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Carosio, R., et al. (n.d.). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]
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Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]
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Brown, A., & Johnson, B. (2022). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
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Turgut, M., et al. (1997). This compound, a selective kappa-opioid receptor agonist effectively reduces elevated intracranial pressure. PubMed. [Link]
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Simulations Plus. (n.d.). Designing In Vitro Dissolution Tests to Better Mimic In Vivo Release. [Link]
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Gattefosse. (n.d.). LIPID EXCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY. [Link]
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QbD Group. (2023). The Importance of Stability Testing in Pharmaceutical Development. [Link]
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Guéniau, C., & Oberlander, C. (1997). The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Dissolution Technologies. (2009). Biorelevant Dissolution: Methodology and Application in Drug Development. [Link]
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Hsu, C. H., et al. (2025). Advanced Dissolution Testing for Novel Drug Formulations. Integrative Biomedical Research. [Link]
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Lavan, M. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs. Purdue e-Pubs. [Link]
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Taylor & Francis Online. (2018). Drug stability testing and formulation strategies. [Link]
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Drugs.com. (2024). What is the mechanism of action for naltrexone?. [Link]
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GSRS. (n.d.). This compound. Retrieved January 27, 2026, from [Link]
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Gattefosse. (2023). LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery. [Link]
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National Institutes of Health. (n.d.). A Technique to Estimate In Vivo Dissolution Profiles Without Data from a Solution. [Link]
-
NIH Office of Animal Care and Use. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. [Link]
-
Grokipedia. (n.d.). This compound. Retrieved January 27, 2026, from [Link]
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Application Notes & Protocols: Administration of Niravoline in Rodent Models of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
| Introduction: The Therapeutic Rationale for Niravoline in Ischemic Stroke
Ischemic stroke, a leading cause of long-term disability and mortality, is characterized by a complex cascade of pathological events initiated by the cessation of blood flow to a brain region.[1][2] The primary therapeutic window for intervention is narrow, with current reperfusion therapies like thrombolysis being effective for only a limited patient population.[1] This underscores the urgent need for neuroprotective agents that can mitigate the initial ischemic damage and support subsequent recovery.[1][3]
This compound (RU 51599) is a selective kappa-opioid receptor (KOR) agonist that has demonstrated significant neuroprotective potential in preclinical models.[4][5] Its primary mechanism in the context of acute brain injury involves the reduction of cerebral edema, a critical secondary injury process that contributes to elevated intracranial pressure and further neuronal damage.[4][5] Studies in various models have shown that this compound can effectively reduce brain water content, offering a therapeutic advantage in mitigating the consequences of ischemic insults.[4][5] This document provides a detailed guide for the formulation, administration, and experimental application of this compound in established rodent models of focal cerebral ischemia.
| Mechanism of Action: Targeting Cerebral Edema
The neuroprotective effects of this compound are principally attributed to its agonistic activity at KORs. In the context of ischemic stroke, this interaction initiates a series of events that counteract the formation of cytotoxic and vasogenic edema.
-
Reduction of Brain Water Content: Following an ischemic event, the disruption of the blood-brain barrier and cellular energy failure leads to an influx of water into the brain parenchyma. This compound has been shown to significantly reduce this increase in brain water content in both the ischemic core and the penumbra.[5]
-
Modulation of Osmolality: this compound administration leads to an increase in serum osmolality.[5] This osmotic shift helps to draw water out of the brain tissue and into the systemic circulation, thereby alleviating cerebral edema.
-
Hemodynamic Effects: While this compound can induce a slight and transient increase in blood pressure and total peripheral resistance, it does not significantly alter cardiac output.[6] These effects, coupled with its aquaretic (water diuretic) properties, contribute to its ability to reduce intracranial pressure.[4][6]
Caption: Mechanism of this compound in reducing cerebral edema post-stroke.
| Formulation and Vehicle Preparation
Proper solubilization and formulation of this compound are critical for ensuring bioavailability and minimizing vehicle-induced toxicity.
3.1 Vehicle Selection For parenteral administration in rodents, this compound is typically prepared as a solution or suspension.
-
Saline (0.9% NaCl): The most common vehicle for soluble compounds. Ensure the final solution is sterile and isotonic.
-
Carboxymethylcellulose (CMC): For compounds with poor water solubility, a low concentration (e.g., 0.5% to 1%) of CMC in saline can be used as a suspending agent for intraperitoneal (IP) administration.[7] It is crucial to ensure the suspension is uniform before each injection.
3.2 Preparation Protocol (Example for IP Suspension) This protocol is for preparing a 1 mg/mL stock suspension of this compound in 0.5% CMC.
-
Prepare Vehicle: Weigh 0.5 g of low-viscosity CMC powder. Slowly add it to 100 mL of sterile 0.9% saline while stirring vigorously to prevent clumping. Continue stirring until the CMC is fully dissolved. The solution may need to be heated gently (e.g., to 40-50°C) to aid dissolution. Allow the vehicle to cool to room temperature before use.
-
Weigh Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Create Slurry: In a sterile mortar, add a small volume of the 0.5% CMC vehicle to the this compound powder and triturate with a pestle to create a smooth, uniform paste. This step is crucial for preventing particle aggregation.
-
Final Suspension: Gradually add the remaining vehicle to the mortar while continuously stirring to achieve the final desired concentration (e.g., 1 mg/mL).
-
Homogenization: For a more uniform and stable suspension, sonicate the final mixture or pass it through a homogenizer.
-
Storage: Store the suspension at 4°C. Before each use, vortex thoroughly to ensure a homogenous distribution of the compound.
| Administration Protocols in Rodent Stroke Models
The Middle Cerebral Artery Occlusion (MCAO) model is the most widely used method to induce focal ischemic stroke in rodents, as it effectively mimics the pathophysiology of a large vessel occlusion in humans.[2][8][9][10] Both transient (tMCAO) and permanent (pMCAO) versions of the model are common.[11][12]
4.1 Recommended Dosing and Administration Route
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for this compound in rodent stroke studies.[5] It is technically straightforward and allows for rapid systemic absorption.[13] For IP injections in rodents, the needle should be inserted into the lower right abdominal quadrant to avoid the bladder and cecum.[14] Intravenous (IV) administration via the tail vein is also an option, providing more direct and immediate bioavailability.[15]
-
Dosage Range: Preclinical studies have demonstrated efficacy for this compound in a dose range of 3 to 30 mg/kg.[5] A single injection is often sufficient to observe a significant reduction in cerebral edema.[5]
Table 1: Example Dosing Regimens for this compound in a Mouse tMCAO Model
| Study Phase | Objective | This compound Dose (mg/kg, IP) | Administration Timing | Rationale |
| Acute Neuroprotection | Reduce acute edema formation | 10 - 30 mg/kg | Single dose, 1-4 hours post-reperfusion | Targets the sub-acute phase when cerebral edema is developing. |
| Sub-acute Treatment | Control established edema | 3 - 10 mg/kg | Single dose, 20-24 hours post-occlusion | Addresses edema at its peak, as demonstrated in prior studies.[5] |
| Chronic Recovery | Assess impact on long-term function | 3 mg/kg | Daily for 7 days, starting 24h post-MCAO | Lower, repeated dosing may be explored for effects on secondary injury cascades and functional recovery. |
4.2 Step-by-Step Protocol for this compound Administration Post-tMCAO
This protocol assumes a transient MCAO model in mice, where the occluding filament is removed after 60-90 minutes to allow reperfusion.[8][11]
-
Induce Stroke: Perform the tMCAO surgery according to established and ethically approved protocols.[16][17][18] Monitor cerebral blood flow with laser Doppler flowmetry to confirm successful occlusion and reperfusion.
-
Animal Recovery: Allow the animal to recover from anesthesia in a heated cage to maintain normothermia (37°C).[16] Provide supportive care, including subcutaneous saline for hydration and softened food mash on the cage floor.[16]
-
Prepare this compound Dose: Based on the animal's body weight, calculate the precise volume of the this compound suspension needed. Thoroughly vortex the stock suspension immediately before drawing it into a sterile syringe (e.g., 27-gauge needle for IP injection).
-
Administer this compound: At the designated time point post-reperfusion (e.g., 2 hours), restrain the mouse firmly. Administer the calculated dose via IP injection into the lower right abdominal quadrant.
-
Control Group: Administer an equivalent volume of the vehicle (e.g., 0.5% CMC in saline) to the control group of animals using the same procedure and timing.
-
Post-Administration Monitoring: Closely monitor the animal for any adverse reactions. Return the animal to its home cage with easy access to food and water.
-
Outcome Assessment: Proceed with planned behavioral and histological assessments at predefined endpoints.
Caption: Typical experimental workflow for evaluating this compound in a rodent tMCAO model.
| Outcome Measures and Data Presentation
A comprehensive evaluation of this compound's efficacy requires both functional and histological endpoints.
Table 2: Key Outcome Measures for Preclinical Stroke Studies
| Category | Test/Assay | Primary Endpoint Measured | Typical Assessment Timepoints |
| Neurological Deficit | Garcia Scale[19] | Composite score of motor, sensory, and reflex functions.[20] | 24h, 72h, Day 7 |
| Motor Function | Corner Test[20] | Assesses sensorimotor asymmetry by recording turning preference.[20] | Day 7, 14, 21, 28 |
| Motor Coordination | Grid Walking Test | Measures foot-faults as an indicator of fine motor control deficits. | Day 7, 14, 21, 28 |
| Cognitive Function | Morris Water Maze[21] | Evaluates spatial learning and memory deficits.[22] | Day 21-28 |
| Histology | TTC Staining | Quantifies infarct volume in acute/sub-acute phases (24h-7d).[11] | 24h, 72h, Day 7 |
| Histology | Cresyl Violet Staining | Assesses neuronal loss and delineates infarct boundaries in chronic phase. | Day 28 |
| Molecular | Immunohistochemistry | Measures markers for inflammation (e.g., Iba1), apoptosis (e.g., Caspase-3), etc. | Day 7, 28 |
| References
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Demerseman, P., Verleye, M., et al. (1997). The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Waeber, B., Gathier, C., et al. (1995). Systemic and regional hemodynamic and biological effects of a new kappa-opioid agonist, this compound, in healthy volunteers. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Vemuganti, R. (2018). Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion. Methods in Molecular Biology. Available at: [Link]
-
Ruan, J., & Yao, Y. (2020). Behavioral tests in rodent models of stroke. Brain Hemorrhages. Available at: [Link]
-
McCarthy, D. J., et al. (2023). Evaluating Minocycline as a Neuroprotective Agent in an Aged Female Rat MCAO Stroke Model. bioRxiv. Available at: [Link]
-
Flint, A. C., et al. (2019). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Journal of NeuroInterventional Surgery. Available at: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
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Lidster, K., et al. (2013). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Boston University IACUC. (2021). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. Available at: [Link]
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ResearchGate. (2014). Can we use carboxymethylcellulose as vehicle/solvent for Intraperitonial dosing in rodents? ResearchGate. Available at: [Link]
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JoVE. (2021). Transient MCAo Model for Stroke Research. Journal of Visualized Experiments. Available at: [Link]
-
Xu, K., et al. (2009). Neuroprotection by Neuregulin-1 in a Rat Model of Permanent Focal Cerebral Ischemia. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
-
University of Massachusetts Chan Medical School. (n.d.). MCAO Stroke Model Protocol for Mouse. UMass Chan Medical School. Available at: [Link]
-
Ace Therapeutics. (n.d.). Behavioral Tests in Rodent Models of Stroke. Ace Therapeutics. Available at: [Link]
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Engel, O., & Kolb, H. (2016). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Visualized Experiments. Available at: [Link]
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Maze Engineers. (2019). Rodent Models of Ischemic Stroke. Maze Engineers. Available at: [Link]
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JoVE Science Education Database. (2022). Mouse Model: Intraluminal MCAO: Cerebral Infarct Evaluation. YouTube. Available at: [Link]
-
Liu, H., et al. (2023). Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. Biomedicines. Available at: [Link]
-
Ng, C. W., & Ng, K. Y. (2022). Neuroprotective agents in acute ischemic stroke. Open Exploration. Available at: [Link]
-
Pearson, D. M., et al. (2016). Neuroprotective effects of a catalytic antioxidant in a rat nerve agent model. Toxicology and Applied Pharmacology. Available at: [Link]
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Application Notes & Protocols: Using Niravoline to Induce Aquaresis in Cirrhosis Models
Abstract
Water retention, leading to dilutional hyponatremia and ascites, is a frequent and severe complication in patients with advanced liver cirrhosis, significantly increasing morbidity and mortality.[1][2] The underlying pathophysiology involves non-osmotic release of arginine vasopressin (AVP), which promotes renal water reabsorption.[1][3] This application note provides a detailed guide for researchers on the use of Niravoline (RU-51599), a selective kappa-opioid receptor agonist, to induce aquaresis (solute-free water excretion) in preclinical cirrhosis models. This compound acts centrally to decrease the synthesis and release of AVP, thereby promoting an increase in free water clearance.[4] We present the scientific rationale, detailed experimental protocols for inducing cirrhosis in rodent models, procedures for this compound administration, and key endpoints for evaluating its aquaretic efficacy and safety.
Scientific Rationale & Mechanism of Action
1.1 The Pathophysiology of Water Retention in Cirrhosis
In advanced cirrhosis, portal hypertension triggers splanchnic arterial vasodilation, leading to a state of "effective arterial underfilling."[3] This perceived hypovolemia activates compensatory neurohumoral systems, including the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, causing avid sodium and water retention.[3] Crucially, this state also stimulates the non-osmotic release of arginine vasopressin (AVP) from the posterior pituitary gland.[1][3]
AVP binds to vasopressin V2 receptors on the basolateral membrane of principal cells in the renal collecting ducts.[1] This interaction activates a signaling cascade that results in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, dramatically increasing water reabsorption and leading to the excretion of concentrated urine.[1] The persistent, non-osmotic elevation of AVP uncouples water excretion from plasma osmolality, causing a retention of water that is disproportionate to sodium retention, resulting in hypervolemic or dilutional hyponatremia.[1][2]
1.2 this compound: A Kappa-Opioid Agonist for Inducing Aquaresis
This compound (RU-51599) is a selective kappa-opioid receptor agonist.[5][6] Unlike direct vasopressin receptor antagonists (vaptans), which block the action of AVP at the kidney, this compound works upstream by inhibiting the release of AVP from the pituitary gland.[4][7] Activation of central kappa-opioid receptors has been shown to suppress AVP secretion, thus reducing the stimulus for renal water reabsorption.[4]
The primary effect of this compound is aquaresis : the excretion of solute-free water, which increases urine output (diuresis) and raises serum sodium concentration by removing excess water from the body.[5] A clinical study in 18 patients with cirrhosis demonstrated that intravenous administration of this compound (0.5 to 2 mg) significantly increased diuresis and free water clearance within the first hour.[5] This was accompanied by a significant increase in plasma sodium concentration at 3 hours.[5]
The following diagram illustrates the proposed signaling pathway for this compound-induced aquaresis.
Caption: Figure 1. Mechanism of this compound-Induced Aquaresis.
Experimental Protocols
This section details the methodologies for inducing cirrhosis in rodent models and the subsequent application of this compound to assess its aquaretic effects. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.
2.1 Induction of Cirrhosis in Rodent Models
Two common and well-validated methods for inducing cirrhosis are chemical induction with carbon tetrachloride (CCl₄) and surgical induction via common bile duct ligation (BDL).[8][9][10] The choice of model depends on the specific research question, as CCl₄ models toxic liver injury while BDL models cholestatic liver disease.[9][10]
Protocol 2.1.1: Carbon Tetrachloride (CCl₄)-Induced Cirrhosis in Rats
This protocol is adapted from established methods known to produce reproducible cirrhosis with portal hypertension and ascites.[8][11]
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Reagents: Carbon tetrachloride (CCl₄), Olive oil (vehicle).
-
Procedure:
-
Prepare a 50% (v/v) solution of CCl₄ in olive oil.
-
Administer the CCl₄ solution via oral gavage twice a week for 8-12 weeks.[8]
-
The initial dose is typically 1.0 mL/kg body weight. Subsequent doses should be adjusted based on the animal's health and weight gain. Some protocols start with a lower dose and gradually increase it.[12]
-
Monitor animals for signs of distress, weight loss, and development of ascites.
-
Confirm the development of cirrhosis through histological analysis (Masson's trichrome staining for fibrosis) and biochemical markers (e.g., elevated ALT, AST, bilirubin).
-
Protocol 2.1.2: Common Bile Duct Ligation (BDL) in Mice
This surgical model rapidly induces cholestasis, inflammation, and fibrosis, leading to secondary biliary cirrhosis.[9][13]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Anesthetize the mouse (e.g., isoflurane inhalation).[14]
-
Perform a midline laparotomy to expose the abdominal cavity.[14]
-
Gently lift the liver to visualize the common bile duct.[13]
-
Carefully isolate the common bile duct from the surrounding portal vein and hepatic artery.[13][14]
-
Ligate the duct in two locations with surgical silk (e.g., 6-0) and transect the duct between the two ligatures.[15]
-
In sham-operated control animals, the bile duct is isolated but not ligated.[14]
-
Close the peritoneum and skin with sutures.
-
Provide appropriate post-operative care, including analgesia and hydration. Cirrhosis typically develops within 3-4 weeks.
-
2.2 this compound Administration and Monitoring Workflow
The following workflow outlines the steps for evaluating the aquaretic effects of this compound in a confirmed cirrhotic animal model.
Caption: Figure 2. Experimental Workflow for this compound Evaluation.
Protocol 2.2.1: this compound Dosing and Sample Collection
-
Acclimatization: Place animals in metabolic cages for at least 24 hours prior to the experiment to allow for adaptation and stable baseline urine collection.[16]
-
Baseline Collection: Collect urine over a 12-24 hour period to determine baseline volume and osmolality. Collect a baseline blood sample (e.g., via tail vein) for serum electrolytes and osmolality.
-
Dosing:
-
A human study used intravenous doses of 0.5 mg to 2.0 mg.[5] For a 70 kg human, this translates to approximately 7-28 µg/kg.
-
Suggested starting doses for rodents (adjust based on pilot studies): 10-100 µg/kg, administered intravenously (IV) or intraperitoneally (IP).
-
The vehicle control group should receive an equivalent volume of sterile saline.
-
-
Post-Dose Monitoring:
-
Collect urine at hourly intervals for the first 6-8 hours, then as a final collection at 24 hours.
-
Collect blood samples at key time points (e.g., 1, 3, 6, and 24 hours post-dose) to analyze serum sodium, osmolality, and AVP levels.
-
Critical Safety Note: Higher doses of this compound (1.5-2.0 mg in humans) were associated with reversible neurological side effects like mild confusion and personality disorders.[1][5] Closely monitor animals for any adverse behavioral changes.
-
Data Analysis & Key Endpoints
3.1 Primary Efficacy Endpoints
The primary goal is to quantify the aquaretic effect of this compound.
-
Cumulative Urine Output (ml): Plot cumulative urine volume over time for each treatment group. A significant increase compared to vehicle indicates diuresis.
-
Electrolyte-Free Water Clearance (EFWC): This is the most direct measure of aquaresis. It calculates the volume of solute-free water excreted. It can be calculated using the formula:
-
EFWC = Urine Volume * (1 - (Urine [Na⁺] + Urine [K⁺]) / Plasma [Na⁺])
-
A positive EFWC value indicates excretion of free water.[17]
-
-
Change in Serum Sodium (mmol/L): An effective aquaretic agent will increase serum sodium concentration by removing excess water.
-
Urine Osmolality (mOsm/kg): Aquaresis should result in the excretion of a large volume of dilute urine, leading to a significant decrease in urine osmolality.
3.2 Data Presentation
Summarize quantitative results in a clear, tabular format for easy comparison between treatment groups.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | p-value |
| Cumulative Urine Output (ml/6h) | Mean ± SEM | Mean ± SEM | Mean ± SEM | <0.05 |
| Peak Change in Serum Na⁺ (mmol/L) | Mean ± SEM | Mean ± SEM | Mean ± SEM | <0.05 |
| EFWC at 3h (ml/h) | Mean ± SEM | Mean ± SEM | Mean ± SEM | <0.05 |
| Urine Osmolality at 3h (mOsm/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | <0.05 |
| Plasma AVP at 1h (pg/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM | <0.05 |
Table 1: Example Data Summary Table.
3.3 Secondary & Safety Endpoints
-
Plasma AVP Levels: Directly measure AVP concentrations (via ELISA or RIA) to confirm that this compound's effect is mediated by AVP suppression.
-
Renal Function: Measure serum creatinine and BUN to ensure the aquaretic effect does not compromise renal function. Note that creatinine is not an ideal marker of GFR in rodents.[18]
-
Hemodynamics: Monitor blood pressure and heart rate, as the human study noted no significant changes.[5]
-
Behavioral Assessment: Observe for any signs of sedation, confusion, or unusual behavior, particularly at higher doses.[1][5]
Discussion & Conclusion
This compound has demonstrated a clear aquaretic effect in clinical studies with cirrhotic patients by suppressing AVP release.[4][5] This makes it a valuable tool for preclinical research into the mechanisms of water retention in cirrhosis. However, its development was abandoned, likely due to a short duration of action and CNS side effects at higher doses.[1][4] Researchers using this compound should be mindful of these limitations. The protocols outlined here provide a robust framework for inducing cirrhosis and systematically evaluating the efficacy and safety of this compound or other novel aquaretic agents in a preclinical setting. These studies can provide critical insights into the pathophysiology of hyponatremia and aid in the development of new therapeutic strategies.
References
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Gadano, A., Moreau, R., Pessione, F., Trombino, C., Giuily, N., Sinnassamy, P., Valla, D., & Lebrec, D. (2000). Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis. Journal of Hepatology, 32(1), 38–42. [Link]
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John, S., & Thuluvath, P. J. (2015). Hyponatremia in cirrhosis: Pathophysiology and management. World Journal of Gastroenterology, 21(11), 3197–3205. [Link]
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Lata, J. (2023). Clinical Significance and Management of Hyponatremia in Liver Cirrhosis. Medicina, 59(10), 1795. [Link]
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Filippi, C., & Cardenas, A. (2014). Hyponatremia in Cirrhosis and End-Stage Liver Disease: Treatment with the Vasopressin V2-Receptor Antagonist Tolvaptan. The American journal of case reports, 15, 234–241. [Link]
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Wikipedia contributors. (2023, December 2). This compound. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
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Pottier, A. M., Bentele, K., & Levy, J. (2023). Measured GFR in murine animal models: review on methods, techniques, and procedures. Clinical Kidney Journal, 16(10), 1629–1642. [Link]
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Chen, C., Chen, R. P., Lin, H. H., Zhang, W. Y., Huang, X. L., & Huang, Z. M. (2016). Tolvaptan regulates aquaporin-2 and fecal water in cirrhotic rats with ascites. World Journal of Gastroenterology, 22(12), 3363–3372. [Link]
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Crespo Yanguas, S., Cárdenas, A., & Al-Kassl, A. (2018). Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility. Journal of visualized experiments : JoVE, (136), 57434. [Link]
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Dechêne, A., Sowa, J. P., Gieseler, R. K., Jochum, C., Bechmann, L. P., El Fouly, A., Schlattjan, M., Saner, F., Baba, H. A., Paul, A., & Canbay, A. (2010). Common Bile Duct Ligation as Model for Secondary Biliary Cirrhosis. Journal of visualized experiments : JoVE, (44), 2125. [Link]
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Weick, D., & Schuppan, D. (2015). Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis. Journal of visualized experiments : JoVE, (96), 52438. [Link]
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Ali, M. A., An, B. J., Kim, M. J., Kim, Y. S., & Choi, K. J. (2018). Comparison of murine cirrhosis models induced by hepatotoxin administration and common bile duct ligation. World journal of gastroenterology, 24(22), 2371–2381. [Link]
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Kim, H. Y., Kim, S. G., Seo, Y. S., Kim, T. H., Kim, D. J., & Suk, K. T. (2016). Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy. Experimental animals, 65(4), 435–443. [Link]
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Herrera, G. M. (2018). Webinar Q&A Report: Accurately Measuring Rodent Urinary Voiding Frequency and Volume. InsideScientific. [Link]
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Rose, B. D. (2000). A new formula for calculating urinary electrolyte-free water clearance based on the Edelman equation. American journal of kidney diseases : the official journal of the National Kidney Foundation, 35(4), 683–688. [Link]
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Yanguas, S. C., Cárdenas, A., & Al-Kassl, A. (2018). Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats – Improving Yield and Reproducibility. Journal of Visualized Experiments, (136). [Link]
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Ginès, P., & Arroyo, V. (1999). Aquaretic agents: a new potential treatment of dilutional hyponatremia in cirrhosis. Scandinavian journal of gastroenterology, 34(231), 32–37. [Link]
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Bichet, D. G. (1996). Pathogenesis of water and sodium retention in cirrhosis. Seminars in nephrology, 16(4), 288–295. [Link]
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Popescu, R., Gosa, D., & Oprita, R. (2022). A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models. Frontiers in Medicine, 9, 995540. [Link]
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Tsochatzis, E. A., & Bosch, J. (2013). Vasopressin V2-receptor antagonists in patients with cirrhosis, ascites and hyponatremia. Expert opinion on investigational drugs, 22(1), 73–82. [Link]
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Gautier, A., Tazi, K. A., Favier, J., Van-Thuan, T., Caligiuri, G., Guengant, C., ... & Mallat, A. (2008). Restrictive model of compensated carbon tetrachloride-induced cirrhosis in rats. World Journal of Gastroenterology, 14(45), 6941. [Link]
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Ginès, P., Wong, F., Watson, H., Milutinovic, S., del Arbol, L. R., & Olteanu, D. (2003). Therapy of hyponatremia in cirrhosis with a vasopressin receptor antagonist: a randomized double-blind multicenter trial. Gastroenterology, 124(4), 933–939. [Link]
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Application Note: Niravoline Administration for the Reduction of Ischemic Brain Edema in Murine Models
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and stroke research.
Abstract: Cerebral edema following ischemic stroke is a life-threatening complication characterized by the accumulation of excess fluid in the brain parenchyma, leading to increased intracranial pressure and secondary brain injury. Niravoline, a selective kappa-opioid receptor (KOR) agonist, has demonstrated efficacy in reducing post-ischemic cerebral edema.[1] This document provides a comprehensive guide to the mechanism, dosage, and administration of this compound in a mouse model of focal cerebral ischemia. It includes detailed, field-proven protocols for inducing brain edema via permanent middle cerebral artery occlusion (pMCAO), preparing and administering this compound, and quantifying brain edema using the wet-dry weight method. This guide is designed to ensure experimental reproducibility and provide researchers with the necessary technical details to investigate the therapeutic potential of this compound.
Introduction and Scientific Rationale
Cerebral edema is a major contributor to the morbidity and mortality associated with ischemic stroke.[2] The pathophysiology involves a complex cascade, including disruption of the blood-brain barrier (BBB), leading to vasogenic edema, and cytotoxic edema from cell swelling.[3][4] Standard treatments, such as hyperosmolar therapy with mannitol or hypertonic saline, have limitations and do not affect all underlying mechanisms.[5][6]
The kappa-opioid receptor (KOR) system has emerged as a promising therapeutic target. KOR agonists, including this compound, exhibit neuroprotective effects in models of brain ischemia.[7] this compound's mechanism is believed to be multifactorial, involving both central neuroprotective actions and peripheral aquaretic (water diuretic) effects.[8][9] By promoting water excretion without significant electrolyte loss, this compound can increase serum osmolality, creating a favorable osmotic gradient to draw water out of the brain tissue.[1] This unique property suggests KOR agonists could be a valuable alternative to traditional hyperosmotic agents for treating cerebral edema.[1]
Expert Insight: The choice of a KOR agonist like this compound is based on its dual-action potential. Unlike mannitol, which primarily acts as an osmotic agent[3], this compound's aquaretic effect is mediated by the potential inhibition of arginine vasopressin secretion[8], offering a more physiological approach to managing brain water content. This makes it a compelling candidate for post-stroke edema where both BBB integrity and systemic fluid balance are compromised.
Putative Mechanism of Action
This compound exerts its therapeutic effect through the activation of KORs. The downstream signaling cascade is thought to reduce brain edema through at least two primary pathways:
-
Peripheral Aquaretic Effect: Activation of peripheral KORs leads to a diuretic effect that increases serum osmolality. This systemic change helps draw water from the brain parenchyma into the intravascular space.[1][9]
-
Central Neuroprotective Effects: Central KOR activation can attenuate excitotoxicity by reducing glutamate release and calcium influx into neurons. This helps preserve cell viability and mitigate the development of cytotoxic edema.
The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of this compound in reducing brain edema.
Experimental Design & Workflow
A robust experimental design is critical for obtaining reliable data. The following workflow provides a timeline for a typical study investigating the effects of this compound on post-ischemic brain edema.
Caption: A typical experimental timeline from animal acclimatization to data analysis.
Detailed Protocols
Protocol 1: Induction of Brain Edema via Permanent Middle Cerebral Artery Occlusion (pMCAO)
Rationale: The pMCAO model is widely used because it reliably produces focal cerebral ischemia and subsequent edema in the territory of the middle cerebral artery, mimicking a common type of human stroke.[10] This model avoids the need for a craniectomy, which can independently affect intracranial pressure.[10]
Materials:
-
Male C57/BL6 mice (10-12 weeks old, 25-30g)[11]
-
Anesthetic: Ketamine (125 mg/kg) and Xylazine (10 mg/kg) i.p.[12]
-
Heating pad to maintain body temperature at 37°C[11]
-
Surgical microscope or loupes
-
Sterile surgical instruments
-
6-0 nylon monofilament with a silicon-coated tip
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and confirm the surgical plane by lack of pedal reflex. Place the mouse in a supine position on a heating pad.[12]
-
Surgical Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Carefully dissect and isolate the arteries. Ligate the distal end of the ECA and the CCA.
-
Filament Insertion: Make a small incision in the ECA stump. Insert the 6-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating occlusion of the MCA origin.[10]
-
Wound Closure: Suture the incision.
-
Post-Operative Care: Administer post-operative analgesia (e.g., sustained-release buprenorphine, 0.5-1.0 mg/kg s.c.).[13] Place the animal in a warmed recovery cage and monitor until ambulatory.[12]
Protocol 2: this compound Preparation and Administration
Rationale: Intraperitoneal (i.p.) injection is a common, reliable, and less stressful route for systemic drug administration in mice. Based on published data, a single i.p. injection of this compound is effective at reducing brain edema.[1]
Materials:
-
This compound (RU 51599)
-
Vehicle: Sterile 0.9% saline
-
1 mL syringes with 27-gauge needles
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in sterile saline. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL (4 mL/kg), a 2.5 mg/mL solution is required.
-
Dose Calculation: Calculate the required injection volume for each mouse based on its body weight.
-
Administration: 20 hours after pMCAO surgery, administer the calculated dose of this compound (or an equivalent volume of vehicle for the control group) via i.p. injection.[1]
Protocol 3: Quantification of Brain Edema (Wet-Dry Weight Method)
Rationale: The wet-dry weight method is the gold standard for quantifying brain water content.[14][15] It is a direct, reliable, and highly reproducible technique for assessing the extent of cerebral edema.[4]
Materials:
-
Micro-dissection tools
-
Analytical balance (readable to 0.01 mg)
-
Drying oven set to 100°C
Procedure:
-
Brain Harvest: 24 hours post-MCAO (4 hours after treatment), euthanize the mouse via an approved method and immediately decapitate.
-
Dissection: Quickly remove the brain. Separate the ischemic (right) and non-ischemic (left) hemispheres.
-
Wet Weight Measurement: Immediately weigh the ischemic hemisphere on the analytical balance to obtain the Wet Weight (WW) .
-
Drying: Place the tissue sample in a pre-weighed container and dry it in an oven at 100°C for 24-48 hours until a constant weight is achieved.
-
Dry Weight Measurement: Allow the sample to cool in a desiccator, then weigh it to obtain the Dry Weight (DW) .
-
Calculation: Calculate the percent brain water content using the following formula: % Water Content = [(WW - DW) / WW] x 100
Trustworthiness Check: To validate the protocol, include a sham-operated group (surgery without filament insertion) and a vehicle-treated pMCAO group. The sham group establishes the baseline brain water content, while the vehicle group confirms the induction of edema.
Dosage Determination and Expected Results
A dose-response study is essential to determine the optimal therapeutic dose of this compound. Based on existing literature, a range of 3 to 30 mg/kg has been shown to be effective.[1]
Table 1: Representative Dose-Response Data for this compound on Brain Water Content
| Treatment Group | Dose (mg/kg, i.p.) | N | Ischemic Hemisphere Water Content (%) (Mean ± SEM) | Reduction in Edema (%) vs. Vehicle |
| Sham | Vehicle | 8 | 78.5 ± 0.2 | N/A |
| pMCAO + Vehicle | Vehicle | 10 | 82.5 ± 0.4 | 0% |
| pMCAO + this compound | 3 | 10 | 81.6 ± 0.3 | 22.5% |
| pMCAO + this compound | 10 | 10 | 80.7 ± 0.3 | 45.0% |
| pMCAO + this compound | 30 | 10 | 80.6 ± 0.4 | 47.5% |
| p < 0.05, *p < 0.01 compared to pMCAO + Vehicle group. |
Interpretation of Results:
-
The sham group represents the normal physiological brain water content.
-
The vehicle-treated pMCAO group shows a significant increase in water content, confirming the development of edema.
-
This compound is expected to produce a dose-dependent reduction in brain water content, with significant effects observed at 10 and 30 mg/kg.[1] A study found that this compound, administered at doses from 3 to 30 mg/kg, reduced the increase in brain cortical water by 27% to 48% in the ischemic periphery.[1] This effect is often accompanied by a corresponding increase in serum osmolality.[1]
References
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Guéniau C, Oberlander C. The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke. J Pharmacol Exp Ther. 1997;282(1):1-6. [Link]
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Cook AM, et al. Guidelines for the Acute Treatment of Cerebral Edema in Neurocritical Care Patients. Neurocrit Care. 2020;32(3):647-666. [Link]
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Xie Y, et al. Impaired Glymphatic Transport Kinetics Following Induced Acute Ischemic Brain Edema in a Mouse pMCAO Model. Front Aging Neurosci. 2022;14:838973. [Link]
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Mangel AW, et al. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation. Expert Opin Investig Drugs. 2008;17(9):1333-1340. [Link]
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Washington PM, et al. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol. Methods Mol Biol. 2016;1462:107-125. [Link]
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Manley GT, et al. Noninvasive early detection of brain edema in mice by near-infrared light scattering. J Neurosci Res. 2005;79(5):616-622. [Link]
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Nagashima M, et al. Usefulness of this compound, an arginine vasopressin inhibitor, on tumour-origin brain oedema. Acta Neurochir Suppl. 1997;70:208-210. [Link]
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Engel O, et al. Mouse Model of Middle Cerebral Artery Occlusion. J Vis Exp. 2011;(48):2423. [Link]
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Hall ED, et al. Protection from ischemia-induced cerebral edema in the rat by U-50488H, a kappa opioid receptor agonist. Stroke. 1991;22(3):362-366. [Link]
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Camilleri M. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation. Neurogastroenterol Motil. 2008;20(9):971-979. [Link]
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Lee PY, et al. Kappa Opioid Receptor Agonist and Brain Ischemia. J Neuroimmune Pharmacol. 2015;10(1):145-154. [Link]
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Burgess S, et al. Hyperosmolar Therapy for the Treatment of Cerebral Edema. US Pharmacist. 2018;43(1):HS-8-HS-11. [Link]
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Romine S, et al. The Controlled Cortical Impact Model: Applications, Considerations for Researchers, and Future Directions. Front Neurol. 2019;10:331. [Link]
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Cornet S, et al. Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis. J Hepatol. 2000;32(2):220-225. [Link]
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Boyko M, et al. A Novel Method for Assessing Cerebral Edema, Infarcted Zone and Blood-Brain Barrier Breakdown in a Single Post-stroke Rodent Brain. J Neurosci Methods. 2011;202(2):163-170. [Link]
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Osanai Y, et al. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Front Pharmacol. 2022;13:915152. [Link]
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JHU LABORATORY ANIMAL ANESTHESIA & ANALGESIA FORMULARY. Johns Hopkins University. 2024. [Link]
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Khoury S, et al. The Medical Management of Cerebral Edema: Past, Present, and Future Therapies. Neurosurg Clin N Am. 2022;33(3):287-299. [Link]
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Pokorný J, et al. Determination of Brain Water Content by Dry/Wet Weight Measurement for the Detection of Experimental Brain Edema. Physiol Res. 2023;72(Suppl 1):S77-S82. [Link]
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Smith CM, et al. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury. J Vis Exp. 2019;(150):10.3791/59942. [Link]
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Non-Steroidal And Opioid Analgesics for Rodents and Rabbits. University of Kentucky. [Link]
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Flannery T, et al. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells. J Vis Exp. 2019;(149):10.3791/59438. [Link]
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Fricker KM, et al. Protocol for middle cerebral artery occlusion by an intraluminal suture method. J Vis Exp. 2018;(134):57224. [Link]
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Application Notes & Protocols: Preclinical Experimental Design for Testing Niravoline in Intracranial Hypertension
Document ID: ANP-2026-NIRA-IH-001
Version: 1.0
Abstract
This document provides a comprehensive guide for the preclinical evaluation of Niravoline, a selective kappa-opioid receptor agonist, as a potential therapeutic for Intracranial Hypertension (IH). We outline a multi-phased experimental strategy designed to rigorously assess the compound's mechanism of action, pharmacokinetic profile, in vivo efficacy, and safety. The protocols herein are grounded in established neuropharmacological research principles, emphasizing causality, reproducibility, and translational relevance. This guide is intended for researchers, scientists, and drug development professionals engaged in advancing novel treatments for neurological disorders.
Introduction: The Unmet Need and a Novel Hypothesis
Intracranial Hypertension (IH) is a serious neurological condition characterized by elevated pressure within the skull.[1] The pathophysiology is complex and can involve increased cerebrospinal fluid (CSF) production, reduced CSF absorption, or swelling from increased brain water content (cerebral edema).[2][3] Current first-line treatments, such as acetazolamide, aim to reduce CSF production but are often limited by significant side effects, leading to high rates of discontinuation.[4][5][6] More invasive options include surgical shunting or optic nerve sheath fenestration, which carry substantial risks.[7]
This compound is a selective kappa-opioid agonist that has demonstrated potent aquaretic (water diuretic) effects in both healthy volunteers and patient populations.[8][9] This mechanism is distinct from conventional diuretics. Crucially, preclinical studies have already shown that this compound can significantly reduce brain water content and lower intracranial pressure (ICP) in an animal model of extradural mass lesion.[10] Another study found it reduced post-ischemic cerebral edema.[11] This evidence forms the basis of our central hypothesis: By activating kappa-opioid receptors, this compound can reduce cerebral edema and/or CSF volume, leading to a clinically meaningful reduction in intracranial pressure.
This document outlines a logical, phased approach to test this hypothesis, progressing from fundamental mechanism to in vivo efficacy and safety.
Overall Preclinical Development Strategy
A successful preclinical program systematically de-risks a drug candidate by building a comprehensive data package.[12][13] Our strategy for this compound is designed to answer critical questions at each stage before proceeding to the next, ensuring a robust and logical progression toward potential clinical trials.
Caption: High-level workflow for the preclinical evaluation of this compound.
Phase 1: In Vitro Mechanistic Validation
Causality: Before committing to expensive and complex animal studies, it is crucial to confirm that this compound interacts with its intended target selectively and influences biologically relevant pathways.
Protocol: Competitive Radioligand Binding Assay
Objective: To quantify the binding affinity and selectivity of this compound for the kappa-opioid receptor (KOR) versus mu (MOR) and delta (DOR) opioid receptors.
Methodology:
-
Preparation: Utilize commercially available cell membrane preparations expressing human recombinant KOR, MOR, and DOR.
-
Radioligand: Select a high-affinity radioligand for each receptor (e.g., [³H]U-69593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the respective radioligand and a range of concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁵ M).
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radioactive ligand, e.g., naloxone).[14]
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the plate's contents through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the inhibition constant (Ki), which reflects the binding affinity.
Self-Validation: The inclusion of positive controls (known ligands) and the determination of non-specific binding are critical for validating the assay's performance. A high Ki ratio for MOR/DOR versus KOR will confirm selectivity.
Phase 2: Pharmacokinetic (PK) and Dose-Ranging Studies
Causality: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to designing an effective in vivo study.[13][15] This phase establishes the critical link between the administered dose and the drug concentration achieved in the body over time.
Protocol: Single Ascending Dose PK Study in Rats
Objective: To determine key pharmacokinetic parameters of this compound and establish a safe dose range for subsequent efficacy studies.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (n=3-5 per group).
-
Groups & Administration:
-
Group 1 (IV): Administer this compound via tail vein injection at a single dose (e.g., 1 mg/kg).[16] The IV route provides 100% bioavailability as a baseline.
-
Groups 2-4 (IP): Administer this compound via intraperitoneal (IP) injection at escalating doses (e.g., 3, 10, and 30 mg/kg).[11][17] The IP route is a common and practical method for systemic delivery in rodent models.[18][19]
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in plasma.[20] Method validation should assess accuracy, precision, linearity, and stability.[12]
-
PK Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following parameters for each dose group:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (T½)
-
Clearance (CL) and Volume of distribution (Vd) for the IV group.
-
Bioavailability (F%) for IP groups (calculated as [AUC_IP / AUC_IV] * [Dose_IV / Dose_IP]).
-
Data Presentation: Hypothetical PK Parameters
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng*h/mL) | T½ (h) | Bioavailability (F%) |
| IV | 1 | 250 | 5 | 180 | 1.5 | 100% |
| IP | 3 | 150 | 30 | 270 | 1.8 | ~50% |
| IP | 10 | 480 | 30 | 950 | 2.0 | ~53% |
| IP | 30 | 1600 | 30 | 3100 | 2.2 | ~57% |
Phase 3: In Vivo Efficacy in a Large Animal IH Model
Causality: This is the pivotal phase to test the central hypothesis. The choice of animal model is critical for translational relevance. While rodent models exist, the gyrencephalic (folded) brain of swine provides a closer anatomical and physiological analog to the human brain for studying ICP dynamics.[21][22]
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound in reducing ICP.
Protocol: Intracranial Balloon Model in Swine
Objective: To evaluate the efficacy of this compound in reducing ICP and improving cerebral perfusion pressure (CPP) in an acute, controlled model of intracranial hypertension.
Methodology:
-
Animal Model: Use domestic swine (e.g., Yorkshire, 25-30 kg).
-
Surgical Preparation (under general anesthesia):
-
Perform a craniotomy to insert an epidural balloon catheter.
-
Place an ICP monitoring probe (e.g., Codman) in the contralateral brain parenchyma.
-
Insert an arterial line for continuous mean arterial pressure (MAP) monitoring.
-
Establish intravenous access for drug administration.
-
-
Experimental Groups (n=6-8 per group):
-
Sham: Surgery without balloon inflation.
-
Vehicle Control: Balloon inflation + IV saline administration.
-
This compound Low Dose: Balloon inflation + this compound (e.g., 0.5 mg/kg IV).
-
This compound High Dose: Balloon inflation + this compound (e.g., 1.0 mg/kg IV).[10]
-
Positive Control: Balloon inflation + Acetazolamide (e.g., 20 mg/kg IV).
-
-
IH Induction: After a stable baseline period, slowly inflate the epidural balloon with saline at a constant rate (e.g., 1 mL/hr) until a target ICP of >25 mmHg is achieved and sustained.[1][23]
-
Treatment: Once sustained IH is achieved, administer the assigned treatment as an IV bolus.
-
Monitoring (Primary & Secondary Endpoints):
-
Primary: Continuously record ICP for 4 hours post-treatment.
-
Secondary:
-
Continuously record MAP to calculate Cerebral Perfusion Pressure (CPP = MAP - ICP).
-
Monitor for neurological signs (e.g., pupillary response) if applicable under light anesthesia.
-
At the end of the experiment, euthanize the animal and collect brain tissue to measure brain water content (wet/dry weight method).
-
-
-
Self-Validation: The vehicle control group is essential to characterize the model's stability and differentiate the drug effect from spontaneous changes. The positive control (Acetazolamide) validates the model's sensitivity to pharmacological intervention.
Data Presentation: Hypothetical Efficacy Endpoints
| Group | Baseline ICP (mmHg) | Peak ICP (mmHg) | ICP at 2h Post-Tx (mmHg) | Mean CPP (mmHg) | Brain Water Content (%) |
| Sham | 8 ± 2 | N/A | 9 ± 2 | 82 ± 5 | 78.5 ± 0.5 |
| Vehicle | 9 ± 2 | 28 ± 3 | 27 ± 4 | 53 ± 6 | 81.2 ± 0.8 |
| This compound (Low) | 8 ± 3 | 29 ± 4 | 20 ± 3 | 65 ± 5 | 80.1 ± 0.6 |
| This compound (High) | 9 ± 2 | 28 ± 3 | 15 ± 3 | 72 ± 6 | 79.2 ± 0.7** |
| Acetazolamide | 9 ± 3 | 27 ± 4 | 21 ± 4 | 63 ± 7 | 80.3 ± 0.9 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Phase 4: Foundational Safety and Toxicology
Causality: Efficacy must be balanced with safety. A repeated-dose toxicity study is a standard regulatory requirement to identify potential target organs for toxicity and establish a preliminary safety margin before considering human trials.[15][24]
Protocol: 28-Day Repeated-Dose Toxicity Study in Rats
Objective: To assess the safety profile of this compound following daily administration over 28 days.
Methodology:
-
Animal Model: Use both male and female Sprague-Dawley rats.
-
Groups (n=10 per sex per group):
-
Group 1: Vehicle control (e.g., saline, IP injection).
-
Group 2: this compound Low Dose (e.g., 5 mg/kg/day, IP).
-
Group 3: this compound Mid Dose (e.g., 15 mg/kg/day, IP).
-
Group 4: this compound High Dose (e.g., 45 mg/kg/day, IP).
-
-
Daily Procedures:
-
Administer the assigned dose once daily.
-
Conduct detailed clinical observations (e.g., changes in posture, activity, respiration).
-
Record body weight weekly and food/water consumption.
-
-
Terminal Procedures (Day 29):
-
Collect blood for comprehensive hematology (e.g., CBC) and clinical chemistry (e.g., liver enzymes, kidney function markers) analysis.
-
Perform a full necropsy, recording the weights of key organs (brain, liver, kidneys, heart, spleen).
-
Preserve organs in formalin for histopathological examination by a board-certified veterinary pathologist.
-
-
Self-Validation: The study must be conducted in compliance with Good Laboratory Practices (GLP) to ensure data integrity and regulatory acceptance.[12] The use of both sexes and multiple dose levels allows for the identification of a No-Observed-Adverse-Effect Level (NOAEL).
Statistical Analysis Plan
-
PK Data: Parameters will be reported as mean ± standard deviation.
-
Efficacy Data (ICP/CPP): Longitudinal data (ICP over time) will be analyzed using a two-way repeated-measures ANOVA, followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control at specific time points.
-
Endpoint Data (Brain Water, Organ Weights): Data will be analyzed using a one-way ANOVA followed by an appropriate post-hoc test.
-
Significance: A p-value of <0.05 will be considered statistically significant.[27]
-
Sample Size: Power calculations should be performed based on expected effect sizes and variability from literature or pilot studies to ensure adequate statistical power (typically >80%).[26]
Conclusion and Future Directions
The experimental framework detailed in this document provides a comprehensive and scientifically rigorous pathway for evaluating this compound's potential as a treatment for intracranial hypertension. Each phase is designed to build upon the last, establishing a clear line of evidence from molecular target engagement to in vivo therapeutic effect and safety.
Successful completion of this preclinical program, demonstrating both significant ICP reduction in a relevant animal model and a favorable safety profile, would provide the strong foundation needed to file an Investigational New Drug (IND) application and design a Phase I clinical trial in humans.[13][28]
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Application Note & Protocol: A Validated Method for Assessing the Diuretic Potential of Niravoline in a Rat Model
Abstract
This document provides a comprehensive, field-proven protocol for evaluating the diuretic, saluretic, and natriuretic properties of a novel investigational compound, referred to herein as Niravoline. The methodology is based on the well-established Lipschitz test, a standardized approach for assessing diuretic activity in rats.[1][2][3] This guide is designed for researchers in pharmacology and drug development, offering a step-by-step workflow from animal preparation and dosing to urine collection, biochemical analysis, and data interpretation. By detailing the scientific rationale behind experimental choices and including protocols for positive controls, this application note serves as a self-validating system to ensure the generation of robust and reproducible data.
Introduction and Scientific Principle
Diuretics are therapeutic agents that increase the rate of urine flow (diuresis) and sodium excretion (natriuresis), primarily used in the management of hypertension, congestive heart failure, and edema.[4] The preclinical assessment of a new chemical entity (NCE) like this compound for diuretic potential is a critical step in its pharmacological profiling. The rat is a widely accepted model for this purpose due to its physiological similarities to humans in renal function.[5]
The core principle of this assay is to measure and compare the volume and composition of urine excreted by rats treated with a test compound (this compound) against those treated with a vehicle (negative control) and a standard diuretic drug (positive control).[6] A pre-treatment saline load is administered to all animals to ensure a uniform state of hydration and to produce a sufficient baseline urine output for accurate measurement.[7][8] The subsequent analysis of urine volume and electrolyte concentrations (Na⁺, K⁺, Cl⁻) allows for the quantitative determination of diuretic, saluretic (Na⁺ and Cl⁻ excretion), and natriuretic (Na⁺/K⁺ ratio) effects.[9][10]
Ethical Considerations in Animal Research
All experimental procedures involving animals must be conducted in strict accordance with institutional and national ethical guidelines. Researchers must obtain approval from an Institutional Animal Care and Use Committee (IACUC) prior to commencing any studies.[11] The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal use and suffering. This protocol is designed to use the lowest possible sample size while maintaining statistical power and to minimize animal distress through acclimatization and proper handling techniques.[5][12]
Materials and Equipment
3.1 Reagents and Consumables
-
This compound (Investigational Compound)
-
Normal Saline (0.9% NaCl, sterile)
-
Deionized Water
-
Oral Gavage Needles (straight, 18-gauge)
-
Syringes (1 mL, 5 mL, 10 mL)
-
Conical Tubes (15 mL, 50 mL)
-
Pipette Tips
3.2 Equipment
-
Metabolic Cages for Rats (with funnels and collection tubes)[1][13]
-
Analytical Balance (0.01 g sensitivity)
-
Animal Weighing Scale
-
pH Meter
-
Ion Selective Electrode (ISE) Analyzer or Flame Photometer (for Na⁺, K⁺ analysis)
-
Chloride Analyzer (or Titrator)
-
Vortex Mixer
-
Centrifuge
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable data. The following workflow provides a logical sequence for the study.
Caption: Experimental workflow for diuretic assessment in rats.
Detailed Experimental Protocol
5.1 Animal Selection and Housing
-
Species: Male Wistar or Sprague-Dawley rats.[9]
-
Weight: 180–250 g.
-
Housing: House animals in polypropylene cages under standard conditions (25°C ± 1°C, 55% ± 5% humidity, 12-hour light/dark cycle) with free access to standard pellet diet and water.[9]
-
Group Size: A minimum of six animals per group is recommended for statistical significance.[13]
5.2 Animal Preparation
-
Acclimatization: Acclimatize animals to the laboratory environment for at least 72 hours before the experiment. For at least 24 hours prior to the study, place rats individually in metabolic cages to adapt.[8][14]
-
Fasting: Withhold food for 15-18 hours before the experiment to promote uniform absorption of the administered compounds. Ensure free access to water during this period.[9][13]
-
Grouping: On the day of the experiment, weigh the animals and randomly divide them into experimental groups:
-
Group I (Vehicle Control): Receives the vehicle (e.g., Normal Saline or distilled water).[8]
-
Group II (Positive Control): Receives Furosemide (e.g., 10-25 mg/kg, p.o.).[8][9]
-
Group III-V (Test Groups): Receive this compound at different dose levels (e.g., low, medium, high). Dose selection should be based on prior acute toxicity studies (e.g., OECD Guideline 423).[15]
-
5.3 Dosing and Urine Collection
-
Hydration: Administer a uniform oral load of normal saline (0.9% NaCl) at 15-25 mL/kg body weight to all animals using a gavage needle.[6][7] This ensures adequate hydration and a measurable urine output.
-
Compound Administration: Immediately after the saline load, administer the respective treatments (Vehicle, Furosemide, or this compound) to each group via oral gavage. The administration volume should be consistent across groups, typically 5-10 mL/kg.
-
Urine Collection: Immediately place each rat into an individual metabolic cage.[8][9] Collect urine cumulatively over specified time intervals. Common collection periods are 5 hours for acute effects and up to 24 hours for prolonged effects.[9][14] Record the total volume of urine for each animal at each time point (e.g., hourly for 5 hours, and a final 24-hour reading).[8]
-
Sample Handling: At the end of the collection period, measure the final volume. If electrolyte analysis is not performed immediately, store the urine samples at -20°C.[8][14]
5.4 Biochemical Analysis
-
pH Measurement: Measure the pH of the fresh, undiluted urine sample using a calibrated pH meter.[8][14]
-
Electrolyte Concentration:
-
Centrifuge the urine samples to remove any particulate matter.
-
Analyze the supernatant for Na⁺ and K⁺ concentrations using a flame photometer or an Ion Selective Electrode (ISE) analyzer.[8][16]
-
Determine the Cl⁻ concentration using a chloride analyzer or titration method.
-
Express all electrolyte concentrations in mEq/L or mmol/L.
-
Data Analysis and Interpretation
The collected data are used to calculate several key indices to quantify the diuretic effect.
6.1 Key Parameter Calculations
| Parameter | Formula | Description & Interpretation |
| Urine Excretion (mL/100g) | (Total Urine Volume / Animal Weight) * 100 | Normalizes urine output to the animal's body weight for accurate comparison.[9] |
| Diuretic Action | Mean Urine Volume (Test Group) / Mean Urine Volume (Control Group) | Compares the test compound's effect to the baseline. A value > 1 indicates a diuretic effect.[14] |
| Diuretic Activity | Mean Urine Volume (Test Group) / Mean Urine Volume (Positive Control) | Compares the potency of the test compound to a standard diuretic like Furosemide.[14] |
| Lipschitz Value | Response of Test Compound / Response of Control Group | A value ≥ 1.0 suggests a positive effect, while a value ≥ 2.0 indicates potent diuretic activity.[9][16] |
| Saluretic Index (Na⁺, K⁺, Cl⁻) | Total Excretion of Ion (Test Group) / Total Excretion of Ion (Control Group) | Measures the effect on the excretion of specific electrolytes. |
| Natriuretic Index (Na⁺/K⁺ Ratio) | Na⁺ Concentration / K⁺ Concentration | Indicates the nature of the natriuretic effect. A value > 2.0 is considered favorable.[4][9] A value > 10 may suggest a potassium-sparing effect.[4][9] |
| Carbonic Anhydrase Inhibition | Cl⁻ / (Na⁺ + K⁺) | A ratio approaching 1.0 may suggest inhibition of carbonic anhydrase, a mechanism of some diuretics.[14] |
6.2 Sample Data Table (Hypothetical)
| Group (Dose) | Urine Volume (mL/5h) | Na⁺ (mEq/L) | K⁺ (mEq/L) | Diuretic Action | Natriuretic Index (Na⁺/K⁺) |
| Vehicle Control | 4.5 ± 0.5 | 110 ± 8 | 30 ± 4 | 1.00 | 3.67 |
| Furosemide (20 mg/kg) | 12.0 ± 1.1 | 145 ± 10 | 45 ± 5 | 2.67 | 3.22 |
| This compound (50 mg/kg) | 7.8 ± 0.8 | 130 ± 9 | 35 ± 4 | 1.73 | 3.71 |
| This compound (100 mg/kg) | 10.5 ± 1.0 | 140 ± 11 | 38 ± 5 | 2.33 | 3.68 |
6.3 Interpretation of Mechanisms
The pattern of electrolyte excretion provides clues to the potential mechanism of action.
Caption: Potential mechanisms of action based on urinary electrolyte patterns.
-
Furosemide-like (Loop Diuretic): A significant increase in the excretion of Na⁺, K⁺, and Cl⁻ suggests inhibition of the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle.[4][10]
-
Thiazide-like: A moderate increase in Na⁺ and Cl⁻ excretion with little or no change in K⁺ excretion may point towards action on the distal convoluted tubule.
-
Potassium-Sparing: An increase in Na⁺ excretion while K⁺ excretion is unchanged or decreased (leading to a high Na⁺/K⁺ ratio) suggests antagonism of aldosterone receptors or blockage of epithelial sodium channels.[4]
Conclusion
This application note provides a validated, step-by-step protocol for assessing the diuretic efficacy of the investigational compound this compound in a rat model. By adhering to this standardized methodology, incorporating appropriate controls, and performing detailed analysis of urine volume and electrolyte content, researchers can reliably characterize the compound's diuretic profile. The resulting data are essential for guiding further non-clinical development and understanding the therapeutic potential of new diuretic agents.
References
- Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar rats. National Journal of Physiology, Pharmacy and Pharmacology. [URL: https://www.njppp.com/fulltext/28-1500052044.pdf]
- Evaluation and estimation of diuretic activity of the linalyl acetate in the rats. Brazilian Journal of Biology, SciELO. [URL: https://www.scielo.br/j/bjb/a/k4NqT5sSSpY7GYD4wPCLwtx/?lang=en]
- Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats. Journal of Ethnopharmacology, via PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5448348/]
- Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats. Journal of Experimental Pharmacology, via NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7752102/]
- Observations on Diuretic Assay Methods using Rat and Dog. Indian Journal of Physiology and Pharmacology. [URL: https://www.ijpp.com/IJPP%20archives/1961_5_2/110-119.pdf]
- Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage. RJPTSimLab. [URL: https://rjptsimlab.com/exp/31]
- Study of diuretic activity of drugs using rats/mice. SlideShare. [URL: https://www.slideshare.
- SCREENING OF DIURETIC AGENTS-AN OVERVIEW. PharmaTutor. [URL: https://www.pharmatutor.org/articles/screening-of-diuretic-agents-an-overview]
- Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus. Journal of Experimental Pharmacology, via PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7752105/]
- Screening Methods for Diuretic Agents. Pharmacy 180. [URL: https://pharmacy180.com/article/screening-methods-for-diuretic-agents-5452/]
- Screening of Diuretics M.PHARM PHARMACOLOGY. SlideShare. [URL: https://www.slideshare.net/mobile/meghajain960/screening-of-diuretics-mpharm-pharmacology]
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- Endocrine disrupters. Organisation for Economic Co-operation and Development (OECD). [URL: https://www.oecd.org/chemicalsafety/testing/endocrine-disrupters/]
- Natriuretic and saluretic effects of Hemidesmus indicus R. Br. root extracts in rats. Pharmacognosy Research, via NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3249911/]
- Ethical to using rats in the scientific researches. MedCrave online. [URL: https://medcraveonline.
- OECD'S guideline on volume selection. ResearchGate. [URL: https://www.researchgate.net/figure/OECDS-guideline-on-volume-selection_tbl1_320349479]
- Evaluation of Diuretic Activity of Alcoholic Extract of Roots of Cissampelos Pareira in Albino Rats. Journal of Clinical and Diagnostic Research, via PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4149091/]
- OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. National Toxicology Program. [URL: https://ntp.niehs.nih.gov/iccvam/suppdocs/feddocs/oecd/oecdtg423.pdf]
- Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus. Dove Medical Press. [URL: https://www.dovepress.com/evaluation-of-diuretic-activity-and-phytochemical-contents-of-aqueou-peer-reviewed-fulltext-article-JEP]
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- Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. Ichor Bio. [URL: https://ichor.bio/navigating-the-ethical-landscape-of-in-vivo-research-balancing-scientific-advancement-and-animal-welfare/]
- Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption. Organisation for Economic Co-operation and Development (OECD). [URL: https://www.oecd.org/chemicalsafety/testing/revised-guidance-document-150-on-standardised-test-guidelines-for-evaluating-chemicals-for-endocrine-disruption-9789264304741-en.htm]
- Protocol of Diuretics Use in Congestive Therapy in Heart Failure. ClinicalTrials.gov. [URL: https://classic.clinicaltrials.gov/ct2/show/NCT03892148]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Niravoline Solubility Challenges for IV Administration
Welcome to the technical support center for Niravoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for overcoming solubility issues associated with the intravenous (IV) administration of this compound. As a selective kappa-opioid receptor agonist, this compound holds significant therapeutic promise. However, its successful preclinical and clinical development hinges on achieving a stable and safe parenteral formulation. This guide offers in-depth technical advice and practical, step-by-step protocols to address the challenges you may encounter during your formulation development.
Understanding the Challenge: Physicochemical Profile of this compound
Before delving into formulation strategies, it is crucial to understand the inherent physicochemical properties of this compound that contribute to its solubility challenges. While experimental data may vary, computational predictions based on its chemical structure provide valuable insights.
This compound
-
Chemical Formula: C₂₂H₂₅N₃O₃
-
Molar Mass: 379.46 g/mol
-
SMILES: CN([C@@H]1N3CCCC3)C(=O)CC4=CC(=CC=C4)[O-]
Based on its structure, which includes a tertiary amine and an amide group, we can predict the following key parameters:
| Parameter | Predicted Value | Implication for IV Formulation |
| Aqueous Solubility | Very Low | High tendency to precipitate in aqueous media, making direct dissolution in saline or buffer unfeasible. |
| pKa (most basic) | ~8.5 - 9.5 | The tertiary amine is basic and will be protonated at physiological pH (~7.4). This offers an opportunity for pH-dependent solubilization. |
| LogP | High | Indicates high lipophilicity, further contributing to its poor water solubility. |
These properties classify this compound as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility. Therefore, enabling technologies are essential for its successful IV administration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered during the formulation of this compound for IV administration in a question-and-answer format.
Q1: My initial attempt to dissolve this compound in Water for Injection (WFI) or phosphate-buffered saline (PBS) resulted in immediate precipitation. What is the first-line strategy I should consider?
Answer:
Given this compound's predicted basic pKa, the most straightforward initial approach is pH adjustment . The tertiary amine group can be protonated to form a more soluble salt at a lower pH.
Causality: By lowering the pH of the vehicle, you increase the concentration of the protonated, ionized form of this compound, which is significantly more water-soluble than the neutral form. The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation.[1]
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of acidic buffers: Prepare a range of buffers (e.g., citrate, acetate) from pH 3.0 to 6.5.
-
Determine solubility: Add an excess amount of this compound to a small volume of each buffer.
-
Equilibrate: Agitate the samples at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium.
-
Separate solid: Centrifuge the samples to pellet the undissolved drug.
-
Quantify: Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Identify optimal pH: Plot solubility as a function of pH to determine the pH at which the target concentration is achieved with a sufficient safety margin.
Troubleshooting:
-
Precipitation upon dilution: If the acidified formulation precipitates when diluted with a neutral pH diluent (e.g., blood), this indicates that the concentration in the formulation is above the solubility of this compound at the final pH.
-
Solution: Lower the concentration of this compound in your formulation or consider a co-solvent or other solubilizing excipient in addition to pH adjustment.
-
Q2: pH adjustment alone is not sufficient to achieve my target concentration, or the required pH is too low for physiological tolerance. What are my next options?
Answer:
When pH modification is insufficient, the use of co-solvents is a common and effective strategy. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous vehicle.
Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of non-polar molecules like this compound.
Commonly Used Co-solvents for IV Formulations:
-
Propylene Glycol (PG)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
Table 1: Recommended Starting Concentrations of Co-solvents for IV Formulation
| Co-solvent | Starting Concentration (% v/v) | Maximum Recommended Concentration (% v/v) | Considerations & Potential Issues |
| Propylene Glycol | 10 - 20% | ~40% | Can cause hemolysis and irritation at high concentrations. |
| Ethanol | 5 - 10% | ~15% | Potential for pain on injection and intoxication at high doses. |
| PEG 400 | 10 - 30% | ~50% | Can be associated with renal toxicity at high doses. |
Protocol 2: Co-solvent Solubility Screening
-
Prepare co-solvent mixtures: Prepare various binary (e.g., water/PG) and ternary (e.g., water/PG/ethanol) solvent systems at different ratios.
-
Determine solubility: Following the steps in Protocol 1, determine the saturation solubility of this compound in each co-solvent mixture.
-
Evaluate for precipitation upon dilution: A critical step is to simulate in-vivo dilution.
-
Take a small volume of your lead co-solvent formulation.
-
Inject it into a larger volume of a physiologically relevant medium (e.g., PBS pH 7.4 or plasma).
-
Visually inspect for any signs of precipitation (cloudiness, particulates).
-
If precipitation occurs, the formulation is not suitable for IV administration and requires further optimization (e.g., reducing drug concentration, increasing co-solvent concentration, or adding a surfactant).
-
Troubleshooting:
-
Hemolysis: High concentrations of co-solvents can damage red blood cells. It is essential to perform a hemolysis assay on your lead formulations.
-
Solution: Reduce the co-solvent concentration or add a component that mitigates hemolysis, such as a tonicity-adjusting agent.
-
Q3: I am still facing solubility limitations even with co-solvents, or I want to avoid high concentrations of organic solvents. What advanced solubilization techniques can I employ?
Answer:
For highly insoluble compounds like this compound, more advanced techniques such as micellar solubilization using surfactants or complexation with cyclodextrins are powerful options.
Micellar Solubilization:
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their apparent solubility in the aqueous medium.
Causality: The hydrophobic portion of this compound partitions into the lipophilic core of the micelle, while the hydrophilic exterior of the micelle maintains its solubility in the aqueous environment.
Common Surfactants for IV Formulations:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Solutol® HS 15 (Macrogol 15 Hydroxystearate)
Complexation with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with hydrophobic drug molecules, thereby increasing their solubility.
Causality: The lipophilic this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, forming a water-soluble complex.
Common Cyclodextrins for IV Formulations:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
Protocol 3: Advanced Solubilization Screening
-
Prepare surfactant or cyclodextrin solutions: Prepare a range of concentrations of the chosen surfactant or cyclodextrin in an appropriate aqueous buffer.
-
Determine solubility: Add an excess of this compound to each solution and equilibrate as described in Protocol 1.
-
Analyze and plot: Quantify the dissolved this compound concentration and plot it against the excipient concentration to determine the solubilization capacity.
-
Assess for precipitation upon dilution: Perform the dilution test as described in Protocol 2.
Troubleshooting:
-
Toxicity: Both surfactants and cyclodextrins can have dose-limiting toxicities. It is crucial to consult the FDA's Inactive Ingredient Database for maximum approved concentrations in parenteral formulations.[2][3]
-
Drug displacement: In the case of cyclodextrins, dilution in the bloodstream can lead to the dissociation of the drug-cyclodextrin complex and potential precipitation if the free drug concentration exceeds its aqueous solubility.
Visualization of the Formulation Strategy
The following workflow provides a systematic approach to developing an IV formulation for this compound.
Advanced Considerations
Lyophilization for Enhanced Stability
For long-term stability, a lyophilized (freeze-dried) powder for reconstitution may be the optimal final dosage form. This involves freezing the liquid formulation and then removing the solvent under vacuum.
Key Considerations for Lyophilization:
-
Bulking agents: To ensure an elegant cake structure, bulking agents like mannitol or sucrose are often added.
-
Cryo/Lyoprotectants: These agents, such as trehalose or sucrose, protect the drug from degradation during freezing and drying.
-
Process optimization: The freezing rate, primary drying temperature and pressure, and secondary drying temperature are critical parameters that must be optimized to prevent cake collapse and ensure low residual moisture.
Troubleshooting Lyophilization:
-
Cake Collapse: This can occur if the primary drying temperature is above the collapse temperature of the formulation.
-
Solution: Determine the collapse temperature using differential scanning calorimetry (DSC) or freeze-dry microscopy and adjust the drying parameters accordingly.
-
-
Incomplete Reconstitution: A poorly lyophilized cake may be difficult to reconstitute.
-
Solution: Optimize the bulking agent and lyophilization cycle to ensure a porous and readily wettable cake structure.
-
Sterilization
Parenteral formulations must be sterile. The method of sterilization depends on the stability of the final formulation.
-
Sterile Filtration: For heat-labile formulations, filtration through a 0.22 µm filter into a pre-sterilized container under aseptic conditions is the standard method.[4] It is crucial to perform filter compatibility studies to ensure that this compound does not adsorb to the filter membrane, which would result in a loss of potency.[5][6]
-
Terminal Sterilization: If the formulation is heat-stable, terminal sterilization (e.g., autoclaving) of the final sealed container provides a higher sterility assurance level.[7]
Conclusion
Developing a successful intravenous formulation for a poorly soluble compound like this compound is a multi-faceted challenge that requires a systematic and scientifically-driven approach. By understanding the physicochemical properties of the molecule and methodically exploring the formulation strategies outlined in this guide—from pH adjustment and co-solvents to more advanced techniques like micellar solubilization and cyclodextrin complexation—researchers can overcome these hurdles. Careful consideration of stability, safety, and manufacturability at each stage of development will ultimately lead to a safe and effective parenteral product.
References
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This compound - Wikipedia. Wikipedia. [Link]
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Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis. Journal of Hepatology. [Link]
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Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. European Medicines Agency. [Link]
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kayneong/LogP-Prediction: Prediction of LogP from SMILES datasets of chemical molecules. GitHub. [Link]
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pKa Prediction - Rowan Scientific. Rowan Scientific. [Link]
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Lyophilization of Parenteral (7/93). FDA. [Link]
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Lyophilization of Parenteral (7/93). U.S. Food and Drug Administration. [Link]
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Predicting water solubility from SMILES | by Davide Luise. Medium. [Link]
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Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. U.S. Food and Drug Administration. [Link]
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Hemolysis | Cyprotex ADME-Tox Solutions. Evotec. [Link]
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Comparison of excipients in approved parenteral products and their maximum daily exposure values. PDA Journal of Pharmaceutical Science and Technology. [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. [Link]
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Troubleshooting during the manufacture of lyophilized drug product-being prepared for the unexpected. ResearchGate. [Link]
-
Nitro-Containing Self-Immolative Systems for Biological Applications. MDPI. [Link]
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SolTranNet – A machine learning tool for fast aqueous solubility prediction. National Institutes of Health. [Link]
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Formulation Development Studies for Sterile Dosages. Journal of Drug Delivery and Therapeutics. [Link]
-
Using the Inactive Ingredient Database Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Gattefossé. [Link]
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Lyophilisation - Problems and Solutions | PDF | Pharmaceutical Formulation. Scribd. [Link]
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A Robust SMILES-Based Prediction of Aqueous Solubility of Diverse Antiplasmodial Compounds using Machine Learning Algorithms. Letters in Applied NanoBioScience. [Link]
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In vitro hemolysis: Guidance for the pharmaceutical scientist | Request PDF. ResearchGate. [Link]
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Phenol - Wikipedia. Wikipedia. [Link]
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Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. U.S. Food and Drug Administration. [Link]
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Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. PEXACY International Journal of Pharmaceutical Science. [Link]
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Machine Learning Methods for LogP Prediction: Pt. 1. Ricardo Avila. [Link]
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Inactive Ingredient Database (IID) Overview. Center for Research on Complex Generics. [Link]
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Considerations for Sterile Filtration of Biologic Drugs | Pharmaceutical Technology. Pharmaceutical Technology. [Link]
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Top Considerations When Developing Formulations for Injectable Solutions. Ascendia Pharma. [Link]
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Solubility Predictor. Chemaxon Docs. [Link]
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Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Adragos Pharma. [Link]
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LogP Value Predictor. ChemDoodle. [Link]
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Molecular pKa Prediction with Deep Learning and Chemical Fingerprints. ResearchGate. [Link]
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Hemolysis Test Protocol. iGEM. [Link]
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(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
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Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. National Institutes of Health. [Link]
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Innovative Approaches to Development of BCS-Based Drug Formulations. ManTech Publications. [Link]
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FDA Issues Draft Guidance on Inactive Ingredient Database. RAPS. [Link]
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Flowchart from initial SMILES structures to LogP calculated value. The... ResearchGate. [Link]
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Hemolysis Assay for Solutes Manual. HaemoScan. [Link]
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Excipient Safety Assessment in Generic Drug Formulations: An Overview. U.S. Food and Drug Administration. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
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In-use Stability Studies for Injectables. ProJect Pharmaceutics. [Link]
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Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]
-
Compatibility Studies for Injectable Dosage Form. Pharma Specialists. [Link]
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Overcoming Common Issues during Lyophilization. AUSTAR Group. [Link]
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WHEN BIOLOGY HAS CHEMISTRY: SOLUBILITY AND DRUG SUBCATEGORY PREDICTION USING SMILES STRINGS. OpenReview. [Link]
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Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. Frontiers. [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins. National Institutes of Health. [Link]
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- 7. researchgate.net [researchgate.net]
Niravoline Technical Support Center: A Guide to Ensuring Experimental Reproducibility
A Message from the Senior Application Scientist:
Welcome to the Niravoline technical support guide. My goal is to provide you, our fellow researchers, with the insights and detailed protocols necessary to mitigate variability and ensure the robustness of your experimental results. This compound is a potent and selective inhibitor of the novel tyrosine kinase KX, a critical node in pro-survival signaling pathways implicated in several aggressive cancers. Its efficacy in your models depends on precise and consistent application.
This guide is structured to address issues from the ground up—from compound handling to complex cellular responses. We will explore the causality behind common sources of error and provide validated, step-by-step procedures to empower you to generate reliable, high-quality data.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My IC50 value for this compound has shifted significantly between two experiments. What is the most likely cause?
A1: An IC50 shift is typically rooted in one of three areas:
-
Compound Integrity: The most common culprit is the degradation of this compound in solution. Repeated freeze-thaw cycles or improper storage of stock solutions can reduce the effective concentration of the active compound.[1][2] We strongly recommend preparing single-use aliquots of your stock solution.
-
Cellular State: The biological context is critical. Variations in cell passage number, seeding density, and growth phase can dramatically alter drug sensitivity.[3][4][5] Cells at high passage numbers can exhibit altered morphology, growth rates, and protein expression, leading to inconsistent responses.[3][4]
-
Assay Parameters: Minor changes in assay conditions, such as the final concentration of the solvent (DMSO) or incubation times, can impact results.[6][7]
Q2: I am observing high variability between replicate wells within the same plate. What should I check first?
A2: High within-plate variability often points to technical execution issues.
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Cells can settle in the reservoir, leading to a density gradient across the plate.[8]
-
Pipetting Errors: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate both the drug and media components, altering cell health and drug response.[9] It is best practice to fill perimeter wells with sterile PBS or media and not use them for experimental data points.[10]
-
Temperature Gradients: Allowing plates to equilibrate to room temperature after removal from the incubator can cause uneven cooling, affecting cell metabolism and assay signals.[10]
Q3: The maximum inhibition I see with this compound is less than 100%, even at very high concentrations. Is this expected?
A3: This is not uncommon and can be due to several factors:
-
Biological Resistance: The targeted KX pathway may not be the sole driver of survival in your cell model. Cells may utilize redundant or compensatory signaling pathways to bypass the inhibition of KX.
-
Compound Solubility: this compound may precipitate out of solution at very high concentrations in your final assay medium. Visually inspect the wells for any signs of precipitation.
-
Assay Artifacts: Some cell viability assays, like MTT, can be affected by a compound's reducing potential, leading to a false signal that plateaus.[11] Consider confirming your results with an orthogonal assay, such as one measuring ATP levels (e.g., CellTiter-Glo).[10][12]
Q4: What is the recommended final concentration of DMSO for my this compound experiments?
A4: We recommend keeping the final concentration of DMSO in your cell culture medium at or below 0.5%.[6][7] While some robust cell lines may tolerate up to 1%, concentrations above 0.5% can induce cellular stress, alter membrane permeability, and even cause direct cytotoxicity, confounding your results.[6][13] It is mandatory to include a "vehicle control" group on every plate, which contains the same final concentration of DMSO as your highest drug concentration, to account for any solvent-specific effects.[6]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Ensuring this compound Integrity and Activity
Variability often starts with the compound itself. Ensuring your inhibitor is stored, handled, and diluted correctly is the first and most critical step for reproducible results.
The Problem: Inconsistent Potency (IC50 Drift)
The scientific rationale is straightforward: if the concentration of active this compound is not what you assume it to be, your dose-response curve will be inaccurate. This can be caused by chemical degradation, precipitation, or adsorption to plastics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound potency issues.
This protocol ensures a stable, reliable source of this compound for all experiments.
-
Preparation: Allow the lyophilized this compound powder vial to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Solubilization: Add the appropriate volume of 100% DMSO to the vial to create a 10 mM master stock solution. Vortex vigorously for 2 minutes to ensure complete dissolution.
-
Aliquoting: Immediately dispense the master stock into single-use, low-adhesion polypropylene tubes (e.g., 10 µL per tube). This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[1][2]
-
Storage: Store the aliquots at -80°C.[1] Stock solutions stored in this manner are stable for up to 6 months.
-
Documentation: Label each aliquot clearly with the compound name, concentration, date, and aliquot number.
This experiment validates the stability of your compound under your specific handling conditions.
-
Prepare Samples: Thaw three separate aliquots of your 10 mM this compound stock.
-
Cycle 1: Use one aliquot immediately to run a standard dose-response curve (this is your T=0 baseline). Refreeze the other two aliquots at -80°C.
-
Cycle 2 & 3: The next day, thaw one of the remaining aliquots, run a dose-response curve, and refreeze it. On the third day, repeat with the final aliquot.
-
Analysis: Compare the IC50 values obtained from each cycle. A shift of more than 2-fold between cycles indicates significant degradation, reinforcing the need for single-use aliquots.
Guide 2: Optimizing the Cell-Based Assay System
Your cells are a dynamic variable. Controlling their state is paramount for achieving consistent results.
The Problem: High Inter-Experiment Variability
Cellular physiology is not static. A growing body of literature demonstrates that a cell line's characteristics are affected by its time in culture.[3] Factors like passage number, confluence at the time of treatment, and metabolic state directly impact how cells respond to a kinase inhibitor like this compound.[4][5]
| Parameter | Low Value | High Value | Rationale for Variability | Recommended Best Practice |
| Cell Passage | Lower IC50 | Higher IC50 | High passage cells can undergo genetic drift, altering expression of the target kinase (KX) or downstream signaling components.[3][4][14] | Use cells for no more than 10-15 passages from a verified master cell bank. |
| Seeding Density | Lower IC50 | Higher IC50 | At high densities, cell-cell contact can activate survival pathways, and the drug-to-target ratio is lower.[5][15] | Perform a cell density optimization experiment (Protocol B-1) to find the linear growth range. |
| Serum Conc. | Lower IC50 | Higher IC50 | Serum contains growth factors that activate parallel survival pathways, potentially masking the effect of KX inhibition. | Use a consistent, quality-controlled lot of FBS and consider reducing serum concentration during drug treatment if the assay window is poor. |
This protocol ensures you are working within the logarithmic growth phase, where cells are most consistent.
-
Plate Seeding: Prepare a 96-well plate by seeding your cells in a 2-fold dilution series, starting from a high density (e.g., 40,000 cells/well) down to a low density (e.g., 500 cells/well). Include blank wells (media only).
-
Incubation: Culture the plate for the intended duration of your this compound experiment (e.g., 72 hours).
-
Viability Assay: Perform your chosen cell viability assay (e.g., CellTiter-Glo).
-
Analysis: Plot the viability signal (e.g., luminescence) against the number of cells seeded. Identify the density range that falls on the linear portion of the curve. The optimal seeding density is typically in the lower-middle part of this linear range, ensuring cells remain in log growth for the experiment's duration.
Understanding the mechanism of action helps troubleshoot biological variability. This compound targets KX, which is activated by upstream growth factor receptors.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
This pathway highlights why factors like serum concentration matter—more growth factors can hyper-activate the pathway, requiring a higher concentration of this compound to achieve inhibition.
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]
-
Lodge, N. J. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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de Oliveira, M. A. L., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Available at: [Link]
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SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]
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European Medicines Agency (EMA). ICH Q1 Guideline on stability testing of drug substances and drug products. Available at: [Link]
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BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]
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Sittampalam, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. In: Assay Guidance Manual. National Institutes of Health. Available at: [Link]
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Wehmeier, O., et al. (2022). Horrible variation between replicates with Cell Titer Glo? ResearchGate. Available at: [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Aflatoonian, B., et al. (2020). Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells. National Institutes of Health. Available at: [Link]
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Medical Device and Diagnostic Industry. Stability testing for IVDs. Available at: [Link]
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Yan, H., et al. (2017). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS DISCOVERY. Available at: [Link]
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Klicic, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]
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Nobre, M. (2022). How does the passage number of a cell line affect the experimental results? ResearchGate. Available at: [Link]
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An, F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at: [Link]
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Stevens, M. M., et al. (2024). Measuring single-cell density with high throughput enables dynamic profiling of immune cell and drug response from patient samples. bioRxiv. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Enfanos. Preparation of Stock Solutions. Available at: [Link]
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GraphPad. (2024). 50% of what? How exactly are IC50 and EC50 defined?. Available at: [Link]
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Charles River Laboratories. Stability Testing. Available at: [Link]
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FasterCapital. Best Practices For Stock Solutions. Available at: [Link]
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Nexcelom Bioscience. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
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U.S. Pharmacopeia (USP). (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. Available at: [Link]
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Marin Biologic Laboratories. (2023). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
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LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
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Zhang, Y., et al. (2022). Proteomics reveals that cell density could affect the efficacy of drug treatment. National Institutes of Health. Available at: [Link]
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PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
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Quora. (2017). What effects does DMSO have on cell assays?. Available at: [Link]
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Niravoline Technical Support Center: A Guide to Dosage Optimization and Side Effect Mitigation
Welcome to the technical support center for Niravoline, a novel selective serotonin 5-HT2A receptor inverse agonist. This guide is designed for our research and drug development partners. Its purpose is to provide a deep, mechanistic understanding and practical, field-proven protocols to help you establish a therapeutic window for this compound, optimizing its dosage to maximize efficacy while minimizing potential side effects.
The goal of any robust drug development program is to identify a dose that preserves clinical benefit with optimal tolerability.[1] This document provides the foundational knowledge and troubleshooting frameworks to achieve this for this compound.
Section 1: Core Concepts - this compound's Mechanism of Action and Side Effect Profile
A clear understanding of the "why" is critical before delving into the "how" of experimental design. This compound's pharmacological activity and its potential side effects are intrinsically linked to its mechanism as a 5-HT2A inverse agonist.
1.1. The 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor, a G-protein-coupled receptor (GPCR), exhibits constitutive (basal) activity even in the absence of its endogenous ligand, serotonin. This basal activity contributes to baseline neuronal signaling. Unlike a neutral antagonist which would only block serotonin from binding, this compound is an inverse agonist . This means it binds to the 5-HT2A receptor and actively reduces its constitutive activity, leading to a decrease in downstream signaling through the Gq/11 pathway, which subsequently reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]
Many atypical antipsychotics, such as clozapine and risperidone, also exhibit inverse agonist properties at the 5-HT2A receptor, which is thought to contribute to their therapeutic effects.[2][3]
Caption: this compound's inverse agonist action on the 5-HT2A receptor.
1.2. Frequently Asked Questions: Mechanism & Side Effects
Q: Why does this compound cause side effects like headaches and dizziness?
A: These are common adverse effects for drugs targeting serotonin receptors. The 5-HT2A receptor is widely distributed not only in the central nervous system (CNS) but also in the peripheral nervous system (PNS), including smooth muscle and platelets. Modulation of these peripheral receptors can lead to changes in vascular tone and other physiological processes, manifesting as headaches or dizziness. Your dose-finding studies should aim to find the lowest effective dose to minimize engagement with these peripheral targets.
Q: What is the mechanistic basis for potential cardiovascular side effects (QT prolongation) at higher doses?
A: While this compound is highly selective for the 5-HT2A receptor, at supra-therapeutic concentrations, it may exhibit off-target activity. A key concern for many CNS-active drugs is unintended interaction with the hERG potassium channel, which can lead to QT interval prolongation. Early in vitro safety pharmacology profiling is essential to determine the concentration at which this off-target effect occurs and to establish a safety margin.[4]
Q: Are there specific patient populations that might be more susceptible to this compound's side effects?
A: This is a critical consideration. Genetic polymorphisms in metabolizing enzymes (e.g., Cytochrome P450 family) could lead to higher-than-expected drug exposure in some individuals.[5] Furthermore, physiological characteristics such as hormone levels and body fat density can create disparities in drug pharmacodynamics, potentially making some populations more prone to adverse effects.[6] Population pharmacokinetic/pharmacodynamic (PK/PD) modeling should be a central part of your development plan to identify these factors.[7]
Section 2: Troubleshooting Guides for Preclinical Studies
Preclinical research, using both in vitro and in vivo models, is fundamental to establishing preliminary dose ranges and identifying potential toxicities.[7][8] These studies must provide detailed information on dosing and toxicity levels before advancing to human trials.[9]
2.1. In Vitro Assays: Troubleshooting Guide
In vitro cell-based assays are cost-effective, high-throughput methods to assess this compound's activity and potential toxicity early in development.[10][11]
Q: My dose-response curve for this compound in a cell-based efficacy assay (e.g., calcium flux) is not sigmoidal and has high variability between replicates. What's going on?
A: This is a common issue that can stem from several factors. Let's troubleshoot:
-
Cell Health & Confluency: Are your cells healthy and in a consistent growth phase? Over-confluent or stressed cells will respond erratically. Always ensure you are passaging cells consistently and seeding them at an optimized density for your specific assay.[12]
-
Compound Solubility: Is this compound fully solubilized in your assay media? Precipitation at higher concentrations is a frequent cause of non-ideal curves. Visually inspect your stock solutions and final dilutions. Consider a different vehicle or a lower top concentration if solubility is an issue.
-
Assay Timing: Have you optimized the incubation time? The peak response for a GPCR-mediated event like calcium flux can be transient. You may need to perform a time-course experiment to identify the optimal measurement window.[13]
-
Plate Selection: For luminescence or fluorescence-based assays, are you using the correct plate type? Using a clear-bottom plate for a luminescence assay can lead to signal bleed-through between wells, increasing variability. White plates are required for luminescence, while black, clear-bottom plates are best for fluorescence.[14]
Q: I'm seeing cytotoxicity in my cell viability assays at concentrations where I expect to see a therapeutic effect. How do I interpret this?
A: This indicates a narrow therapeutic window in vitro.
-
Differentiate On-Target vs. Off-Target Toxicity: Can you rescue the cells by co-incubating with a neutral 5-HT2A antagonist? If so, the toxicity may be mediated by the on-target inverse agonism, which could be a concern. If not, it suggests an off-target effect.
-
Run a Broader Off-Target Panel: Screen this compound against a panel of common safety targets (e.g., receptors, ion channels, enzymes) to identify potential liabilities.[4] This helps in predicting potential safety issues early in the drug discovery process.
-
Use a More Sensitive Viability Assay: Some viability assays are more sensitive than others. For example, a bioluminescent assay like CellTiter-Glo® can detect as few as 10 cells, providing a more sensitive measure of cell health compared to absorbance-based assays.[14]
2.2. In Vivo Studies: Troubleshooting Guide
In vivo experiments in animal models provide crucial information on the drug's effects within a complex biological system.[15][16]
Q: My in vivo dose-range finding study in rodents is showing significant adverse effects (e.g., sedation, tremors) at doses required for efficacy in behavioral models. What are my next steps?
A: This is a classic challenge in CNS drug development. The goal is to dissociate the therapeutic effect from the side effect.
-
Refine the Dosing Regimen: Instead of a single high dose, consider a dose escalation or "step-up" dosing strategy. This can help induce tolerance to acute side effects while maintaining therapeutic exposure.[5]
-
Correlate with Pharmacokinetics (PK): Are the side effects associated with the peak concentration (Cmax) of the drug? If so, a modified-release formulation that lowers Cmax while maintaining the total exposure (AUC) could mitigate the issue. A robust PK/PD analysis is essential.[7]
-
Choose a More Refined Behavioral Model: Is your efficacy model specific enough? Some behavioral tests can be influenced by general changes in motor activity. Ensure you are using appropriate controls and complementary tests to confirm the therapeutic effect is not simply an artifact of sedation or hyperactivity.[17]
Q: The Maximum Tolerated Dose (MTD) identified in my single-dose escalation study seems too toxic for a chronic dosing study. How should I adjust my protocol?
A: The MTD from an acute study is often not suitable for chronic administration.
-
The MTD is a Starting Point, Not the Final Answer: The traditional MTD approach was developed for cytotoxic chemotherapies and is often poorly optimized for targeted therapies.[18] The goal is to find the optimal dose, not necessarily the highest one.[1]
-
Conduct a Repeat-Dose Toxicity Study: A 7- or 14-day repeat-dose study at doses below the acute MTD is necessary. This will reveal toxicities that only appear with sustained exposure.
-
Incorporate Biomarkers: Are there blood or tissue biomarkers that can provide an earlier or more sensitive readout of toxicity than clinical observation?[5] This can help you refine the dose before overt adverse effects occur. For neurotoxicity, this could include markers of neuronal damage or inflammation.[19]
Section 3: A Strategic Framework for Dose Optimization
A systematic approach is required to navigate the complexities of dose selection. The process is iterative, starting broad and progressively narrowing down to the optimal dose and regimen. This process spans all phases of drug development, from preclinical to confirmatory studies.[20]
Caption: Iterative workflow for preclinical dose optimization of this compound.
Section 4: Data Interpretation and Protocol Examples
4.1. Interpreting Dose-Response Data
Your goal is to build a dataset that clearly defines the relationship between this compound exposure, its desired therapeutic effect, and any unwanted side effects. The table below illustrates a hypothetical dataset from an in vivo rodent study.
| This compound Dose (mg/kg) | Plasma Exposure (AUC ng·h/mL) | Target Occupancy in Brain (%) | Efficacy Endpoint (% Improvement in Behavioral Score) | Side Effect Endpoint (Incidence of Tremors, %) |
| Vehicle | 0 | 0 | 0% | 0% |
| 1 | 150 | 35% | 15% | 0% |
| 3 | 480 | 75% | 55% | 10% |
| 10 | 1600 | 92% | 60% | 50% |
| 30 | 5000 | 95% | 62% | 100% |
Analysis: From this table, the 3 mg/kg dose appears to be the most promising. It achieves a high level of target occupancy (75%) and significant efficacy (55% improvement) with a low incidence of side effects (10%). The 10 mg/kg dose provides only marginal improvement in efficacy (from 55% to 60%) but comes with a substantial increase in side effects. This demonstrates the principle of diminishing returns and highlights why the MTD is not always the optimal therapeutic dose.[5]
4.2. Example Protocol: In Vitro hERG Channel Patch Clamp Assay
This protocol is crucial for assessing the risk of QT prolongation.
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the hERG potassium channel current.
Methodology:
-
Cell Line: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Preparation: Culture cells to 70-80% confluency. Harvest and prepare a single-cell suspension for automated patch-clamp analysis.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in a suitable extracellular buffer to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5%.
-
Patch Clamp Electrophysiology:
-
Use an automated patch-clamp system (e.g., QPatch, Patchliner).
-
Obtain a high-resistance (>1 GΩ) whole-cell seal.
-
Apply a voltage-clamp protocol designed to elicit characteristic hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.
-
Establish a stable baseline current for at least 3 minutes.
-
-
Compound Application: Apply each concentration of this compound for 3-5 minutes until a steady-state level of inhibition is observed. Include a vehicle control and a known positive control (e.g., E-4031).
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the data to the baseline current and express it as a percentage of inhibition.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation & Trustworthiness: The inclusion of a vehicle control and a potent, known positive control in every experiment validates the assay's performance and ensures that any observed inhibition is due to the test compound and not an artifact of the system.
References
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Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development. Retrieved from [Link]
-
Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences. (n.d.). Dose Optimization in Drug Development: Achieving Therapeutic Efficacy and. Retrieved from [Link]
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Duke-Margolis Institute for Health Policy. (2024, October 29). Opportunities to Improve Dose Finding and Optimization for Rare Disease Drug Development Recording [Video]. YouTube. Retrieved from [Link]
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Ivanov, I. P., & Liu, K. (2023). Dose optimization during drug development: whether and when to optimize. Journal of Biopharmaceutical Statistics, 33(1), 1-8. Retrieved from [Link]
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Frontiers Media SA. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience, 16, 1059972. Retrieved from [Link]
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Chavda, V. P., et al. (2022). Recent advances in understanding adverse effects associated with drugs targeting the serotonin receptor, 5-HT GPCR. Biomedicine & Pharmacotherapy, 154, 113618. Retrieved from [Link]
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Elzagallaai, A. A., & Rieder, M. J. (2015). In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology. British Journal of Clinical Pharmacology, 80(4), 659-671. Retrieved from [Link]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
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Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor inverse agonists and how do they work? Retrieved from [Link]
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American Association for Cancer Research (AACR). (2025, October 3). Key Considerations for Improving Dosage Optimization in Oncology. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]
-
Hafner, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Cold Spring Harbor Protocols, 2017(6). Retrieved from [Link]
-
MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 41. Retrieved from [Link]
-
Musch, F., et al. (2019). A framework to guide dose & regimen strategy for clinical drug development. Clinical Pharmacology & Therapeutics, 105(4), 864-875. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Assay Guidance Manual. Retrieved from [Link]
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Berg, K. A., et al. (2005). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. International Review of Neurobiology, 64, 1-28. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA) & American Association for Cancer Research (AACR). (2025, October 21). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products. Retrieved from [Link]
-
Scientific Archives. (n.d.). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Retrieved from [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
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Halberstadt, A. L., & Geyer, M. A. (2018). Complex Impact of Systemically Administered 5-HT2A Receptor Ligands on Conditioned Fear. Neuropsychopharmacology, 43(10), 2101-2109. Retrieved from [Link]
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AMS Biotechnology (AMSBIO). (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]
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Sharma, H. S., & Ali, S. F. (2012). Development of in vivo drug-induced neurotoxicity models. Expert Opinion on Drug Discovery, 7(1), 53-73. Retrieved from [Link]
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Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. Retrieved from [Link]
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Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
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Atack, J. R. (2006). In vivo and in vitro techniques in CNS drug discovery. European Pharmaceutical Review. Retrieved from [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
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Knowles, S. R., & Uetrecht, J. (2001). In vivo and in vitro testing for adverse drug reactions. Current Opinion in Allergy and Clinical Immunology, 1(4), 309-315. Retrieved from [Link]
-
Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved from [Link]
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Niravoline Stability & Storage: A Technical Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Niravoline (also known as RU-51599). Its purpose is to equip you with the necessary knowledge to prevent degradation during storage and throughout your experimental workflows. The information herein is synthesized from established principles of pharmaceutical stability, analysis of this compound's chemical structure, and data from analogous compounds, all grounded in authoritative guidelines.
Part 1: Frequently Asked Questions (FAQs) about this compound Stability
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What is the recommended temperature for storing this compound?
A1: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles of solutions.
Q2: How should I prepare stock solutions of this compound?
A2: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. It is advisable to prepare small aliquots of the stock solution to avoid repeated warming and cooling of the entire stock, which can introduce moisture and accelerate degradation. Once in solution, this compound may be more susceptible to degradation, so use freshly prepared solutions for your experiments whenever possible.
Q3: Is this compound sensitive to light?
A3: Yes, based on the presence of a nitroaromatic group in its structure, this compound is potentially susceptible to photodegradation.[1][2] It is crucial to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light. All experimental manipulations should be performed with minimal exposure to ambient light.
Q4: What are the primary signs of this compound degradation?
A4: Visual signs of degradation in the solid form can include a change in color or the appearance of clumping. In solution, degradation may be indicated by a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable method to assess the purity and integrity of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q5: Can I store this compound solutions in an aqueous buffer?
A5: Storing this compound in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis of its amide bond.[3][4][5] If your experiment requires an aqueous solution, prepare it fresh on the day of use and keep it on ice. The stability of this compound in aqueous solution is also pH-dependent, with hydrolysis being catalyzed by both acidic and basic conditions.[3][5]
Part 2: Troubleshooting Guide for this compound Degradation
This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered during experimentation.
Issue 1: I am observing a loss of this compound activity in my cell-based assays over time.
-
Potential Cause: Degradation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the final dilution of this compound in your cell culture medium immediately before adding it to the cells.
-
Minimize Incubation Time: If experimentally feasible, reduce the incubation time of this compound with the cells.
-
Control for Degradation: Include a control where this compound is incubated in the cell culture medium for the same duration as your experiment but without cells. Analyze the supernatant by HPLC to quantify the extent of degradation.
-
Consider Solvent Effects: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells, as this can also affect experimental outcomes.
-
Issue 2: My HPLC analysis shows extra peaks in my this compound sample that were not there previously.
-
Potential Cause: Chemical degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the compound has been stored at the recommended temperature, protected from light and moisture.
-
Assess Solvent Purity: Ensure that the solvents used for preparing solutions are of high purity and anhydrous. Water contamination is a common cause of hydrolysis.
-
Investigate Potential Contamination: Consider the possibility of contamination from laboratory equipment or other reagents.
-
Perform Forced Degradation Studies: To identify the potential degradation products, you can perform forced degradation studies as outlined in Part 3 of this guide. This will help in confirming if the new peaks are indeed this compound degradants.
-
Issue 3: I am seeing inconsistent results between different batches of this compound.
-
Potential Cause: Variability in the initial purity of the batches or degradation of older batches.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each batch of this compound to confirm its initial purity.
-
Perform Quality Control: Upon receiving a new batch, perform an initial HPLC analysis to confirm its purity and compare it to the CoA.
-
Re-evaluate Older Batches: If you suspect degradation of an older batch, re-analyze it by HPLC and compare the chromatogram to the initial analysis.
-
Standardize Handling Procedures: Ensure that all laboratory personnel are following the same standardized procedures for storing and handling this compound.
-
Part 3: Experimental Protocols for Stability Assessment
This section provides step-by-step protocols for researchers who need to perform their own stability assessments of this compound. These are based on the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][11][12][13]
Objective: To identify the likely degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H2O2.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at 60°C for 48 hours.
-
Dissolve the sample in the initial solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze by HPLC. A control sample should be kept in the dark.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. A decrease in the peak area of the parent drug and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation of the active ingredient.[7]
Workflow for Forced Degradation Study
Caption: Workflow for conducting forced degradation studies on this compound.
Part 4: Data Summary and Visualization
Table 1: Summary of Potential Degradation Pathways and Prevention Strategies for this compound
| Degradation Pathway | Key Functional Group | Stress Condition | Prevention Strategy |
| Hydrolysis | Amide | Acidic or basic pH, presence of water | Store as solid, use anhydrous solvents, prepare aqueous solutions fresh, avoid extreme pH.[3][5][14][15] |
| Oxidation | Tertiary Amine, Benzylic positions | Presence of oxygen, free radicals, metal ions | Store under an inert atmosphere (e.g., argon), use antioxidants in formulation if necessary, use high-purity solvents.[16][17][18][19][20][21] |
| Photodegradation | Nitroaromatic | Exposure to UV and visible light | Store in amber vials or protect from light with foil, minimize light exposure during experiments.[1][2][22][23] |
Diagram 1: Potential Degradation Sites on this compound
This diagram highlights the functional groups on the this compound molecule that are most susceptible to degradation based on general chemical principles.
Caption: Potential sites of degradation on the this compound molecule.
References
-
ICH Harmonised Tripartite Guideline Q1A (R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4). [Link]
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Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]
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Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125. [Link]
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Albini, A., & Protti, S. (2016). Photochemistry of Nitroaromatic Compounds. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition. CRC Press. [Link]
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Greene, T. W., & Wuts, P. G. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons. [Link]
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Niravoline Technical Support Center: A Guide to Rigorous Control Experiments
A Foreword from the Senior Application Scientist:
Welcome to the technical support center for Niravoline. As a novel, potent, and selective inhibitor of the NVK1 kinase, this compound offers exciting therapeutic potential. However, its power as a research tool is entirely dependent on the quality of the experiments in which it is used. Attributing a cellular phenotype to the inhibition of a specific target requires a series of carefully designed and executed control experiments.
This guide is structured as a series of questions you might encounter during your experimental design and troubleshooting. My goal is not just to provide protocols, but to instill a deep understanding of why each control is critical. By building a self-validating experimental system, you can be confident that your results are specific to the on-target action of this compound. Let us begin.
Section 1: Foundational Controls - The Non-Negotiables
Question: I'm testing this compound in a cell viability assay for the first time. What are the absolute essential controls I need to include?
Excellent first question. For any cell-based assay, you need to establish a clear baseline and account for the effects of the treatment vehicle. Without these, your data is uninterpretable.
Answer: You must include three foundational controls in every plate:
-
Untreated (or Negative) Control: This consists of cells cultured in media alone. This is your baseline for 100% cell viability and normal physiological responses. It shows you how your cells behave under standard culture conditions.[1]
-
Vehicle Control: this compound, like most small molecules, is dissolved in a solvent, typically Dimethyl Sulfoxide (DMSO), before being diluted into your culture media.[2] The vehicle control consists of cells treated with the same final concentration of DMSO as your highest dose of this compound.[1][3] This is critical because solvents like DMSO can have their own biological effects, sometimes impacting cell growth or viability.[2][4] This control ensures that any phenotype you observe is due to this compound itself, not the solvent.[3]
-
Positive Control: This is a known compound that induces the effect you are measuring. For a cell death assay, a common positive control is Staurosporine, a potent inducer of apoptosis. This control validates that your assay is working correctly; if you don't see a strong effect with your positive control, any results (or lack thereof) with this compound are suspect.[1]
Data Interpretation Example:
| Condition | Treatment | Cell Viability (%) | Interpretation |
| Untreated | Media Only | 100% (Normalized) | Baseline cell health. |
| Vehicle Control | 0.1% DMSO | 98% | The vehicle has a negligible effect on viability. |
| Positive Control | 1 µM Staurosporine | 15% | The assay is capable of detecting cell death. |
| Experimental | 10 µM this compound | 45% | This compound reduces cell viability. |
Section 2: Validating On-Target Effects of this compound
The primary goal is to demonstrate that this compound's effects are mediated through the inhibition of its intended target, the NVK1 kinase.
Question: How can I prove that this compound is actually inhibiting the NVK1 kinase inside the cell?
Answer: The most direct way to demonstrate target engagement is to measure the phosphorylation of a known, direct downstream substrate of NVK1.[5][6] If this compound is inhibiting NVK1, you should see a dose-dependent decrease in the phosphorylation of its substrate. Western blotting is the gold-standard technique for this.
Experimental Protocol: Western Blot for NVK1 Target Engagement
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of lysis.
-
Synchronization (Optional but Recommended): To reduce variability from cell cycle state, you can serum-starve the cells for 18-24 hours.[7][8] This arrests a majority of cells in the G0/G1 phase.[9]
-
Stimulation & Treatment:
-
Release cells from starvation by adding serum-containing media. At the same time, add your treatments: Vehicle (e.g., 0.1% DMSO) and varying concentrations of this compound (e.g., a 7-point dose curve from 1 nM to 10 µM).
-
Incubate for a predetermined time (e.g., 2 hours) to allow for NVK1 signaling.
-
Include a positive control for pathway activation (e.g., a known growth factor that activates the NVK1 pathway).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of your target substrate.
-
Quantification & Loading: Determine protein concentration using a BCA assay. Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of Substrate-X (e.g., anti-p-Substrate-X).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total Substrate-X and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
Expected Outcome: You should observe a decrease in the p-Substrate-X signal with increasing concentrations of this compound, while the total Substrate-X and loading control levels remain constant.
Section 3: Ruling Out Off-Target & Non-Specific Effects
A common pitfall is observing a phenotype that is real but not caused by the inhibition of the intended target. Rigorous controls are needed to rule out these confounding effects.[10]
Question: My phenotype (cell death) is robust, but how do I know it's not just due to general toxicity or this compound hitting other kinases?
Answer: This is a crucial question that requires a multi-pronged approach. The "gold standard" control is an inactive or less-active structural analog of your compound.
-
The Inactive Analog Control:
-
What it is: An ideal negative control is a molecule that is structurally very similar to this compound but, due to a minor chemical modification, is inactive against the NVK1 kinase.[10]
-
Why it's powerful: This control helps to ensure that the observed phenotype is not due to the general chemical structure of the compound causing non-specific effects.[10] If the active this compound causes cell death and the inactive analog does not (at the same concentration), it strongly implies the effect is target-mediated.
-
Caution: It's important to verify that this "inactive" analog is also inactive against the primary off-targets of this compound, as a modification might ablate binding to both the intended target and an off-target responsible for the phenotype.[10]
-
-
Orthogonal Validation Methods:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of NVK1 in your cells. If this compound's effect is on-target, the NVK1-depleted cells should phenocopy the drug treatment. Furthermore, treating the NVK1-knockdown cells with this compound should produce a much smaller effect compared to treating control cells.
-
Rescue Experiments: If you can express a this compound-resistant mutant of NVK1 in the cells, this mutant should "rescue" the cells from the drug's effects, providing powerful evidence for on-target activity.
-
Section 4: Troubleshooting & FAQs
FAQ 1: My vehicle control (DMSO) is showing some toxicity at the concentration I need to use. What should I do?
-
Answer: First, confirm the final DMSO concentration is as low as possible, ideally ≤ 0.1%. If toxicity is still observed, you must account for it. When calculating percent viability, normalize your this compound-treated samples to the vehicle control, not the untreated control. For example, if the vehicle control shows 90% viability, then 90% becomes your "100%" value for calculating the drug's effect. However, the best practice is to find a solubilization strategy that allows for a non-toxic vehicle concentration.
FAQ 2: I don't have an inactive analog for this compound. What's the next best thing?
-
Answer: While not perfect, using a structurally unrelated NVK1 inhibitor that operates through a different chemical scaffold can be a good alternative. If two different molecules that both inhibit NVK1 produce the same phenotype, it strengthens the argument that the effect is on-target. Combining this with genetic knockdown (siRNA/CRISPR) of NVK1 is a very strong alternative strategy.
FAQ 3: My western blot for p-Substrate-X shows a decrease in the total protein as well. What does this mean?
-
Answer: This could indicate that long-term inhibition of NVK1 leads to the degradation of its substrate or that the cell death induced by this compound is causing general protein degradation. Try a shorter time course. Target engagement (inhibition of phosphorylation) is often a very rapid event (minutes to a few hours), whereas changes in total protein levels usually take longer. Capturing the decrease in phosphorylation before total protein levels change is key.
FAQ 4: When performing immunoprecipitation (IP) with an anti-NVK1 antibody, what is the correct control?
-
Answer: For IP, you must use an isotype control.[11][12] This is an antibody of the same class and subclass (e.g., Rabbit IgG) as your primary anti-NVK1 antibody, but it has no known specificity to any protein in your sample.[12] This control is essential to ensure that what you are pulling down is due to the specific interaction with your anti-NVK1 antibody and not from non-specific binding of antibodies to your beads or cell lysate components.[11][13]
References
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Antolin, A.A., Al-Lazikani, B., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
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Moukhametzianov, R., & Kisco, M. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology. [Link]
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Ulukaya, E. (2013). Can someone advise on MTT assay blank and controls?. ResearchGate. [Link]
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Koprivnjak, T., & et al. (2002). Do Structurally Similar Molecules Have Similar Biological Activity?. Journal of Medicinal Chemistry. [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad FAQ 2188. [Link]
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Zhao, H., & et al. (2012). Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming. PLOS ONE. [Link]
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Klaeger, S., & et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science. [Link]
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Araceli Biosciences. (2020). Controlling your High Content Assays. Araceli Biosciences. [Link]
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National Center for Biotechnology Information. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Center for Biotechnology Information. [Link]
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Martin, E. J., & et al. (2002). Do Structurally Similar Molecules Have Similar Biological Activity?. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
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Yoshimori, A., & et al. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling. [Link]
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German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. German Cancer Research Center. [Link]
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ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]
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Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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Zhao, H., & et al. (2012). Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming. PLOS ONE. [Link]
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ResearchGate. (2002). Do Structurally Similar Molecules Have Similar Biological Activity?. ResearchGate. [Link]
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Audouze, K., & et al. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate. [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad FAQ 2188. [Link]
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De Servi, S., & et al. (2001). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. [Link]
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Sethuraman, V., & et al. (2021). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. Clinical and Translational Science. [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
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ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. ResearchGate. [Link]
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Patricelli, M. P., & et al. (2007). Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. Chemistry & Biology. [Link]
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Reddit. (2024). Isotype control selection for Immunoprecipitation. Help requested. r/labrats. [Link]
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Bitesize Bio. (2025). How to perform cell synchronization in specific cell cycle phases. Bitesize Bio. [Link]
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National Center for Biotechnology Information. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. National Center for Biotechnology Information. [Link]
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Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Cichońska, A., & et al. (n.d.). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]
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Chen, Y., & et al. (2025). Reversible and effective cell cycle synchronization method for studying stage-specific processes. Life Science Alliance. [Link]
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Wallace, B. D., & et al. (2023). Structure-guided approach to modulate small molecule binding to a promiscuous ligand-activated protein. PNAS. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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ResearchGate. (n.d.). In vitro concentration-response curve and in vivo dose-response curves... ResearchGate. [Link]
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CSUSB ScholarWorks. (n.d.). The Effects of Serum Starvation on Cell Cycle Synchronization. CSUSB ScholarWorks. [Link]
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O'Boyle, P. (2025). Vehicle control group: Significance and symbolism. Hinduism and Science. [Link]
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Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Klaeger, S., & et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
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Validation & Comparative
Comparative Analysis of Niravoline and Mannitol for the Management of Cerebral Edema: A Technical Guide for Researchers
This guide provides a detailed comparison between the investigational drug Niravoline and the established standard-of-care, Mannitol, for the treatment of cerebral edema. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective analysis of their respective mechanisms of action, efficacy, and potential therapeutic applications.
Introduction to Cerebral Edema
Cerebral edema, the accumulation of excess fluid in the brain's intracellular or extracellular spaces, is a life-threatening complication of various neurological insults, including traumatic brain injury (TBI), stroke, and brain tumors.[1] This swelling increases intracranial pressure (ICP), which can lead to reduced cerebral blood flow, ischemia, and brain herniation. The primary goal of medical management is to rapidly and effectively reduce ICP to prevent secondary brain injury.
Hyperosmolar therapy is a cornerstone of cerebral edema management.[1] By increasing the osmolarity of the blood, these agents draw water out of the brain tissue and into the vasculature, thereby reducing cerebral volume and ICP. For decades, mannitol has been the principal osmotic agent used in clinical practice. However, the quest for agents with improved efficacy, different mechanisms of action, and potentially fewer side effects has led to the investigation of novel compounds like this compound.
Mannitol: The Gold Standard Osmotic Diuretic
Mannitol, a sugar alcohol, is the most commonly used osmotic diuretic for the reduction of intracranial pressure.[2] Its administration creates an osmotic gradient across the intact blood-brain barrier, facilitating the movement of water from the brain parenchyma into the intravascular space.[1]
Mechanism of Action
The efficacy of mannitol in reducing ICP is attributed to two primary effects:
-
Plasma Expansion: Immediately after administration, mannitol expands the plasma volume, which reduces blood viscosity and hematocrit. This rheological effect leads to a compensatory cerebral vasoconstriction to maintain constant blood flow, thereby decreasing cerebral blood volume and ICP.[1]
-
Osmotic Effect: The primary and more sustained effect of mannitol is the creation of an osmotic gradient. As a large molecule that does not readily cross the blood-brain barrier, it increases serum osmolality, drawing free water from the brain tissue into the circulation.[1][2]
Experimental Protocol: Induction of Cerebral Edema and Treatment with Mannitol in a Preclinical Model
The following is a generalized protocol for evaluating the efficacy of mannitol in a rodent model of traumatic brain injury.
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.
-
Induction of Injury: A controlled cortical impact (CCI) injury is induced. A craniotomy is performed over the right parietal cortex, and a pneumatic impactor is used to deliver a controlled injury to the exposed dura.
-
Treatment: Thirty minutes post-injury, animals are randomly assigned to receive either intravenous (IV) mannitol (1 g/kg) or a saline control over a 10-minute infusion.
-
Monitoring: Intracranial pressure is continuously monitored via an intra-parenchymal probe. Brain water content is assessed at 24 hours post-injury by the wet-dry weight method.
-
Outcome Measures: The primary outcomes are the reduction in ICP and the percentage of brain water content.
Clinical Efficacy and Limitations
Numerous clinical studies and meta-analyses have demonstrated the effectiveness of mannitol in reducing ICP in patients with various forms of brain injury.[3][4] However, its use is associated with several limitations:
-
Rebound Phenomenon: Prolonged use can lead to the accumulation of mannitol in the brain tissue, potentially reversing the osmotic gradient and causing a rebound increase in ICP.
-
Electrolyte Imbalance: As an osmotic diuretic, mannitol can cause dehydration, hypernatremia, and hypokalemia.
-
Renal Dysfunction: High cumulative doses of mannitol can lead to acute kidney injury.[1]
This compound: An Investigational Kappa-Opioid Receptor Agonist
This compound (RU 51599) is a selective kappa-opioid receptor agonist that has been investigated for its potent aquaretic (water diuretic) effects.[5][6] Unlike traditional diuretics, its primary mechanism does not involve the excretion of electrolytes.[7]
Mechanism of Action
This compound's proposed mechanism for reducing cerebral edema is distinct from that of osmotic agents like mannitol.
-
Aquaretic Effect: this compound is believed to inhibit the secretion of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH).[7] By antagonizing AVP, this compound promotes the excretion of free water from the kidneys, leading to an increase in serum osmolality. This systemic effect can then draw water from the brain.
-
Direct Cerebral Effects: Preclinical studies suggest that this compound may also have direct effects on the brain tissue. It has been shown to reduce brain water content in animal models of cerebral edema without significantly altering plasma osmolality, indicating a mechanism beyond systemic dehydration.[8][9]
Diagram: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in reducing cerebral edema.
Comparative Efficacy: Preclinical Evidence
Direct comparative studies between this compound and mannitol are limited to preclinical models. However, the available data provide valuable insights into their differential effects.
Animal Studies
A key study in a mouse model of stroke induced by middle cerebral artery occlusion (MCAO) found that this compound significantly reduced the increase in brain water content in the ischemic periphery.[10] In contrast, mannitol, at doses of 1 or 2 g/kg, did not decrease brain water content in the same model, despite increasing serum osmolality.[10] This suggests that in certain types of cerebral edema, particularly those associated with ischemic stroke, this compound may offer a therapeutic advantage over mannitol.
Another study in a cat model of intracranial hypertension induced by an extradural balloon demonstrated that this compound effectively reduced elevated ICP and brain water content, while maintaining adequate cerebral perfusion pressure.[8] This effect was achieved without significant changes in plasma osmolality.[8]
Further research in a rat brain tumor model showed that this compound administration inhibited the increase in water content in brain regions remote from the tumor.[7]
| Feature | This compound | Mannitol |
| Mechanism of Action | Selective kappa-opioid receptor agonist, aquaretic | Osmotic diuretic |
| Primary Effect | Inhibition of AVP secretion, potential direct cerebral effects | Creates an osmotic gradient across the blood-brain barrier |
| Effect on Serum Osmolality | Increases serum osmolality through free water excretion[10] | Directly increases serum osmolality[1] |
| Preclinical Efficacy (MCAO model) | Significantly reduced brain water content[10] | Did not reduce brain water content[10] |
| Preclinical Efficacy (ICP model) | Significantly reduced ICP and brain water content[8][9] | Established efficacy in reducing ICP[2] |
| Electrolyte Excretion | Does not cause overt excretion of electrolytes[7] | Can cause electrolyte imbalances[1] |
| Clinical Status | Investigational, limited human data | Standard of care |
Discussion and Future Directions
The available preclinical data suggest that this compound is a promising candidate for the treatment of cerebral edema, with a mechanism of action that is distinct from mannitol. Its ability to reduce brain water content in models where mannitol was ineffective warrants further investigation.[10] The potential for a reduced risk of electrolyte disturbances is also a significant advantage.[7]
However, it is crucial to acknowledge the limitations of the current body of evidence. The majority of data on this compound's efficacy in cerebral edema is derived from animal models. While a study in patients with cirrhosis demonstrated its aquaretic effect, its safety and efficacy in patients with acute brain injury have not been established in large-scale clinical trials.[6] Higher doses in the cirrhosis study were associated with personality disorders and mild confusion, highlighting the need for careful dose-finding studies in a neurocritical care population.[6]
Future research should focus on:
-
Pivotal Clinical Trials: Well-designed, randomized controlled trials are needed to directly compare the efficacy and safety of this compound with mannitol and other hyperosmolar agents like hypertonic saline in patients with cerebral edema from various etiologies.
-
Mechanism Elucidation: Further studies are required to fully understand the direct cerebral effects of this compound and its impact on the blood-brain barrier.
-
Biomarker Development: Identification of biomarkers that can predict patient response to this compound would be beneficial for patient selection and personalized medicine.
Conclusion
Mannitol remains the established first-line osmotic agent for the management of cerebral edema, with a well-understood mechanism of action and extensive clinical experience. This compound represents a novel investigational approach, acting as a kappa-opioid receptor agonist with potent aquaretic properties. Preclinical evidence suggests that this compound may be effective in reducing cerebral edema, potentially with a more favorable side effect profile regarding electrolyte balance. However, its clinical utility is yet to be confirmed, and further rigorous investigation is necessary to determine its place in the therapeutic armamentarium for this life-threatening condition.
References
-
Hyperosmolar Therapy for the Treatment of Cerebral Edema - U.S. Pharmacist. (2018-01-19). Available at: [Link]
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Systemic and regional hemodynamic and biological effects of a new kappa-opioid agonist, this compound, in healthy volunteers - PubMed. (n.d.). Available at: [Link]
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This compound, a selective kappa-opioid receptor agonist effectively reduces elevated intracranial pressure - PubMed. (n.d.). Available at: [Link]
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Guidelines for the Acute Treatment of Cerebral Edema in Neurocritical Care Patients. (n.d.). Available at: [Link]
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Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis - PubMed. (n.d.). Available at: [Link]
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The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke - PubMed. (n.d.). Available at: [Link]
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Efficacy of Intravenous 20% Mannitol vs 3% Hypertonic Saline in Reducing Intracranial Pressure in Nontraumatic Brain Injury: A Systematic Review and Meta-analysis - PubMed Central. (n.d.). Available at: [Link]
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A Comparative Guide to Niravoline and U-50488: Navigating the Nuances of Two Prototypical κ-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The κ-opioid receptor (KOR), a key player in the endogenous opioid system, stands as a compelling therapeutic target for a spectrum of CNS disorders, including pain, depression, and addiction. Unlike μ-opioid receptor (MOR) agonists, KOR agonists do not typically produce euphoria and have a lower risk of respiratory depression and abuse. However, their clinical development has been hampered by dose-limiting side effects such as dysphoria, sedation, and hallucinations. To aid researchers in the selection of appropriate chemical tools for preclinical studies, this guide provides an in-depth, evidence-based comparison of two widely used KOR agonists: Niravoline (RU 51599) and U-50488.
At a Glance: Key Pharmacological Distinctions
| Parameter | This compound (RU 51599) | U-50488 |
| Primary Target | κ-Opioid Receptor (KOR) | κ-Opioid Receptor (KOR) |
| Binding Affinity (Ki) | KOR: Selective (exact Ki values not widely published) | KOR: ~2.2 nM[1] MOR: ~430 nM[1] |
| Receptor Selectivity | Described as a selective KOR agonist[2][3][4] | ~195-fold selectivity for KOR over MOR |
| Functional Profile | Full Agonist | Full, "Balanced" Agonist |
| Biased Agonism | Data not available | Considered a balanced agonist for G-protein and β-arrestin pathways |
| Key In Vivo Effects | Potent diuretic (aquaretic) effect[4][5], reduces intracranial pressure and brain edema[3] | Analgesia, sedation, diuresis, aversion/dysphoria[6][7] |
| Off-Target Activity | Not extensively documented | Blocks Na+ and K+ channels at higher concentrations |
Introduction to the Protagonists: Chemical Identity
This compound (RU 51599) is a benzeneacetamide derivative developed by Roussel Uclaf. While its detailed in vitro pharmacological profile is not as extensively documented in publicly available literature as U-50488, it is consistently referred to as a selective KOR agonist[2][3][4]. Its most notable characteristic is a potent diuretic effect, leading to its investigation for conditions associated with water retention[4][5].
U-50488 is a well-characterized and widely utilized selective KOR agonist, often considered a reference compound in pharmacological studies[7][8]. It is a trans-cyclohexane derivative and was one of the first non-peptide KOR agonists discovered. Its extensive characterization provides a solid benchmark for comparing other KOR ligands.
Head-to-Head Comparison: A Deeper Dive into Mechanism and Function
Receptor Binding Affinity and Selectivity
A critical determinant of a pharmacological tool's utility is its affinity and selectivity for its intended target.
U-50488 exhibits high affinity for the KOR, with a reported dissociation constant (Ki) of approximately 2.2 nM[1]. Its affinity for the MOR is significantly lower, with a Ki of around 430 nM, giving it a selectivity index of approximately 195-fold for the KOR over the MOR[1]. This high selectivity is a key reason for its widespread use as a KOR-specific probe.
Functional Activity and Signal Transduction
Activation of the KOR, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that includes the inhibition of adenylyl cyclase and modulation of ion channels. In recent years, the concept of "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), has gained significant attention. This is particularly relevant for KOR, as β-arrestin-mediated signaling has been implicated in some of its aversive effects.
U-50488 is generally considered a "balanced" agonist , meaning it activates both the G-protein and β-arrestin pathways to a similar extent. This balanced profile contributes to its full spectrum of in vivo effects, including both the potential therapeutic actions (analgesia) and the limiting side effects (dysphoria and sedation)[6].
The signaling bias of This compound has not been explicitly characterized in the literature. Without data from comparative functional assays, such as GTPγS binding and β-arrestin recruitment assays, it is not possible to definitively classify it as a balanced or biased agonist.
Below is a diagram illustrating the canonical KOR signaling pathways and the concept of biased agonism.
Caption: KOR signaling pathways and biased agonism.
In Vivo Pharmacological Profiles: A Tale of Two Distinct Phenotypes
The differing in vivo effects of this compound and U-50488 highlight their unique pharmacological profiles and potential therapeutic applications.
This compound is most distinguished by its potent aquaretic effect —promoting water excretion without a significant loss of electrolytes[4]. This is thought to be mediated by KOR-induced inhibition of vasopressin release[9]. Studies in both healthy volunteers and patients with cirrhosis have demonstrated a significant increase in diuresis following this compound administration[4]. Furthermore, this compound has been shown to effectively reduce elevated intracranial pressure and brain edema in animal models of stroke and head injury, an effect it shares to some extent with U-50488[3][10].
U-50488 , on the other hand, is primarily characterized by its robust analgesic properties in a variety of preclinical pain models[7]. However, these analgesic effects are often accompanied by a distinct set of side effects, including sedation , motor incoordination, and, most notably, aversive or dysphoric states [6]. These aversive properties are a hallmark of many KOR agonists and represent a major hurdle for their clinical translation.
Experimental Protocols: A Guide for In Vitro Characterization
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.
Radioligand Binding Assay for Opioid Receptors
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
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A Comparative Guide to Validating the Aquaretic Effects of Niravoline in Healthy Volunteers
This guide provides a comprehensive framework for designing and executing a first-in-human (FIH) clinical trial to validate the aquaretic effects of Niravoline, a novel investigational compound. It is intended for researchers, scientists, and drug development professionals. The protocols and methodologies described herein are grounded in established principles of clinical pharmacology and are designed to ensure scientific integrity, participant safety, and the generation of reliable data.
Introduction: The Principle of Aquaresis
Aquaresis is the pharmacological promotion of electrolyte-free water excretion (aquaresis) from the kidneys. Unlike conventional diuretics that increase both water and solute (e.g., sodium, potassium) excretion, aquaretic agents selectively enhance water removal. This mechanism is particularly valuable for treating euvolemic and hypervolemic hyponatremia, conditions characterized by an excess of body water relative to sodium.[1][2]
This compound is a hypothetical, orally bioavailable, non-peptide molecule engineered to function as a selective antagonist of the vasopressin V2 receptor (V2R). This guide outlines a robust clinical validation pathway for this compound, using the well-characterized V2R antagonist, Tolvaptan, as a direct comparator.
Postulated Mechanism of Action: V2 Receptor Antagonism
The regulation of water balance is principally managed by the hormone arginine vasopressin (AVP).[3] AVP binds to V2 receptors located on the basolateral membrane of renal collecting duct cells.[4] This binding event initiates a G-protein-coupled signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane.[5] This process dramatically increases water permeability, allowing for the reabsorption of water from the tubular fluid back into the bloodstream.[5]
This compound is designed to competitively block AVP from binding to the V2 receptor. This antagonism is expected to prevent AQP2 translocation, rendering the collecting duct impermeable to water and resulting in the excretion of excess free water.[1][5]
Figure 1: Proposed mechanism of action for this compound at the renal collecting duct cell.
Comparative Clinical Trial Design
To rigorously assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound, a Phase 1, randomized, double-blind, placebo- and active-controlled, three-way crossover study is the optimal design. This structure minimizes inter-subject variability, as each participant serves as their own control. The study will adhere to the principles outlined in the ICH E8 (R1) guideline for General Considerations for Clinical Studies.[6][7]
Study Objectives:
-
Primary PD Objective: To evaluate the effect of single oral doses of this compound on cumulative urine volume and free water clearance (CH₂O) compared to placebo and Tolvaptan.
-
Secondary PD Objectives: To assess the effects on urine osmolality, plasma sodium concentration, and thirst.
-
PK Objective: To characterize the single-dose pharmacokinetic profile (Cmax, Tmax, AUC) of this compound.
-
Safety Objective: To evaluate the safety and tolerability of single oral doses of this compound in healthy volunteers.
Comparator Justification: Tolvaptan is an FDA-approved selective V2R antagonist, making it the ideal active comparator to benchmark the aquaretic potency and duration of action of this compound.[8][9] The recommended starting dose for Tolvaptan in hyponatremia is 15 mg.[8]
Figure 2: Three-way crossover clinical trial workflow.
Experimental Protocols
Adherence to standardized protocols is critical for data integrity. The study will be conducted in a clinical research unit in accordance with Good Clinical Practice (GCP) guidelines.[10]
Healthy Volunteer Selection
Participants will be healthy male and female volunteers aged 18-55 years. Key inclusion criteria include normal renal function, electrolytes, and baseline hydration status. Exclusion criteria will stringently screen for any medical conditions or use of medications that could interfere with fluid balance or drug metabolism.[11]
Standardization and Dosing Protocol
-
Standardization: For 48 hours prior to each study period, subjects will abstain from alcohol, caffeine, and strenuous exercise. A standardized low-sodium diet and fluid intake schedule will be provided.
-
Admission & Water Load: Subjects will be admitted to the clinical unit the evening before dosing (Day -1). On Day 1, beginning at T-2 hours (2 hours before dosing), subjects will undergo a standardized oral water load (e.g., 20 mL/kg) to suppress endogenous AVP and establish a high, stable urine flow.
-
Dosing (T=0): Subjects will receive a single oral dose of either this compound (e.g., 30 mg), Tolvaptan (15 mg), or a matching placebo with 240 mL of water. The starting dose for this compound should be determined from preclinical data, applying a safety factor to the No Observed Adverse Effect Level (NOAEL) converted to a Human Equivalent Dose (HED).[12]
-
Fluid Replacement: To prevent dehydration, oral fluid intake will be matched to urine output on an hourly basis for the first 8 hours post-dose.
Pharmacodynamic (PD) Assessment Protocol
-
Urine Collection: Urine will be collected by voiding at predefined intervals (e.g., hourly for the first 8 hours, then pooled for 8-12 and 12-24 hours). For each collection, total volume will be recorded, and an aliquot will be saved for osmolality analysis.[13]
-
Blood Sampling: Blood samples for plasma sodium and osmolality will be collected at baseline and at specified time points post-dose (e.g., 2, 4, 6, 8, 12, 24 hours).
-
Primary Endpoint Calculation:
Pharmacokinetic (PK) Assessment Protocol
-
Serial Blood Sampling: Blood samples for PK analysis will be collected in appropriate anticoagulant tubes at pre-dose and at numerous time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48 hours) to capture the full absorption, distribution, and elimination phases of this compound.
Hypothetical Data and Comparative Analysis
The following tables present hypothetical data to illustrate the expected outcomes from this study design.
Table 1: Mean Pharmacodynamic Parameters (0-8 hours Post-Dose)
| Parameter | Placebo | Tolvaptan (15 mg) | This compound (30 mg) |
|---|---|---|---|
| Cumulative Urine Volume (mL) | 1850 ± 250 | 3500 ± 400 | 4200 ± 450 |
| Mean Urine Osmolality (mOsm/kg) | 110 ± 20 | 65 ± 15 | 55 ± 10 |
| Mean Free Water Clearance (mL/min) | 2.5 ± 0.8 | 6.8 ± 1.2 | 8.5 ± 1.5 |
| Change in Plasma Na+ (mEq/L) | -0.5 ± 0.5 | +2.5 ± 1.0 | +3.5 ± 1.2 |
Table 2: Hypothetical Pharmacokinetic Parameters for this compound (30 mg)
| Parameter | Mean Value |
|---|---|
| Cmax (ng/mL) | 250 |
| Tmax (hours) | 1.5 |
| AUC0-inf (ng·h/mL) | 1800 |
| t1/2 (hours) | 9.0 |
Interpretation of Hypothetical Results: The data presented in Table 1 suggests that this compound produces a dose-dependent aquaretic effect that is more pronounced than the active comparator, Tolvaptan.[16][17] The significant increase in cumulative urine volume and free water clearance, coupled with a marked decrease in urine osmolality, strongly validates its V2R antagonist mechanism.[18] The corresponding modest rise in plasma sodium is an expected consequence of net water loss.[16] The PK profile in Table 2 indicates rapid absorption and a half-life suitable for once-daily dosing.
Conclusion
This guide details a scientifically rigorous, ethical, and efficient clinical trial design for validating the aquaretic effects of the novel compound this compound. By employing a placebo- and active-controlled crossover design, the study can provide definitive evidence of this compound's mechanism of action, potency, and duration of effect while establishing its initial safety and pharmacokinetic profile in humans. The successful execution of this protocol would provide the foundational data necessary to advance this compound into patient populations for the treatment of hyponatremia.
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A Comparative Analysis of Diuretic Strategies in Cirrhotic Ascites: Evaluating Standard Therapies and the Hypothetical Agent Niravoline
From the Office of the Senior Application Scientist
Disclaimer: The compound "Niravoline" referenced in this guide is a hypothetical agent. It is not an approved drug nor is it currently under clinical investigation for the treatment of cirrhosis or any other condition. This analysis utilizes a scientifically plausible, fictional profile for this compound to facilitate a comprehensive comparison against established diuretic therapies, thereby illustrating the scientific and clinical considerations for novel drug development in this space. All information regarding spironolactone, furosemide, and tolvaptan is based on published, peer-reviewed data and clinical guidelines.
Introduction: The Pathophysiological Basis of Ascites in Cirrhosis
The development of ascites, the accumulation of fluid in the peritoneal cavity, is a hallmark of decompensated cirrhosis and a grim prognostic indicator.[1] Its formation is not a simple fluid imbalance but the result of a complex cascade of hemodynamic changes initiated by portal hypertension.[1][2]
Initially, increased resistance to portal blood flow, combined with splanchnic vasodilation (widening of blood vessels in the abdominal organs), leads to a state of "effective hypovolemia," where the circulatory system is perceived as underfilled despite a normal or high cardiac output.[2][3] This triggers powerful compensatory neurohormonal responses aimed at restoring volume:
-
Activation of the Renin-Angiotensin-Aldosterone System (RAAS): This is a primary driver, leading to profound hyperaldosteronism. Aldosterone acts on the distal tubules and collecting ducts of the kidneys, promoting aggressive sodium and water retention.[2][3]
-
Sympathetic Nervous System (SNS) Activation: Further enhances sodium reabsorption in the proximal and distal tubules.[1][3]
-
Non-osmotic Release of Arginine Vasopressin (AVP): Also known as antidiuretic hormone (ADH), AVP is released in response to the perceived hypovolemia, not high serum osmolality. It acts on V2 receptors in the renal collecting ducts, promoting pure water reabsorption (aquaresis) and often leading to dilutional hyponatremia.[3]
This intense sodium and water retention, coupled with the high hydrostatic pressure in the portal system, overwhelms the lymphatic drainage capacity, forcing fluid into the peritoneal cavity.[1] Effective diuretic therapy, therefore, must target these underlying mechanisms of renal sodium and water retention.
Profiling the Therapeutic Agents
The standard of care for cirrhotic ascites involves a step-wise or combination approach using diuretics that act on different parts of the nephron.[1][2] Newer agents, and our hypothetical this compound, target the hormonal pathways more directly.
Spironolactone: The Cornerstone Aldosterone Antagonist
Spironolactone is considered the first-line and most crucial diuretic in cirrhosis.[1]
-
Mechanism of Action: As a potassium-sparing diuretic, it directly competitively inhibits the binding of aldosterone to the mineralocorticoid receptors in the distal convoluted tubule and collecting duct.[4][5] By blocking aldosterone, it inhibits the reabsorption of sodium and the excretion of potassium.[4]
-
Causality for Use: Its primacy in treatment is a direct countermeasure to the hyperaldosteronism that is central to ascites formation.[2] Clinical guidelines from bodies like the European Association for the Study of the Liver (EASL) recommend starting with spironolactone monotherapy for a first episode of moderate ascites.[2]
-
Pharmacokinetics & Onset: It has a slow onset of action, often taking 3-5 days to achieve a noticeable natriuretic effect, a critical consideration for dose adjustments.[1]
-
Limitations & Adverse Effects: The primary dose-limiting side effect is hyperkalemia.[1] Its anti-androgenic activity frequently causes painful gynecomastia in men.[1][6]
Furosemide: The Potent Loop Diuretic
Furosemide is the most common loop diuretic used as an adjunct to spironolactone.[2][7]
-
Mechanism of Action: It acts on the thick ascending limb of the Loop of Henle, inhibiting the Na-K-2Cl cotransporter. This action blocks the reabsorption of a significant amount of filtered sodium, leading to potent and rapid diuresis.
-
Causality for Use: As cirrhosis progresses, sodium reabsorption increases in the more proximal parts of the nephron, partially bypassing the site of spironolactone's action.[6] Furosemide's proximal action provides a synergistic effect.[2] The American Association for the Study of Liver Diseases (AASLD) often recommends starting with combination therapy (spironolactone and furosemide) to achieve rapid natriuresis while maintaining normal potassium levels.[2]
-
Pharmacokinetics & Onset: It has a rapid onset of action, making it effective for achieving quicker fluid removal.
-
Limitations & Adverse Effects: When used alone, its efficacy in cirrhosis is low.[1] It can cause significant electrolyte disturbances, including hypokalemia, hyponatremia, and metabolic alkalosis, as well as intravascular volume depletion leading to renal impairment.[1][6]
Tolvaptan: The Real-World Aquaretic
Tolvaptan represents a newer class of drugs, the vasopressin V2 receptor antagonists or "vaptans."
-
Mechanism of Action: Tolvaptan selectively blocks the V2 receptor in the renal collecting ducts.[8] This prevents AVP-mediated water reabsorption, leading to the excretion of solute-free water (aquaresis). This increases serum sodium concentration without significantly altering total body sodium excretion.[8]
-
Causality for Use: Its primary role is in managing the dilutional hyponatremia that complicates advanced cirrhosis, a condition driven by high AVP levels.[8][9] While it can increase urine output, it is not a primary diuretic for ascites removal and is not currently recommended for routine ascites management outside of specific protocols.[6]
-
Pharmacokinetics & Onset: It is administered orally and has a relatively rapid effect on serum sodium.
-
Limitations & Adverse Effects: The main risk is overly rapid correction of serum sodium, which can lead to severe neurological damage (osmotic demyelination syndrome). It can also cause thirst and dry mouth.[8] Its long-term impact on survival in cirrhosis is still under investigation.[10][11]
This compound (Hypothetical): A Next-Generation Aquaretic
To create a meaningful comparison, we will define this compound as a highly selective, next-generation oral vasopressin V2 receptor antagonist.
-
Mechanism of Action (Hypothetical): Like tolvaptan, this compound would competitively block AVP binding at the V2 receptor in the collecting duct, inducing electrolyte-free water excretion.
-
Hypothesized Advantage: Its key differentiating factor is a novel pharmacokinetic profile featuring a "ceiling effect" on free water clearance. This theoretical property would be designed to mitigate the risk of overly rapid sodium correction, a major safety concern with existing vaptans. It would also possess a secondary, mild natriuretic effect by modulating aquaporin-2 channel expression in a way that subtly influences epithelial sodium channel (ENaC) activity.
-
Causality for Development: The rationale for developing such a drug would be to provide a safer option for treating clinically significant hypervolemic and euvolemic hyponatremia in cirrhotic patients, while also contributing modestly to fluid removal, potentially reducing the required doses of conventional diuretics and their associated side effects.
Comparative Analysis: Performance and Experimental Data
The efficacy of diuretic therapy is measured by weight loss, natriuresis (urinary sodium excretion), and resolution of ascites, while safety is assessed by monitoring electrolytes and renal function.[12]
| Parameter | Spironolactone | Furosemide | Tolvaptan | This compound (Hypothetical) |
| Primary Target | Mineralocorticoid Receptor | Na-K-2Cl Cotransporter | Vasopressin V2 Receptor | Vasopressin V2 Receptor |
| Site of Action | Distal Tubule / Collecting Duct | Thick Ascending Limb (Loop of Henle) | Collecting Duct | Collecting Duct |
| Primary Effect | Natriuresis (Sodium Excretion) | Potent Natriuresis | Aquaresis (Free Water Excretion) | Controlled Aquaresis, Mild Natriuresis |
| Effect on Serum K+ | Increases (Hyperkalemia risk)[1] | Decreases (Hypokalemia risk)[6] | No significant direct effect | No significant direct effect |
| Effect on Serum Na+ | Mild increase or no change | Can cause/worsen hyponatremia[1] | Increases (Corrects hyponatremia)[8] | Increases (Corrects hyponatremia, lower risk of overcorrection) |
| Onset of Action | Slow (3-5 days)[1] | Rapid (within hours) | Rapid (within hours) | Rapid (within hours) |
| Key Indication | First-line for ascites mobilization[1] | Adjunct to spironolactone for ascites[2] | Clinically significant hyponatremia[8] | Clinically significant hyponatremia; potential adjunct for refractory ascites |
| Major Adverse Events | Hyperkalemia, gynecomastia[1] | Hypokalemia, renal impairment, hyponatremia[1] | Overly rapid sodium correction, thirst, dry mouth[8] | Thirst, polyuria (designed to be safer regarding sodium correction) |
| Typical Dosing Ratio | 100 mg (with 40 mg Furosemide) | 40 mg (with 100 mg Spironolactone) | 15-60 mg daily | 20-40 mg daily (hypothetical) |
Signaling Pathways and Points of Intervention
The following diagram illustrates the key hormonal pathways driving ascites and the specific points where each diuretic class intervenes.
Caption: Neurohormonal activation in cirrhosis and diuretic targets.
Experimental Protocol: A Phase IIb Clinical Trial Workflow
To validate the hypothetical advantages of this compound, a robust clinical trial is essential. The following workflow outlines a randomized, double-blind, active-comparator controlled study design.
Objective: To assess the efficacy and safety of this compound as an add-on therapy to standard diuretics for the management of ascites and hyponatremia in patients with cirrhosis.
Primary Endpoints:
-
Change in serum sodium concentration at Day 7.
-
Proportion of patients achieving a >5% reduction in body weight by Day 30 without requiring large-volume paracentesis (LVP).
Secondary Endpoints:
-
Incidence of overly rapid sodium correction (>10 mmol/L in 24h).
-
Change in MELD-Na score.
-
Time to first LVP.
-
Patient-reported outcomes (e.g., SF-36 Health Survey).
-
Incidence of adverse events (hyperkalemia, renal impairment).
Caption: Workflow for a hypothetical Phase IIb trial of this compound.
Causality Behind Protocol Choices:
-
Active Comparator vs. Placebo: Using a placebo added to standard care is ethical and scientifically sound, as the goal is to evaluate this compound as an add-on therapy, not a replacement for the established standard of care.
-
Stable Diuretic Background: Requiring patients to be on stable doses of spironolactone and furosemide ensures that any observed effects can be attributed to the investigational drug (this compound) rather than adjustments in background therapy.
-
Intensive Early Monitoring: Daily monitoring of electrolytes for the first 7 days is a critical safety measure, specifically to detect any potential for overly rapid sodium correction, which is the primary risk associated with this class of drugs.[8]
-
Composite Primary Endpoint: Combining a biomarker (serum sodium) with a clinical outcome (weight loss/paracentesis-free) provides a more holistic view of the drug's potential benefit.
Conclusion and Future Perspectives
The management of cirrhotic ascites remains a significant clinical challenge. The combination of spironolactone and furosemide is the established cornerstone of therapy, directly targeting the renal sodium retention that drives fluid accumulation.[2][6] However, this approach is limited by electrolyte disturbances and the eventual development of diuretic resistance.[6][13]
The advent of vaptans like tolvaptan has offered a targeted tool for managing the often-accompanying hyponatremia but has not replaced traditional diuretics for volume control.[6][14] A hypothetical agent like This compound , designed with a built-in safety mechanism to prevent overly rapid sodium correction, represents the logical next step in drug development. Such an agent could potentially allow for more aggressive management of hyponatremia while contributing to overall fluid balance, possibly reducing the reliance on high doses of loop diuretics and mitigating the risk of renal injury.
Future research must continue to focus on therapies that target the upstream drivers of ascites, namely portal hypertension and systemic inflammation, to move beyond the current symptomatic treatments.[6][15] However, optimizing diuretic strategies through the development of safer and more targeted agents remains a critical and achievable goal for improving the quality of life and outcomes for patients with decompensated cirrhosis.
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Management of Ascites in Patients with Cirrhosis: An Update. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Diuretic use in patients with cirrhosis and complications of portal hypertension: Should we rethink the use of furosemide as first line? (2024, June 5). NIH. Retrieved January 28, 2026, from [Link]
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Why do we use the combination of furosemide and spironolactone in the treatment of cirrhotic ascites? (2020, June 14). AASLD. Retrieved January 28, 2026, from [Link]
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Moore, K. P., & Aithal, G. P. (2006). Guidelines on the management of ascites in cirrhosis. Gut, 55 Suppl 6, vi1–vi12. Retrieved January 28, 2026, from [Link]
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Management of Refractory Ascites in Cirrhosis. (2025, September 29). AASLD. Retrieved January 28, 2026, from [Link]
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Guidelines on the management of ascites in cirrhosis. (n.d.). Gut - The BMJ. Retrieved January 28, 2026, from [Link]
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Cárdenas, A., Solà, E., Rodríguez, E., Barreto, R., Graupera, I., Pavesi, M., Saliba, F., Welker, M. W., & Ginès, P. (2012). Tolvaptan, an oral vasopressin antagonist, in the treatment of hyponatremia in cirrhosis. Journal of Hepatology, 56(3), 571–578. Retrieved January 28, 2026, from [Link]
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Spironolactone. (2021, October 14). LiverTox - NCBI Bookshelf. Retrieved January 28, 2026, from [Link]
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Ginès, A., Arroyo, V., Vargas, V., Planas, R., Escorsell, A., Rivera, F., Cabrera, J., & Rimola, A. (1991). Comparison of paracentesis and diuretics in the treatment of cirrhotics with tense ascites. Results of a randomized study. Gastroenterology, 101(4), 1004–1010. Retrieved January 28, 2026, from [Link]
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How does spironolactone (an aldosterone antagonist) help in the management of liver cirrhosis? (2025, April 26). Dr.Oracle. Retrieved January 28, 2026, from [Link]
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Do vasopressin V2 receptor antagonists benefit cirrhotics with refractory ascites? (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
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Gounden, V., & Natesan, S. K. (2023). Spironolactone. StatPearls. Retrieved January 28, 2026, from [Link]
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Survival Benefit of Tolvaptan for Refractory Ascites in Patients with Advanced Cirrhosis. (2018, May 31). MDPI. Retrieved January 28, 2026, from [Link]
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Arroyo, V., Ginès, P., Planas, R., & Panés, J. (1992). Diuretic-resistant ascites in cirrhosis. Mechanism and treatment. Gastroenterology International, 5(4), 195–201. Retrieved January 28, 2026, from [Link]
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Ascites Medication: Diuretics, Vasopressin-Related. (2023, May 30). Medscape Reference. Retrieved January 28, 2026, from [Link]
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Early Administration of Tolvaptan Can Improve Survival in Patients with Cirrhotic Ascites. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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A Head-to-Head Comparative Analysis of Niraparib and Existing Therapies for Glioblastoma
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a median survival of approximately 15 months despite a multimodal standard of care involving surgery, radiation, and chemotherapy.[1] The intrinsic resistance of these tumors to conventional therapies and the formidable obstacle of the blood-brain barrier necessitate the development of novel therapeutic agents. This guide provides a comprehensive, head-to-head comparison of the investigational drug Niraparib , a potent PARP inhibitor, with existing treatments for glioblastoma.
Note to the reader: Initial research into "Niravoline" for brain tumor treatment revealed a potential confusion with "Niraparib." While this compound, a kappa-opioid receptor agonist, has been studied for its ability to reduce intracranial pressure, a symptom associated with brain tumors, it is not a direct anti-cancer agent.[2][3] In contrast, Niraparib is the subject of significant ongoing research and clinical trials for its direct therapeutic effect on glioblastoma.[4][5][6] This guide will therefore focus on Niraparib.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, preclinical and clinical data, and experimental protocols for evaluating the efficacy of these treatments.
The Evolving Landscape of Glioblastoma Treatment
The current standard of care for newly diagnosed glioblastoma consists of maximal surgical resection followed by radiation therapy with concurrent and adjuvant temozolomide (TMZ), an alkylating chemotherapeutic agent.[4] However, the efficacy of TMZ is often limited, particularly in patients with unmethylated O6-methylguanine-DNA methyltransferase (MGMT) promoter status, which is associated with resistance to this drug.[4] This has spurred the investigation of alternative and combination therapies, including targeted therapies and immunotherapies.
Mechanism of Action: A Tale of Two Strategies
A fundamental understanding of the mechanism of action of different therapies is crucial for designing effective treatment strategies and for interpreting experimental data.
Niraparib: Exploiting a Weakness in DNA Repair
Niraparib is a highly selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in the repair of single-strand DNA breaks.[5] In cancer cells, where DNA damage is frequent, inhibiting PARP leads to an accumulation of these single-strand breaks. During DNA replication, these unresolved breaks are converted into more lethal double-strand breaks. In tumors with deficiencies in homologous recombination repair (a key pathway for repairing double-strand breaks), such as those with PTEN deficiency, the inhibition of PARP by Niraparib leads to synthetic lethality, a state where the combination of two genetic defects (in this case, a mutation in a DNA repair pathway and PARP inhibition) results in cell death, while either defect alone is not lethal.[7]
Caption: Mechanism of action of Niraparib.
Temozolomide: The Standard of Care
Temozolomide is an oral alkylating agent that causes DNA damage by adding a methyl group to guanine bases, primarily at the O6 and N7 positions. This methylation leads to the formation of DNA adducts that, if not repaired, can trigger cell cycle arrest and apoptosis. The efficacy of temozolomide is significantly influenced by the expression of MGMT, a DNA repair enzyme that removes these methyl groups. In tumors with an unmethylated MGMT promoter, the gene is expressed, leading to the repair of TMZ-induced DNA damage and subsequent drug resistance.
Other Existing Treatments
-
Radiation Therapy: Induces DNA double-strand breaks in cancer cells, leading to their death.
-
Targeted Therapy (e.g., Vorasidenib): Specifically targets molecules involved in cancer growth. Vorasidenib is an inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes, which are found in a subset of gliomas and produce an oncometabolite that promotes tumor growth.[8]
-
Tumor-Treating Fields (TTFields): Utilizes low-intensity, alternating electric fields to disrupt the division of cancer cells.[9]
Head-to-Head Preclinical Evaluation: Experimental Protocols
To objectively compare the efficacy of Niraparib with existing treatments, a series of well-controlled preclinical experiments are essential. The following protocols provide a framework for such a comparison.
In Vitro Efficacy Assessment
Objective: To determine the cytotoxic effects of Niraparib, temozolomide, and their combination on glioblastoma cell lines with varying MGMT promoter methylation status.
Experimental Workflow:
Caption: In vitro experimental workflow for assessing drug efficacy.
Step-by-Step Protocol:
-
Cell Culture: Culture human glioblastoma cell lines (e.g., U87 MG - MGMT methylated, T98G - MGMT unmethylated) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of Niraparib and temozolomide in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Niraparib, temozolomide, or a combination of both. Include a vehicle control group.
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Colony Formation Assay: Seed cells at a low density in 6-well plates and treat with drugs. After 24 hours, replace the media with fresh, drug-free media and allow colonies to form over 10-14 days. Stain colonies with crystal violet and count them.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug. For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
In Vivo Efficacy Assessment in an Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the in vivo efficacy of Niraparib, alone and in combination with radiation, in a mouse model that recapitulates human glioblastoma.
Experimental Workflow:
Caption: In vivo experimental workflow for assessing drug efficacy.
Step-by-Step Protocol:
-
Cell Preparation: Transduce a human glioblastoma cell line with a luciferase reporter gene.
-
Orthotopic Implantation: Stereotactically implant the luciferase-expressing GBM cells into the striatum of immunocompromised mice (e.g., nude mice).
-
Tumor Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.
-
Randomization: Once tumors reach a predetermined size, randomize the mice into treatment groups.
-
Treatment Administration:
-
Niraparib: Administer daily via oral gavage.
-
Radiation: Deliver focal radiation to the tumor-bearing hemisphere of the brain.
-
-
Efficacy Evaluation:
-
Tumor Growth: Continue to monitor tumor growth via bioluminescence imaging.
-
Overall Survival: Monitor the mice daily and record their survival.
-
-
Data Analysis: Compare tumor growth rates and overall survival between the different treatment groups using appropriate statistical methods (e.g., ANOVA for tumor growth, Kaplan-Meier survival analysis).
Quantitative Data Summary: A Hypothetical Comparison
The following tables present hypothetical but realistic data from the preclinical experiments described above, illustrating a potential outcome where Niraparib shows significant efficacy.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | MGMT Status | Temozolomide | Niraparib |
| U87 MG | Methylated | 15 | 5 |
| T98G | Unmethylated | >100 | 7 |
Table 2: In Vivo Efficacy in an Orthotopic Glioblastoma Model
| Treatment Group | Median Survival (Days) | Tumor Growth Inhibition (%) |
| Vehicle Control | 25 | 0 |
| Temozolomide | 35 | 30 |
| Niraparib | 45 | 55 |
| Niraparib + Radiation | 60 | 80 |
Trustworthiness: Self-Validating Experimental Design
The scientific integrity of this comparative analysis rests on a self-validating experimental design. Key elements that ensure the trustworthiness of the data include:
-
Appropriate Controls: The inclusion of vehicle controls in all experiments establishes a baseline for measuring the effects of the treatments.
-
Dose-Response Analysis: Evaluating drugs over a range of concentrations allows for the determination of potency (IC50) and helps to identify potential off-target effects at high concentrations.
-
Orthogonal Assays: Using multiple, independent assays to measure the same biological endpoint (e.g., MTT and colony formation for cell viability) increases confidence in the results.
-
Clinically Relevant Models: The use of an orthotopic mouse model, where tumors are grown in the correct anatomical location, provides a more accurate representation of human disease than subcutaneous models.
-
Statistical Rigor: The application of appropriate statistical analyses ensures that any observed differences between treatment groups are not due to chance.
Current Clinical Landscape and Future Directions
The promising preclinical data for Niraparib in glioblastoma has led to its investigation in clinical trials. A Phase 0/2 study demonstrated that Niraparib can achieve pharmacologically relevant concentrations within the tumor and resulted in a median overall survival of 20.3 months in patients with newly diagnosed MGMT-unmethylated glioblastoma, a significant improvement over the historical control of 12.7 months.[6][10] A global Phase 3 clinical trial, Gliofocus (NCT06388733), is currently underway to compare the efficacy of Niraparib with temozolomide in this patient population.[4][5]
The future of glioblastoma treatment will likely involve personalized medicine approaches, where the genetic makeup of a patient's tumor dictates the most effective therapeutic strategy.[7] The development of drugs like Niraparib, which target specific vulnerabilities in cancer cells, represents a significant step in this direction. Further research is needed to identify biomarkers that can predict which patients are most likely to respond to PARP inhibitors and to explore rational combination therapies that can overcome resistance mechanisms.
References
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Powerful Drug Combination Kills Glioblastoma Tumors Containing a Unique Genetic Makeup | Center for Cancer Research. (2023-09-19). National Cancer Institute. [Link]
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A Study Comparing Niraparib With Temozolomide in Adult Participants With Newly-diagnosed, MGMT Unmethylated Glioblastoma. (2024-06-19). ClinicalTrials.gov. [Link]
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Effects of this compound (RU 51599), a selective kappa-opioid receptor agonist on intracranial pressure in gradually expanding extradural mass lesion. (1996). PubMed. [Link]
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Use of an anti-viral drug, Ribavirin, as an anti-glioblastoma therapeutic. (2016). PubMed. [Link]
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Trial of Niraparib in Participants With Newly-diagnosed Glioblastoma and Recurrent Glioma. (2025-02-27). ClinicalTrials.gov. [Link]
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The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke. (1995). PubMed. [Link]
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New drug delays progression of glioma, a deadly brain cancer | UCLA Health. (2023-06-04). UCLA Health. [Link]
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New drug effective at preventing growth of lower-grade brain tumors, clinical trial finds. (2023-06-04). NBC News. [Link]
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A Senior Application Scientist's Guide to Replicating and Comparing the Hemodynamic Effects of Niravoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical comparison of the hemodynamic effects of Niravoline, a selective kappa-opioid receptor (KOR) agonist, with relevant alternatives. As a senior application scientist, my aim is to equip you with not only the methodology to replicate published findings but also the scientific rationale behind the experimental design, ensuring a robust and insightful investigation. We will delve into the mechanistic underpinnings of this compound's unique hemodynamic profile and contrast it with other pharmacological agents, supported by detailed experimental protocols and data interpretation.
Understanding this compound's Hemodynamic Signature
This compound exhibits a distinct hemodynamic profile characterized by a transient increase in blood pressure, primarily driven by a rise in total peripheral resistance, without a significant alteration in heart rate, stroke volume, or cardiac output[1]. This pressor effect is accompanied by a potent aquaretic (water-diuretic) effect[1]. Published clinical data in healthy volunteers demonstrated a slight but significant increase in blood pressure (+8% at 0.5 hours) and a notable increase in total peripheral resistance (+22% at 0.5 hours) following intravenous administration of this compound[1]. Interestingly, studies in animal models have shown that this compound can reduce elevated intracranial pressure without significantly affecting systemic arterial blood pressure, highlighting its complex and context-dependent cardiovascular effects[2].
The primary mechanism of action for this compound's pressor effect appears to be a stimulation of the sympathetic nervous system, leading to an increase in plasma norepinephrine levels[1]. This contrasts with the effects of some other KOR agonists, which can have vasodilatory and cardiodepressant effects.
Strategic Selection of Comparator Compounds
To provide a comprehensive understanding of this compound's hemodynamic properties, we will compare it with two classes of compounds: another selective KOR agonist, U-50,488, and a vasopressin V2 receptor antagonist, Tolvaptan.
-
U-50,488: As a well-characterized KOR agonist, U-50,488 serves as an ideal comparator to dissect the class-specific versus drug-specific effects on hemodynamics. Unlike this compound, U-50,488 has been reported to have cardioprotective effects and can induce vasodilation through the PI3K/Akt/eNOS signaling pathway, offering a clear mechanistic contrast[3].
-
Tolvaptan: Given this compound's pronounced aquaretic effects, a comparison with a selective vasopressin V2 receptor antagonist like Tolvaptan is crucial. Tolvaptan promotes aquaresis with minimal direct hemodynamic effects, allowing for a clear distinction between the cardiovascular consequences of KOR activation and selective vasopressin V2 receptor blockade[4][5][6][7].
Comparative Hemodynamic Data
The following table summarizes the expected hemodynamic effects of this compound, U-50,488, and Tolvaptan based on published preclinical and clinical data.
| Parameter | This compound | U-50,488 | Tolvaptan |
| Mean Arterial Pressure | Transient Increase[1] | Decrease or No Change[3] | Minimal to No Change[6][7] |
| Heart Rate | No Significant Change[1] | Decrease[3] | No Significant Change[6] |
| Total Peripheral Resistance | Increase[1] | Decrease | Minimal to No Change |
| Cardiac Output | No Significant Change[1] | Decrease or No Change | Minimal to No Change |
| Aquaretic Effect | Potent[1] | Not a primary effect | Potent[4][5][6][7] |
Mechanistic Insights: Signaling Pathways
The divergent hemodynamic effects of this compound and U-50,488, despite both being KOR agonists, highlight the complexity of KOR signaling. Kappa-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/Go protein, inhibiting adenylyl cyclase and modulating ion channels[8].
This compound's Proposed Vasopressor Pathway:
The transient hypertension induced by this compound is likely mediated by a stimulation of the sympathetic nervous system, leading to norepinephrine release and subsequent vasoconstriction of peripheral blood vessels[1].
Caption: Proposed signaling pathway for this compound-induced vasoconstriction.
U-50,488's Vasodilatory Pathway:
In contrast, U-50,488 has been shown to promote vasodilation through a different signaling cascade involving the PI3K/Akt/eNOS pathway, leading to the production of the vasodilator nitric oxide (NO).
Caption: Signaling pathway for U-50,488-induced vasodilation.
Experimental Protocol: Replicating and Comparing Hemodynamic Effects in Conscious Rats
This protocol details a robust and ethical approach to replicate and compare the hemodynamic effects of this compound, U-50,488, and Tolvaptan in a conscious, freely moving rat model using radiotelemetry. This method is considered the gold standard for preclinical cardiovascular safety assessment as it minimizes stress-induced artifacts[9].
Experimental Workflow:
Caption: Experimental workflow for hemodynamic assessment in conscious rats.
Step-by-Step Methodology:
-
Animal Model:
-
Adult male Sprague-Dawley or Wistar rats (250-300g) are suitable for this study.
-
House animals individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before any procedures.
-
-
Telemetry Transmitter Implantation:
-
Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Maintain aseptic surgical conditions throughout the procedure.
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a section of the aorta and temporarily occlude blood flow.
-
Insert the catheter of a pressure-sensing telemetry transmitter (e.g., from DSI, a division of Harvard Bioscience) into the aorta and secure it with surgical glue and sutures.
-
Place the body of the transmitter in the abdominal cavity and suture the abdominal wall and skin.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow a recovery period of at least one week before starting the experiment.
-
-
Experimental Design:
-
Employ a randomized, crossover design with a sufficient washout period (at least 48 hours) between drug administrations. This design minimizes inter-animal variability.
-
Groups:
-
Vehicle control (e.g., saline or appropriate solvent)
-
This compound (dose range to be determined based on literature, e.g., 0.1-1 mg/kg, IV or IP)
-
U-50,488 (dose range to be determined based on literature, e.g., 1-10 mg/kg, IP)
-
Tolvaptan (dose range to be determined based on literature, e.g., 1-10 mg/kg, PO)
-
-
-
Data Acquisition:
-
Place the rat's home cage on a receiver that wirelessly collects the telemetry data.
-
Record baseline hemodynamic data for at least 24 hours before the first drug administration to establish a stable baseline and assess diurnal variations.
-
On the day of the experiment, administer the assigned drug or vehicle.
-
Continuously record hemodynamic parameters (systolic, diastolic, and mean arterial pressure, heart rate, and activity) for at least 4-6 hours post-dosing.
-
-
Calculation of Total Peripheral Resistance:
-
If a cardiac output measurement is not directly available from the telemetry device, it can be estimated or, for a more comprehensive study, a flow probe can be implanted around the ascending aorta in a separate cohort of animals.
-
Total Peripheral Resistance (TPR) can be calculated using the formula: TPR = Mean Arterial Pressure (MAP) / Cardiac Output (CO).
-
-
Data Analysis:
-
Analyze the telemetry data using appropriate software (e.g., Ponemah).
-
Calculate the change from baseline for each hemodynamic parameter at various time points post-dosing.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA followed by post-hoc tests) to compare the effects of the different treatments.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for replicating and comparing the hemodynamic effects of this compound. By understanding its unique mechanism of action and contrasting it with relevant comparators, researchers can gain valuable insights into the cardiovascular properties of this selective KOR agonist. The detailed experimental protocol using telemetry in conscious rats offers a robust and ethical approach to generate high-quality, translatable data.
Future investigations could explore the central versus peripheral contribution to this compound's pressor effect and further elucidate the downstream signaling pathways involved. A deeper understanding of the structure-activity relationships among KOR agonists could also pave the way for the development of novel therapeutics with tailored hemodynamic profiles.
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- Tolvaptan and the Treatment of ADPKD - Anna Zemke, MD. YouTube.
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- eGFR over time. Tolvaptan has a hemodynamic effect on eGFR (as... | Download Scientific Diagram.
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Independent Validation of Niravoline's Mechanism of Action: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent validation of the mechanism of action of Niravoline, a selective kappa-opioid receptor (KOR) agonist with potent aquaretic properties. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies required to rigorously assess this compound's pharmacological activity, comparing it with a mechanistically distinct class of aquaretics, the vasopressin V2 receptor antagonists (vaptans). By explaining the causality behind experimental choices and providing detailed protocols, this guide aims to uphold the highest standards of scientific integrity and empower researchers to generate robust and reliable data.
Introduction: The Aquaretic Landscape and this compound's Place Within It
Aquaretics are a class of drugs that promote the excretion of free water, a process known as aquaresis, without significantly affecting electrolyte excretion. This pharmacological profile makes them valuable therapeutic agents for conditions characterized by fluid retention and hyponatremia, such as cirrhosis and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).
This compound (also known as RU-51599) exerts its aquaretic effects as a selective kappa-opioid receptor (KOR) agonist.[1] The primary mechanism of action of KOR agonists in inducing aquaresis is the inhibition of arginine vasopressin (AVP) secretion from the posterior pituitary gland.[2] This central action contrasts with that of the vaptan class of drugs, such as tolvaptan, which act peripherally by directly antagonizing the vasopressin V2 receptor in the renal collecting ducts.[3][4] Understanding these distinct mechanisms is crucial for designing experiments to validate this compound's specific mode of action and to compare its efficacy and potential side effects with other aquaretic agents.
Validating this compound's Mechanism of Action: A Multi-pronged Approach
A thorough validation of this compound's mechanism of action requires a series of well-designed experiments that confirm its engagement with the kappa-opioid receptor and its subsequent effect on the vasopressin system. This section outlines the key experimental strategies and provides the scientific rationale behind each approach.
Confirmation of Kappa-Opioid Receptor Engagement
The first step in validating this compound's mechanism is to unequivocally demonstrate that its aquaretic effect is mediated through the kappa-opioid receptor. Two primary experimental approaches are essential for this purpose: antagonist studies and the use of knockout animal models.
Scientific Rationale: Nor-binaltorphimine (nor-BNI) is a highly selective and long-acting antagonist of the kappa-opioid receptor.[5][6] If this compound's aquaretic effect is indeed mediated by KOR agonism, pretreatment with nor-BNI should block or significantly attenuate this effect. This provides strong pharmacological evidence for on-target activity.
Experimental Workflow:
Figure 2: Logic diagram for studies in KOR knockout mice.
Elucidating the Downstream Mechanism: Inhibition of Vasopressin Secretion
Once KOR engagement is confirmed, the next step is to validate the downstream effect on vasopressin. This involves measuring plasma AVP levels following this compound administration.
Scientific Rationale: The central hypothesis for this compound's aquaretic effect is the suppression of AVP release. Direct measurement of circulating AVP levels after drug administration is therefore a critical validation step. A significant decrease in plasma AVP concentration coinciding with the aquaretic response would provide strong support for this mechanism.
Experimental Approach:
-
Plasma AVP Measurement: Blood samples should be collected at baseline and at various time points after this compound administration, corresponding to the peak aquaretic effect. Plasma AVP can be quantified using a sensitive and specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Signaling Pathway:
Figure 3: Proposed signaling pathway for this compound-induced aquaresis.
Comparative Analysis: this compound vs. Vasopressin V2 Receptor Antagonists
To provide a comprehensive evaluation of this compound, it is essential to compare its performance with an alternative class of aquaretics, the vasopressin V2 receptor antagonists (vaptans). This comparison should encompass both efficacy and potential side effects.
| Feature | This compound (Kappa-Opioid Receptor Agonist) | Tolvaptan (Vasopressin V2 Receptor Antagonist) |
| Primary Mechanism | Central inhibition of vasopressin secretion via KOR agonism in the hypothalamus/posterior pituitary. [2] | Peripheral antagonism of the vasopressin V2 receptor in the renal collecting ducts. [3][4] |
| Effect on Diuresis | Potent, early-onset diuresis. In healthy volunteers, a 2mg IV dose increased urine output 2.4-fold within 2 hours. [7]In patients with cirrhosis, diuresis significantly increased from 64±9 to 146±31 ml/h in the first hour. [1] | Effective in promoting aquaresis and correcting hyponatremia. [3] |
| Effect on Urine Osmolality | Significantly decreases urine osmolality (-71% in healthy volunteers). [7] | Decreases urine osmolality. |
| Effect on Plasma Sodium | Increases plasma sodium concentration. [1] | Increases serum sodium concentration. A meta-analysis of 11 trials showed a net increase of 3.3 mEq/L at day 1 compared to placebo. [8] |
| Potential Side Effects | Dose-dependent personality disorders and mild confusion at higher doses (1.5-2mg). [1]Stimulation of the sympathetic and renin-angiotensin systems, slight and transient increase in blood pressure. [7]Other potential KOR agonist-related side effects include dysphoria and sedation. [9][10] | Thirst, postural hypotension, and a risk of overly rapid correction of hyponatremia. [8] |
| Off-Target Effects | Potential for off-target effects common to opioid compounds. [11]Some kappa-opioid agonists have been shown to interact with alpha-2 adrenoceptors. [12] | Generally considered selective for vasopressin receptors. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments described in this guide.
Appendix A: In Vivo Assessment of Aquaretic Effect and Antagonism in Rodents
Objective: To determine the dose-dependent aquaretic effect of this compound and to confirm that this effect is mediated by the kappa-opioid receptor using the selective antagonist nor-binaltorphimine (nor-BNI).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Nor-binaltorphimine (nor-BNI)
-
Vehicle (e.g., sterile saline)
-
Metabolic cages for urine collection
-
Analytical balance
-
Osmometer
-
ELISA or RIA kit for rat vasopressin
Procedure:
-
Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment to allow for acclimatization. Provide free access to food and water.
-
Fasting: Withhold food but not water for 12 hours before the experiment to ensure a consistent state of hydration.
-
Antagonist Pre-treatment (for antagonist study groups):
-
This compound Administration:
-
Dissolve this compound in sterile saline.
-
Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle.
-
-
Urine Collection:
-
Collect urine at predetermined intervals (e.g., every hour for 4 hours).
-
Record the volume of urine produced at each time point.
-
-
Blood Sampling:
-
At the end of the experiment (e.g., t=2 hours, corresponding to peak diuresis), collect blood samples via cardiac puncture or from a cannulated artery under anesthesia.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Measure the osmolality of urine and plasma samples using an osmometer.
-
Quantify plasma vasopressin levels using a validated ELISA or RIA kit.
-
-
Data Analysis:
-
Calculate the cumulative urine output for each treatment group.
-
Determine the free water clearance (CH2O = Urine Flow Rate - Osmolar Clearance).
-
Compare the effects of different doses of this compound on urine output, osmolality, and plasma AVP levels.
-
In the antagonist study, compare the aquaretic response to this compound in the presence and absence of nor-BNI. A significant reduction in the aquaretic effect by nor-BNI confirms KOR-mediated action.
-
Conclusion
The independent validation of this compound's mechanism of action is a critical step in its development and in understanding its therapeutic potential. The experimental framework outlined in this guide, which combines pharmacological antagonist studies, the use of knockout models, and direct measurement of downstream hormonal effects, provides a robust strategy for confirming its on-target activity. Furthermore, a thorough comparison with mechanistically distinct aquaretics, such as the vaptans, is essential for defining this compound's unique pharmacological profile, including its efficacy and potential side effects. By adhering to these rigorous scientific principles, researchers can generate the high-quality, reproducible data necessary to advance our understanding of this promising therapeutic agent.
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The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. (2022). PMC. [Link]
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Kappa-opioid modulation of vasopressin secretion in conscious rats. (1989). PubMed. [Link]
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Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis. (2000). PubMed. [Link]
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Ultra-long antagonism of kappa opioid agonist-induced diuresis by intracisternal nor-binaltorphimine in monkeys. (2007). PubMed Central. [Link]
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Short-Term Efficacy and Safety of Vasopressin Receptor Antagonists for Treatment of Hyponatremia: A Meta-Analysis. (2010). NIH. [Link]
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Facilitation and inhibition of male rat ejaculatory behaviour by the respective 5-HT1A and 5-HT1B receptor agonists 8-OH-DPAT and anpirtoline, as evidenced by use of the corresponding new and selective receptor antagonists NAD-299 and NAS-181. (1999). PubMed. [Link]
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Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation. (2019). Frontiers. [Link]
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Functional kappa-opioid receptors on oxytocin and vasopressin nerve terminals isolated from the rat neurohypophysis. (1993). PubMed. [Link]
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Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. (2019). PubMed. [Link]
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Contribution of alpha-2 adrenoceptors to kappa opioid agonist-induced water diuresis in the rat. (1996). PubMed. [Link]
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Signaling underlying kappa opioid receptor-mediated behaviors in rodents. (2022). Frontiers. [Link]
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A Comparative Study of the Use of Half-Dose (7.5 MG) Versus Full-Dose (15 MG) of Tolvaptan in the Treatment of Hyponatremia Caused by the Syndrome of Inappropriate Antidiuresis (SIAD). (2022). MDPI. [Link]
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The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats. (2015). PubMed. [Link]
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Navigating the Narrow Passage: A Comparative Analysis of Niravoline's Therapeutic Window Against Other κ-Opioid Agonists
The κ-opioid receptor (KOR) presents a compelling yet challenging target for therapeutic intervention. Its activation promises potent analgesia, anti-pruritic effects, and diuretic actions, offering potential alternatives to traditional µ-opioid receptor agonists with their associated risks of addiction and respiratory depression. However, the clinical advancement of KOR agonists has been historically hindered by a narrow therapeutic window, frequently constrained by centrally-mediated side effects such as dysphoria, sedation, and hallucinations. This guide provides an in-depth comparison of the therapeutic window of Niravoline, a selective KOR agonist, with other notable KOR agonists, supported by experimental data. We will explore the underlying mechanisms that may contribute to differences in their safety and efficacy profiles and provide detailed protocols for assessing these critical parameters.
The κ-Opioid Receptor System: A Double-Edged Sword
The KOR, a G protein-coupled receptor, is widely distributed throughout the central and peripheral nervous systems. Upon activation by an agonist, it primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels. This signaling cascade is responsible for the desirable therapeutic effects. However, KOR activation can also trigger a parallel signaling pathway involving β-arrestin recruitment. The β-arrestin pathway is increasingly implicated in the adverse effects associated with KOR agonism, particularly dysphoria. The quest for safer KOR agonists has therefore focused on developing molecules with specific signaling properties, such as G protein bias, or those with restricted access to the central nervous system.
This compound: A Profile
This compound (also known as RU-51599) is a selective KOR agonist that has been investigated for its potent aquaretic (water-diuretic) effects and its ability to reduce cerebral edema and intracranial pressure.[1][2][3]
Therapeutic Actions of this compound:
-
Aquaretic Effect: In healthy volunteers, a single 2 mg intravenous (IV) infusion of this compound induced a significant and potent diuretic effect, with a 2.4-fold increase in urine output peaking within two hours.[2] A study in patients with cirrhosis and water retention demonstrated that IV doses of 0.5 to 2 mg significantly increased diuresis within the first hour.[1]
-
Reduction of Intracranial Pressure and Cerebral Edema: In a feline model of intracranial hypertension, an IV administration of 1.0 mg/kg of this compound effectively reduced elevated intracranial pressure and brain water content.[3] In a mouse model of stroke, intraperitoneal (IP) injections of this compound at doses ranging from 3 to 30 mg/kg significantly reduced brain cortical water increase.[4]
Adverse Effects and Therapeutic Window of this compound:
A key study in patients with cirrhosis provides direct insight into this compound's therapeutic window. While doses up to 1 mg were well-tolerated, the highest doses of 1.5 mg and 2 mg induced personality disorders and mild confusion within two hours of administration, which were reversible within eight hours.[1] This indicates a narrow therapeutic window in humans when targeting aquaresis. It is important to note that in a study with healthy volunteers, a 2 mg dose was administered without mention of these severe adverse effects, suggesting that the patient population may influence the side-effect profile.[2]
Comparative Analysis with Other κ-Opioid Agonists
To contextualize this compound's therapeutic window, we will compare it with three other KOR agonists representing different classes: the prototypical non-biased agonist U-50,488, the potent natural hallucinogen Salvinorin A, and the peripherally restricted agonist Difelikefalin (CR845).
| Compound | Class/Mechanism | Therapeutic Effect & Dose | Adverse Effects & Dose | Therapeutic Window |
| This compound | Selective KOR Agonist | Aquaretic effect: 0.5-1 mg IV in humans.[1] ICP reduction: 1.0 mg/kg IV in cats.[3] | Personality disorders, confusion: 1.5-2 mg IV in humans.[1] | Narrow in humans for aquaresis. |
| U-50,488 | Non-biased KOR Agonist | Analgesia: Effective doses vary by model. | Conditioned place aversion (dysphoria model): Observed at analgesic doses. | Narrow, as therapeutic and aversive effects often overlap. |
| Salvinorin A | Potent, short-acting KOR Agonist | Analgesia: Demonstrated in preclinical models. | Hallucinations, dysphoria: Occur at psychoactive doses (200-500 µg in humans).[5] | Extremely narrow for therapeutic use due to potent psychotropic effects. |
| Difelikefalin (CR845) | Peripherally Restricted KOR Agonist | Anti-pruritic: 0.5 mcg/kg IV in hemodialysis patients.[6] | Generally well-tolerated with fewer CNS side effects. | Wider for peripheral indications due to limited brain penetration. |
U-50,488: The Conventional Benchmark
U-50,488 is a widely used tool compound in KOR research. As a non-biased agonist, it activates both G protein and β-arrestin signaling pathways. While it demonstrates efficacy in preclinical models of pain, its use is limited by a narrow therapeutic window, with aversive effects, such as conditioned place aversion (a preclinical model of dysphoria), occurring at doses that produce analgesia. This overlap between therapeutic and adverse effects is a hallmark of many early-generation KOR agonists.
Salvinorin A: A Potent Hallucinogen with a Glimmer of Therapeutic Potential
Salvinorin A, the active compound in the plant Salvia divinorum, is a highly potent and selective KOR agonist. It is known for inducing intense, short-lived hallucinations in humans at doses as low as 200-500 micrograms.[5] While it shows analgesic properties in preclinical studies, its profound psychotropic effects render its therapeutic window virtually non-existent for systemic administration. However, its unique, non-nitrogenous structure has made it a valuable template for designing novel KOR ligands with potentially improved properties.
Difelikefalin (CR845): Expanding the Window by Peripheral Restriction
Difelikefalin represents a successful strategy to widen the therapeutic window of KOR agonists. By designing a molecule that does not readily cross the blood-brain barrier, Difelikefalin selectively activates peripheral KORs. This approach has proven effective in treating moderate-to-severe pruritus in patients with chronic kidney disease undergoing hemodialysis, with an approved intravenous dose of 0.5 mcg/kg.[6] Because it largely avoids interaction with KORs in the brain, it has a significantly improved side-effect profile, with a much lower incidence of the centrally-mediated adverse effects that plague other KOR agonists.
The Role of Biased Agonism in Widening the Therapeutic Window
The concept of biased agonism, or functional selectivity, offers another promising avenue for developing safer KOR agonists. Biased agonists preferentially activate one signaling pathway over another. In the context of KORs, a G protein-biased agonist would ideally trigger the therapeutic G protein-mediated signaling while minimizing the recruitment of β-arrestin, which is thought to contribute to dysphoria. While this compound's bias profile is not extensively characterized in the public domain, the development of new KOR agonists is increasingly focused on achieving a G protein-biased signaling profile to improve their therapeutic index.
Experimental Protocols for Assessing Therapeutic Window
A thorough evaluation of a KOR agonist's therapeutic window requires a combination of in vivo assays to measure both efficacy and adverse effects.
Efficacy Assessment: The Hot Plate Test for Analgesia
The hot plate test is a classic method for evaluating thermal pain reflexes in rodents.
Objective: To determine the dose-dependent analgesic effect of a KOR agonist.
Procedure:
-
A metal plate is heated to a constant temperature (typically 52-55°C).
-
A rodent (mouse or rat) is placed on the hot plate, and the latency to a nocifensive response (e.g., hind paw licking or jumping) is recorded.[7]
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[7]
-
The test is conducted at baseline (before drug administration) and at various time points after administration of the KOR agonist at different doses.
-
An increase in the latency to respond is indicative of an analgesic effect.
Adverse Effect Assessment: Conditioned Place Aversion (CPA)
CPA is a widely used behavioral paradigm to assess the aversive, dysphoric properties of a drug.
Objective: To determine if a KOR agonist produces aversive effects that lead to avoidance of a drug-paired environment.
Procedure:
-
Habituation/Pre-conditioning: The animal is allowed to freely explore a two-chambered apparatus with distinct visual and tactile cues to determine its baseline preference for either chamber.
-
Conditioning: Over several days, the animal receives an injection of the KOR agonist and is confined to one chamber, and a vehicle injection while confined to the other chamber.
-
Post-conditioning/Test: The animal is placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded.
-
A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion, suggesting the drug has aversive properties.
Visualizing the Pathways and Processes
Caption: KOR signaling pathways leading to therapeutic and adverse effects.
Caption: Experimental workflow for determining the therapeutic window of a KOR agonist.
Conclusion
The therapeutic window of KOR agonists is a critical determinant of their clinical utility. This compound demonstrates clear therapeutic effects, particularly in aquaresis and reducing intracranial pressure, but its narrow therapeutic window, as evidenced by the onset of CNS side effects at doses close to the therapeutic range in humans, presents a significant challenge. In comparison, peripherally restricted agonists like Difelikefalin offer a substantially wider therapeutic window for indications outside the central nervous system. The future of KOR agonist development will likely depend on the successful implementation of strategies such as peripheral restriction and biased agonism to dissociate the desired therapeutic effects from the dose-limiting adverse effects. Rigorous preclinical assessment using a battery of efficacy and side-effect models is essential to identify candidates with the most promising therapeutic potential.
References
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Gadano, A., Moreau, R., Pessione, F., Trombino, C., Giuily, N., Sinnassamy, P., Valla, D., & Lebrec, D. (2000). Aquaretic effects of this compound, a kappa-opioid agonist, in patients with cirrhosis. Journal of Hepatology, 32(1), 38–42. [Link]
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Paris, A., Gonthier, Y., Laurent, S., Giudicelli, J. F., & Richer, C. (1998). Systemic and regional hemodynamic and biological effects of a new kappa-opioid agonist, this compound, in healthy volunteers. The Journal of Pharmacology and Experimental Therapeutics, 284(3), 1103–1108. [Link]
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Demir, N., Aygit, A. C., & Kabakçi, T. (2002). This compound, a selective kappa-opioid receptor agonist effectively reduces elevated intracranial pressure. Acta Neurochirurgica, 144(1), 63–69. [Link]
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Guéniau, C., & Oberlander, C. (1997). The kappa opioid agonist this compound decreases brain edema in the mouse middle cerebral artery occlusion model of stroke. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 1–6. [Link]
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Hooker, J. M., Xu, Y., Schiffer, W., Shea, C., Carter, P., & Fowler, J. S. (2009). Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans. NeuroImage, 45(3), 1045–1050. [Link]
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Fishman, M., et al. (2021). A Study to Evaluate the Safety and Efficacy of CR845 in Hemodialysis Patients With Moderate-to-Severe Pruritus (KALM-1). ClinicalTrials.gov Identifier: NCT03422653. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Niravoline and Associated Waste
Introduction: Commitment to Safety and Environmental Stewardship
As the provider of Niravoline, a potent and selective kinase inhibitor, CytoSolve Therapeutics is deeply committed to supporting your research and ensuring the highest standards of laboratory safety and environmental responsibility. This compound's high biological potency necessitates that all associated waste streams be managed with the same rigor as the compound itself. Improper disposal not only poses a risk to personnel but can also have unintended environmental consequences.[1]
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of all forms of this compound waste. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring compliance with local and national regulations. The core principle is that a disposal plan should be in place before any experiment begins.[2]
About this compound:
-
Chemical Nature: A potent, selective, non-genotoxic kinase inhibitor.
-
Physical Form: Lyophilized white to off-white powder.
-
Primary Hazard: High biological potency; cytotoxic at nanomolar concentrations. While not classified as flammable or corrosive, it must be handled as hazardous due to its biological activity.
-
Primary Solvent: Dimethyl sulfoxide (DMSO).
The First Principle: Waste Segregation
Effective waste management begins at the point of generation.[3] The causality behind strict segregation is to prevent cross-contamination and ensure that each waste stream is directed to the appropriate, legally mandated disposal pathway.[3] Mixing different categories of waste can create dangerous chemical reactions, complicate disposal, and lead to regulatory violations.
The following diagram illustrates the decision-making process for segregating this compound waste. All personnel handling this compound must be trained on this workflow.
Caption: Decision workflow for proper segregation of this compound waste streams.
Personal Protective Equipment (PPE) and Handling
Due to its high potency, handling this compound in any form—powder, concentrated stock, or dilute solution—requires stringent PPE to prevent exposure through skin absorption, inhalation, or ingestion.[4]
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile or butyl rubber gloves. | This compound is primarily dissolved in DMSO, which can facilitate the absorption of other compounds through the skin.[5] Double-gloving provides an essential barrier. |
| Lab Coat | Disposable, fluid-resistant gown with tight cuffs. | Protects skin and personal clothing from contamination. Must be disposed of as trace-contaminated solid waste after handling.[6] |
| Eye Protection | Chemical splash goggles. | Protects against splashes of concentrated stocks or working solutions. |
| Respiratory | Required when handling powdered this compound. | A certified respirator (e.g., N95) should be used when weighing or reconstituting the lyophilized powder to prevent inhalation. |
Step-by-Step Disposal Protocols
The overriding principle is that no experiment should begin until a clear plan for the disposal of all generated waste has been established.[2] All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (e.g., "this compound, DMSO"), and the relevant hazard warnings.[7]
Protocol 1: Unused/Expired this compound Powder
Unused or expired pure this compound is considered an acutely toxic chemical waste.
-
Do Not Open: Keep the vial tightly sealed in its original container.
-
Label: Affix a hazardous waste tag directly to the vial.
-
Segregate: Place the vial in a designated, secure secondary container labeled "Acutely Toxic Waste."
-
Request Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Do not attempt to dispose of it through other means.
Protocol 2: Liquid Waste Disposal
A. Concentrated this compound-DMSO Stock Solutions: DMSO solutions containing this compound must be disposed of as hazardous organic solvent waste.[5][8]
-
Collect: Dispense waste directly into a designated, leak-proof, and chemically compatible container (e.g., polyethylene or glass) for halogen-free organic solvents.[9]
-
Label: Clearly label the container "Hazardous Waste: this compound in DMSO."
-
Store: Keep the container sealed when not in use and store it in a designated satellite accumulation area, ideally within a secondary container to contain potential spills.
-
Disposal: The final disposal route for this waste is high-temperature incineration by a certified hazardous waste facility.[8][10] Contact your EHS office for pickup.
B. Aqueous Solutions (e.g., Contaminated Cell Culture Media): Aqueous media containing cytotoxic levels of this compound must not be poured down the drain.[11]
-
Collect: Aspirate or pour the waste media into a dedicated, leak-proof container.
-
Decontamination (Optional but Recommended): For biosafety purposes, disinfect the media by adding freshly prepared bleach to a final concentration of 10% and allowing a contact time of at least 30 minutes.[12] Note: This does not neutralize the chemical hazard of this compound.
-
Label: Label the container "Hazardous Waste: Aqueous this compound Waste (Chemically Decontaminated)."
-
Store: Keep the container sealed and stored in a designated satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's EHS for incineration.
Protocol 3: Solid Waste Disposal
A. Grossly Contaminated Items: This category includes items in direct contact with this compound powder or concentrated solutions (e.g., weigh boats, pipette tips, vials, contaminated spill cleanup materials).
-
Collect: Place these items immediately into a rigid, puncture-resistant container with a purple lid or a purple-colored waste bag, which specifically designates cytotoxic waste.[3][13]
-
Label: The container must be clearly marked with the cytotoxic symbol and labeled as "Cytotoxic Waste."
-
Store: Seal the container when it is 3/4 full and store it in the designated hazardous waste area.
-
Disposal: This waste must be collected by a licensed clinical waste provider for high-temperature incineration.[3]
B. Trace Contaminated Items (PPE & Consumables): This includes gloves, gowns, bench paper, and other disposable items with incidental contact.
-
Collect: Place all trace-contaminated items into a designated yellow waste bag or container for hazardous materials.[13]
-
Label: Label the container as "Trace Chemotherapy/Cytotoxic Waste."
-
Store: Seal the bag/container when full and move it to the designated waste accumulation area.
-
Disposal: This waste stream is also destined for incineration.[6]
Protocol 4: Sharps Disposal
All sharps, whether contaminated or not, must be disposed of in a designated sharps container to prevent physical injury.[14][15]
-
Collect: Immediately place any needle, syringe, scalpel, or glass Pasteur pipette contaminated with this compound into an FDA-cleared, puncture-resistant sharps container.[16] For cytotoxic compounds, these containers should have purple lids to distinguish them from other sharps waste.[13]
-
Handling: Do not recap, bend, or break needles.[15] Do not overfill the container; seal it when it reaches the "fill" line.[14]
-
Label: Ensure the container is labeled with the cytotoxic symbol.
-
Disposal: The sealed container must be disposed of through the cytotoxic/biohazardous waste stream for incineration.
Emergency Spill Procedures
Spills of this compound must be dealt with promptly and safely.[4]
-
Alert & Secure: Alert personnel in the immediate area. Secure the location and prevent entry.
-
Don PPE: Wear a disposable gown, double gloves, and eye protection. If the spill involves powder, a respirator is mandatory.
-
Containment:
-
Liquid Spill: Cover the spill with absorbent pads from a chemical spill kit. Start from the outside and work inward.
-
Powder Spill: Gently cover the powder with absorbent pads dampened with water to prevent aerosolization. Do NOT dry sweep.
-
-
Clean: Carefully collect all contaminated absorbent materials using tongs or forceps and place them in a purple cytotoxic waste bag or container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by 70% ethanol.
-
Dispose: All cleanup materials, including used PPE, must be disposed of as grossly contaminated solid waste.[17]
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
References
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How Should Cytotoxic Waste be Disposed of? Sharpsmart. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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Management of Waste. In: Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]
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Cytotoxic Waste Disposal Brisbane and Melbourne. Ace Waste. [Link]
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Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
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DMSO disposal. Protocol Online. [Link]
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Sharps and Infectious Waste Handling and Disposal Guidelines. Purdue University. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Safely Using Sharps (Needles and Syringes) at Home, at Work and on Travel. U.S. Food & Drug Administration (FDA). [Link]
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Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE). [Link]
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How to Responsibly Neutralise and Dispose of Cell Culture Waste with CHEMGENE. Byotrol. [Link]
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Dimethyl Sulfoxide (DMSO). University of Waterloo. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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How to Manage Sharps. UCSD Blink. [Link]
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Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]
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Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of California, Santa Cruz. [Link]
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What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Stericycle UK. [Link]
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Safe handling of cytotoxics: guideline recommendations. PubMed Central (PMC), NIH. [Link]
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Dimethyl Sulfoxide (DMSO) Standard Operating Procedure. Washington State University. [Link]
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Laboratory Sharps. University of Illinois Division of Research Safety. [Link]
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Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]
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Safe handling and waste management of hazardous drugs. eviQ. [Link]
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Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University. [Link]
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Sharps management and the disposal of clinical waste. ResearchGate. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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A-Z Guide to Personal Protective Equipment (PPE) for Handling Niravoline
A Note on "Niravoline": The compound "this compound" is understood to be a fictional substance for the purposes of this guide. To provide a realistic and valuable safety framework, this document will treat this compound as a hypothetical, highly potent synthetic opioid analogue. The recommendations herein are based on established best practices for handling High Potency Active Pharmaceutical Ingredients (HPAPIs), such as fentanyl and its analogues, and are grounded in guidelines from authoritative bodies like the U.S. Centers for Disease Control and Prevention (CDC) and the Occupational Safety and Health Administration (OSHA).[1][2]
Hazard Identification & Risk Assessment: Understanding the Threat
This compound, as a potent synthetic opioid, presents significant occupational hazards primarily through inhalation of aerosolized powders and dermal (skin) absorption.[2][3] Synthetic opioid powders can have a particle size ranging from 0.2 to 2.0 microns, making them easily aerosolized.[2][3] Accidental exposure to even minute quantities (a few milligrams) can lead to severe health effects, including respiratory depression and death. Therefore, a rigorous risk assessment is the foundational step before any handling of the compound. All personnel must operate under the principle of ALARA (As Low As Reasonably Achievable) exposure at all times.
The primary routes of exposure that dictate PPE selection are:
-
Inhalation: Breathing in aerosolized powder during weighing, transferring, or reconstituting.
-
Dermal Contact: The compound absorbing through the skin, a risk that increases with damaged skin or when the compound is in solution.[4]
-
Mucosal Contact: Direct contact with the eyes, nose, or mouth, often through touching the face with contaminated gloves.[5]
-
Percutaneous Injection: Accidental needlestick injuries.[6]
The Hierarchy of Controls: PPE as the Last Line of Defense
Before relying on PPE, all feasible engineering and administrative controls must be implemented. This is a core principle of laboratory safety and demonstrates a proactive safety culture.[1][7]
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, this is non-negotiable.
-
Administrative Controls: These are procedural controls to reduce exposure.
-
Restricted Access: Designating specific, clearly marked areas for potent compound handling.
-
Comprehensive Training: Documented training on the specific hazards of this compound, handling protocols, emergency procedures, and proper PPE use is mandatory for all personnel.[1][9]
-
Decontamination Procedures: Establishing and validating cleaning and deactivation procedures for all surfaces and equipment.[10]
-
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the hazard.[1]
Essential PPE for Handling this compound
The level of PPE required is dictated by the specific task and the potential for exposure. Operations are categorized into risk levels, adapting guidelines developed for emergency responders to a laboratory context.[2]
Hand Protection: The Critical First Barrier
Due to the high dermal absorption risk, robust hand protection is paramount.
-
Double-Gloving: Always wear two pairs of nitrile gloves.[8] This provides a critical safety layer against pinhole defects or tears in the outer glove.
-
ASTM D6978 Certification: The inner and outer gloves must be powder-free nitrile gloves rated under ASTM D6978 .[11] This standard specifically tests for resistance to permeation by chemotherapy and other hazardous drugs, making it the benchmark for handling potent compounds.[12]
-
Technique: Change the outer glove immediately upon suspected contamination or after every 30-60 minutes of continuous use. Never touch common surfaces (door handles, keyboards, lab notebooks) with gloved hands.
Respiratory Protection: Preventing Inhalation
The selection of respiratory protection is directly tied to the risk of aerosolization. All respirator use must be part of a formal respiratory protection program that includes medical clearance, fit-testing, and training, as mandated by OSHA (29 CFR 1910.134).[6][13]
| Risk Level / Operation | Minimum Respiratory Protection | Rationale / Causality |
| Low Risk (Handling sealed containers, working with highly dilute solutions <1 µg/mL in a fume hood) | No respirator required if work is strictly within a certified chemical fume hood. | The engineering control (fume hood) is sufficient to prevent exposure to negligible amounts of vapor or aerosol. |
| Moderate Risk (Weighing <100mg of powder in a VBE, preparing stock solutions) | N100/P100 Filtering Facepiece Respirator (FFR) or an elastomeric half-mask with P100 cartridges.[5] | These filters are at least 99.97% efficient at removing airborne particles, providing robust protection against aerosolized powder generated during careful handling.[14] |
| High Risk (Weighing >100mg of powder, bulk transfers, potential for spills) | Powered Air-Purifying Respirator (PAPR) with high-efficiency particulate air (HEPA) filters or a full-face elastomeric respirator with P100 cartridges.[5] | A PAPR provides a higher assigned protection factor (APF) and positive pressure, offering superior protection where aerosol generation is significant or difficult to control.[7] The full-facepiece also provides integrated eye and face protection. |
Body and Eye Protection
-
Body Protection: A disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs is required for all work with this compound.[8] For high-risk operations or spill cleanup, a disposable, liquid-proof coverall should be worn over scrubs or dedicated work clothing.[8] Lab coats made of traditional cotton are not sufficient as they can absorb spills and become a source of secondary exposure.
-
Eye and Face Protection: When not using a full-face respirator, indirect-vented chemical splash goggles or a full-face shield worn over safety glasses is mandatory.[5] This protects the mucous membranes of the eyes from both splashes and aerosolized particles.
Procedural Protocols: Ensuring Self-Validating Safety
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
